tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKPJPMWHKOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441088 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239074-29-4, 223131-01-9 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: Properties and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure features a cyclohexane ring in a rigid trans conformation, bearing two key functional groups: a primary hydroxyl (-CH₂OH) group and an amine protected by a tert-butyloxycarbonyl (Boc) group. This unique arrangement makes it an invaluable building block, particularly as a rigid linker in the design of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and other specialized chemical probes.[1]
The trans stereochemistry of the cyclohexane scaffold imparts a well-defined spatial orientation to the terminal functional groups, a critical feature for optimizing molecular interactions in drug design. The Boc group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at the hydroxyl position before revealing the nucleophilic amine under specific acidic conditions.[2][3] This orthogonal reactivity is central to its utility in multi-step synthetic strategies.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound's molecular structure.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.
Physical Properties
The physical characteristics of this compound are summarized below. These values are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 239074-29-4 | [4] |
| Molecular Formula | C₁₂H₂₃NO₃ | [5] |
| Molecular Weight | 229.32 g/mol | [5] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 105 - 109 °C | [6] |
| Storage | Store at 2-8°C, desiccated | [7] |
Spectroscopic Data
Spectroscopic analysis confirms the identity and purity of the compound. Key expected signatures are outlined below.
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), cyclohexane ring protons (broad multiplets, ~1.0-2.0 ppm), the -CH₂OH protons (~3.4 ppm), and the carbamate N-H proton. |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbamate carbon (~80 ppm), the carbonyl carbon (~155 ppm), and carbons of the cyclohexane ring and hydroxymethyl group.[8][9] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹, broad), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹). |
Synthesis and Manufacturing
The most common and straightforward synthesis of this compound involves the protection of the amino group of the commercially available starting material, trans-4-aminocyclohexanemethanol.
General Synthesis Protocol: Boc Protection
The Boc group is introduced by reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[10] This reaction is highly efficient and proceeds under mild conditions, making it a staple in organic synthesis.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve trans-4-aminocyclohexanemethanol in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane (DCM).
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 to 1.2 equivalents) to the stirred mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.
-
Work-up:
-
If using an organic solvent like DCM, wash the reaction mixture with water and brine.
-
If using a THF/water mixture, remove the THF under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure product.
Diagram 2: Synthetic Workflow for Boc Protection
A flowchart of the standard synthesis procedure.
Chemical Reactivity and "Basic" Properties
The utility of this molecule stems from the distinct reactivity of its two functional groups. The term "basic properties" primarily refers to the chemical behavior and reactivity of the molecule rather than its Brønsted-Lowry basicity. The carbamate nitrogen's lone pair is delocalized into the carbonyl group, rendering it essentially non-basic. The key reactive sites are the hydroxyl group and the acid-labile Boc group.
Reactivity of the Hydroxyl Group
The primary alcohol is a versatile nucleophile and can undergo a range of standard transformations:
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, DMP, TEMPO, or Jones oxidation).
-
Esterification/Etherification: It can be acylated to form esters or alkylated to form ethers, allowing for the attachment of other molecular fragments.
-
Activation: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
Reactivity of the Boc-Protecting Group: The Deprotection Pathway
The defining characteristic of the Boc group is its stability to a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily removable under acidic conditions.[2][12] This "orthogonality" is crucial for selective synthesis.[13]
The deprotection is an acid-catalyzed elimination reaction.[14] The mechanism proceeds as follows:
-
Protonation: A strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[2]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[13][14]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[2][14]
-
Final State: In the acidic medium, the newly liberated and nucleophilic amine is protonated to form its corresponding ammonium salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[2][14]
It is critical to perform this reaction in a well-ventilated area or with an open system to allow the evolved CO₂ and gaseous isobutylene (from the deprotonation of the tert-butyl cation) to escape safely.[2][14]
Diagram 3: Acid-Catalyzed Boc Deprotection Mechanism
The mechanistic pathway for removing the Boc protecting group.
Applications in Research and Drug Development
The bifunctional and rigid nature of this compound makes it a highly sought-after building block in modern drug discovery.[5][15]
-
Linker Scaffolds: Its primary application is as a rigid linker. After deprotection of the amine and activation of the hydroxyl group, the molecule can be used to connect two different molecular entities with a defined spatial separation. This is particularly valuable in the synthesis of PROTACs, where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]
-
Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[15][16] The cyclohexane core is a common motif in many approved drugs, and this building block provides a convenient entry point for its incorporation.[17]
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of its functional groups makes it an ideal scaffold for building chemical libraries. Diverse functionalities can be introduced at either the hydroxyl or the (deprotected) amine position to rapidly generate a series of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazards: The compound may cause skin, eye, and respiratory irritation. It can be harmful if swallowed.[7][18][19]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][20] Avoid creating dust. Wash hands thoroughly after handling.[18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, storage at 2-8°C under desiccated conditions is recommended.
-
First Aid: In case of contact, rinse the affected area with plenty of water. For eye contact, flush with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek medical attention.[18][21]
Conclusion
This compound is a cornerstone building block for synthetic and medicinal chemists. Its well-defined stereochemistry, robust protecting group strategy, and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the laboratory and in the development of next-generation therapeutics.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate. Retrieved from [Link]
-
Fisher Scientific. (2025). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Galić, N., Jarak, I., & Dedić, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(3), 267–290. [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. labsolu.ca [labsolu.ca]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. One moment, please... [total-synthesis.com]
- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. capotchem.com [capotchem.com]
"tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate) molecular weight"
An In-Depth Technical Guide: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore the strategic importance of its distinct functional moieties—the Boc-protected amine and the primary alcohol—and contextualize its application within advanced pharmaceutical design. The central focus will be on its role as a rigid scaffold in the synthesis of complex molecules, particularly as a linker component in Proteolysis Targeting Chimeras (PROTACs). A detailed experimental protocol for a representative synthetic transformation is provided, illustrating its practical utility and the rationale behind the methodological choices.
Core Physicochemical Properties
This compound is a white solid at room temperature. Its molecular structure features a cyclohexane ring where the carbamate and hydroxymethyl groups are in a trans configuration, imparting a well-defined three-dimensional geometry. This defined stereochemistry is critical for its function in rational drug design, where precise spatial orientation of pharmacophores is paramount.
The compound's quantitative data are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |
| Molecular Weight | 229.32 g/mol | [1][2][4] |
| CAS Number | 239074-29-4 | [1] |
| Density | ~1.05 g/cm³ (Predicted) | [1] |
| Appearance | Solid | |
| Solubility | Slightly soluble in water (4.4 g/L at 25°C); Soluble in many organic solvents (ethanol, ethers, ketones). | [1] |
| IUPAC Name | tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate | [5] |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CO | [5] |
| InChI Key | SGNKPJPMWHKOJO-AOOOYVTPSA-N | [5] |
Strategic Importance in Synthesis
The utility of this molecule stems from its bifunctional nature, offering two distinct and orthogonally reactive sites. This allows for sequential, controlled modifications, a cornerstone of multi-step organic synthesis.
The Amine Moiety: Boc Protection
The amine is protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.
-
Expertise & Causality: The Boc group is favored for its stability under a wide range of reaction conditions, including those that are basic, hydrogenolytic, or mildly acidic. Its primary function is to render the amine nucleophilicity and basicity inert, allowing reactions to be directed selectively toward the molecule's hydroxyl group. The steric bulk of the tert-butyl group also prevents undesired side reactions. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which cleaves the carbamate to liberate the free amine, carbon dioxide, and isobutylene, making for a clean and straightforward workup.
The Hydroxymethyl Moiety: A Versatile Nucleophile
The primary alcohol (-CH₂OH) serves as a versatile synthetic handle.
-
Expertise & Causality: As a nucleophile, it readily participates in esterification, etherification, and acylation reactions. This allows for the covalent attachment of other molecular fragments, linkers, or pharmacophores. Furthermore, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing alternative functionalities for subsequent coupling reactions, such as reductive amination or amide bond formation.
The trans-Cyclohexane Scaffold: A Rigid Spacer
The cyclohexane core is not merely a passive connector.
-
Expertise & Causality: Unlike flexible aliphatic chains, the trans-1,4-disubstituted cyclohexane ring exists predominantly in a rigid chair conformation. This locks the two functional groups at a fixed distance and with a defined spatial vector. In drug development, particularly in fields like PROTACs, this rigidity is highly desirable.[4][6] It reduces the entropic penalty of binding to a target protein and ensures that the linked moieties are presented to their respective biological targets in an optimal orientation.
Application Profile: A Key Component in PROTAC Synthesis
This building block is frequently employed as a linker component in the synthesis of PROTACs.[4][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][6] The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The properties of the linker—its length, rigidity, and composition—are critical for the efficacy of the resulting PROTAC.
The use of this compound provides a rigid, non-aromatic spacer that enhances solubility and provides a defined exit vector for connecting the two ends of the PROTAC.[7]
Experimental Protocol: Acylation of the Hydroxymethyl Group
This protocol details a standard procedure for acylating the primary alcohol, a common first step in incorporating this building block into a larger molecule. We will use 4-pentynoic acid as an example acylating agent, installing a terminal alkyne that can be used for subsequent "click" chemistry (e.g., CuAAC) reactions.
Objective: To synthesize tert-butyl (trans-4-((4-pentynoyloxy)methyl)cyclohexyl)carbamate.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, LC-MS), ensuring the transformation was successful.
Materials:
-
This compound (1.0 eq)
-
4-Pentynoic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir until all solid has dissolved.
-
Addition of Reagents: Add 4-pentynoic acid (1.2 eq), followed by DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.
-
Causality: DMAP acts as a nucleophilic catalyst. It reacts with the in-situ-formed activated ester (from DCC and the acid) to form a highly reactive acylpyridinium intermediate, which is then rapidly acylated by the primary alcohol. This significantly accelerates the esterification reaction.
-
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add DCC (1.3 eq) portion-wise over 10 minutes.
-
Causality: DCC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the alcohol. The reaction is performed at 0 °C to minimize side reactions, such as the formation of the N-acylurea byproduct.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
Visualization of Synthetic Workflow
The following diagram illustrates the key transformation described in the experimental protocol.
Caption: Synthetic workflow for the acylation of the title compound.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: Store in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed and desiccated at 2-8°C.[8]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its combination of a Boc-protected amine, a reactive primary alcohol, and a rigid stereodefined scaffold makes it an exceptionally valuable building block. Its demonstrated utility in constructing sophisticated molecular architectures, such as PROTAC linkers, underscores its importance and ensures its continued relevance in the discovery and development of novel therapeutics.
References
- J&K Scientific LLC. Tert-Butyl Cis-(4-Hydroxymethyl)
- ChemBK. tert-Butyl [trans-4-(hydroxymethyl)
- Labsolu. tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
- Chem-Impex. tert-Butyl cis-(4-hydroxymethyl)
- MedChemExpress. tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)
- BLDpharm. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
- Ark Pharma Scientific Limited. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)
- AiFChem. 223131-01-9 | tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
- Sigma-Aldrich. tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)
- MedChemExpress. tert-Butyl cis-4-(hydroxymethyl)
Sources
- 1. chembk.com [chembk.com]
- 2. labsolu.ca [labsolu.ca]
- 3. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | CAS:223131-01-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. jk-sci.com [jk-sci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Field Guide to a Versatile Linker in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
This guide provides an in-depth analysis of this compound, a bifunctional molecule that has become a cornerstone in the synthesis of complex pharmaceutical agents. Its unique structural combination of a Boc-protected amine and a primary alcohol, separated by a rigid trans-cyclohexyl scaffold, offers medicinal chemists a reliable and versatile tool for introducing spacing and specific functional handles in drug candidates. We will explore its fundamental chemical properties, established synthetic routes, and critical applications, providing field-proven insights and detailed protocols for its effective use.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical characteristics of a building block is paramount for its successful application in multi-step synthesis. The properties of this compound make it a well-behaved and predictable component in a variety of reaction conditions.
The compound presents as a white to off-white solid, a physical state that simplifies handling, weighing, and storage in a laboratory setting. Its defined melting point is a key indicator of purity. The Boc protecting group is central to its utility, providing a stable carbamate that is orthogonal to many common reaction conditions, yet can be deprotected under acidic conditions without compromising other functional groups.
| Property | Value | Significance in Application |
| CAS Number | 109263-91-6 | Unique identifier for unambiguous substance registration and literature search. |
| Molecular Formula | C12H23NO3 | Defines the elemental composition. |
| Molecular Weight | 229.32 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | White to off-white solid/powder | Indicates purity and allows for easy visual inspection and handling. |
| Melting Point | 98 - 103 °C | A sharp melting range is a primary indicator of sample purity. |
| Solubility | Soluble in Methanol, Chloroform | Dictates the choice of solvents for reactions, purification, and analysis. |
| Storage | Recommended 2-8°C | Ensures long-term chemical stability and prevents degradation. |
Structural Elucidation: The Key to Functionality
The specific three-dimensional arrangement of atoms in this compound dictates its reactivity and utility as a linker molecule. The trans configuration of the cyclohexane ring is crucial, as it locks the two functional groups—the carbamate and the hydroxymethyl group—into a diequatorial orientation. This arrangement provides a well-defined, rigid scaffold that separates the points of future molecular attachment by a predictable distance, a critical factor in designing linkers for PROTACs or other targeted therapies.
Caption: 2D structure of this compound.
Spectroscopic analysis confirms this structure. In ¹H NMR, the proton on the carbon bearing the carbamate group typically appears as a broad multiplet, while the methylene protons of the hydroxymethyl group present as a distinct doublet. ¹³C NMR will show characteristic peaks for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~79 ppm), and the carbons of the cyclohexane ring.
Synthesis and Manufacturing
The most common and industrially scalable synthesis of this compound begins with tranexamic acid, a readily available and inexpensive starting material. The synthesis pathway is robust and involves well-understood chemical transformations, making it highly reproducible.
The causality behind this experimental choice is clear: tranexamic acid already contains the desired trans-1,4-disubstituted cyclohexane core. The synthetic challenge is thus reduced to two primary transformations: the protection of the amine and the reduction of the carboxylic acid.
Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a valuable building block in pharmaceutical and medicinal chemistry. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of two primary synthetic strategies. By elucidating the underlying chemical principles and providing practical, field-proven insights, this document aims to serve as a comprehensive resource for the efficient and reliable synthesis of this key intermediate. We will delve into the mechanistic details of critical transformations, including stereoselective reductions and protecting group manipulations, and present detailed experimental protocols.
Introduction: The Significance of a Versatile Building Block
This compound is a bifunctional molecule of significant interest in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its structure incorporates a tert-butoxycarbonyl (Boc)-protected amine and a primary alcohol, both attached to a trans-1,4-disubstituted cyclohexane scaffold. This specific arrangement offers several advantages in multi-step syntheses:
-
Orthogonal Protection: The Boc group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions but readily removable under acidic conditions. This allows for selective manipulation of other functional groups within a molecule.
-
Stereochemical Control: The trans configuration of the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which is often crucial for the biological activity of drug candidates.
-
Synthetic Versatility: The primary alcohol serves as a versatile handle for further functionalization, enabling the introduction of various moieties through oxidation, esterification, or etherification reactions.
Given its utility, a thorough understanding of its synthesis is paramount for chemists engaged in the development of novel therapeutics. This guide will explore two predominant and reliable synthetic pathways.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be broadly approached from two distinct starting points: a pre-functionalized cyclohexane derivative or an aromatic precursor requiring saturation.
Pathway 1: Functional Group Interconversion of a Cyclohexane Precursor
This is the more direct approach, leveraging a commercially available or readily accessible starting material that already possesses the desired trans-cyclohexane core. The key transformation is the reduction of a carboxylic acid ester to a primary alcohol.
Pathway 2: De Novo Construction from an Aromatic Precursor
This pathway begins with an aromatic compound, such as p-aminobenzoic acid, and involves the hydrogenation of the aromatic ring to establish the cyclohexane core, followed by functional group manipulations. This approach offers flexibility in precursor selection but requires careful control of stereochemistry during the hydrogenation step.
Pathway 1: Reduction of a Pre-functionalized Cyclohexane Ester
This elegant and high-yielding pathway commences with methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. The sole strategic transformation is the reduction of the methyl ester to the corresponding primary alcohol.
The Core Reaction: Ester Reduction with Lithium Aluminum Hydride
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the reduction of esters.[1][2] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[3]
Causality Behind Reagent Choice: The high hydridic character of the Al-H bond in the [AlH₄]⁻ anion makes it a potent nucleophile. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is more reactive than the starting ester, to yield the primary alcohol upon acidic workup.[4]
Caption: Pathway 1: Direct reduction of a cyclohexane ester.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate from methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | 257.33 | 54.3 g | 0.21 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 9.0 g | 0.236 |
| Tetrahydrofuran (THF), anhydrous | - | 700 mL | - |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | 322.20 | 27 g | - |
Procedure:
-
A suspension of LiAlH₄ (9.0 g, 0.236 mol) in anhydrous THF (500 mL) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (54.3 g, 0.21 mol) in anhydrous THF (200 mL) is added slowly via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow, portion-wise addition of sodium sulfate decahydrate (27 g) at a temperature maintained between 15 °C and 25 °C. This method is often preferred over the Fieser workup for large-scale reactions as it produces a granular precipitate that is easier to filter.
-
The resulting insoluble material is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is concentrated under reduced pressure to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white powder.
Expected Yield: 43 g (89%).
Pathway 2: Synthesis from an Aromatic Precursor
This pathway provides a cost-effective route to the target molecule from readily available starting materials like p-aminobenzoic acid. It involves a sequence of reactions, each requiring careful optimization to achieve the desired stereochemistry and yield.
Sources
A Technical Guide to the Spectral Analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
This guide provides an in-depth technical analysis of the spectral data for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics of the molecule through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with a focus on the underlying scientific principles, ensuring a thorough understanding for both experienced analysts and those new to these techniques.
Introduction
This compound (CAS No. 108693-85-2) is a bifunctional molecule featuring a carbamate protecting group and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of more complex molecules, where the controlled reactivity of the hydroxyl and amino functionalities is crucial. The trans stereochemistry of the cyclohexane ring imparts specific conformational properties that influence its reactivity and the three-dimensional structure of its derivatives. Accurate and comprehensive spectral characterization is paramount to confirm its identity, purity, and stereochemistry before its use in further synthetic steps.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates the expected signals in its various spectra. The key functional groups to be identified are the tert-butyl group, the carbamate linkage (-NHCOO-), the cyclohexane ring, and the hydroxymethyl group (-CH₂OH).
Caption: Molecular structure of this compound.
I. Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
A. Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically selected to facilitate the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
B. Data Interpretation
The expected molecular weight of this compound (C₁₂H₂₃NO₃) is 229.32 g/mol . In positive mode ESI-MS, the primary ion observed is the protonated molecule.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 230.17 | 229.1 |
Note: The observed m/z of 229.1 is consistent with the monoisotopic mass of the protonated molecule, and a slight deviation from the calculated average molecular weight is expected.
The observation of a prominent ion at m/z 229.1 strongly supports the successful synthesis of the target compound.[1]
Caption: Workflow for Mass Spectrometry Analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the protons in different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H |
| Cyclohexane (axial -CH₂) | 0.9 - 1.2 | Multiplet (m) | 4H |
| Cyclohexane (equatorial -CH₂) | 1.8 - 2.1 | Multiplet (m) | 4H |
| -CH-N | ~3.4 | Multiplet (m) | 1H |
| -CH-CH₂OH | ~1.5 | Multiplet (m) | 1H |
| -CH₂-OH | ~3.5 | Doublet (d) | 2H |
| -NH- | ~4.5 | Broad singlet (br s) | 1H |
| -OH | Variable | Broad singlet (br s) | 1H |
Causality Behind Predicted Shifts:
-
tert-Butyl Protons: These 9 protons are equivalent and shielded, appearing as a sharp singlet far upfield.
-
Cyclohexane Protons: The chair conformation of the cyclohexane ring leads to distinct axial and equatorial protons. Axial protons are typically more shielded (lower ppm) than their equatorial counterparts. The trans-1,4-substitution pattern results in complex splitting patterns (multiplets).
-
Methine Protons (-CH-N and -CH-CH₂OH): These protons are deshielded by the adjacent heteroatoms (N and C-O, respectively).
-
Hydroxymethyl Protons (-CH₂-OH): These protons are adjacent to an oxygen atom and are therefore deshielded. They are expected to be a doublet due to coupling with the adjacent methine proton.
-
-NH and -OH Protons: The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad signals.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show signals corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (-C (CH₃)₃) | ~79 |
| tert-Butyl (-C(CH₃ )₃) | ~28 |
| Cyclohexane (-C H-N) | ~50 |
| Cyclohexane (-C H-CH₂OH) | ~43 |
| Cyclohexane (-C H₂) | ~30-35 |
| Hydroxymethyl (-C H₂OH) | ~68 |
| Carbamate Carbonyl (C =O) | ~155 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon: The carbamate carbonyl carbon is highly deshielded due to the electronegativity of the two adjacent oxygen atoms and its sp² hybridization, appearing significantly downfield.
-
Hydroxymethyl and Alkoxy Carbons: The carbons directly attached to oxygen (-CH₂OH and -C(CH₃)₃) are deshielded and appear in the 60-80 ppm range.
-
Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons attached to the substituents (-CH-N and -CH-CH₂OH) being more deshielded than the unsubstituted -CH₂- carbons.
-
tert-Butyl Methyl Carbons: These carbons are in a shielded environment and appear upfield.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
A. Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
B. Data Interpretation
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3300 (sharp) | N-H stretch | Carbamate |
| ~2930, 2850 | C-H stretch (aliphatic) | Cyclohexane, tert-Butyl |
| ~1685 | C=O stretch (carbonyl) | Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1250, 1170 | C-O stretch | Carbamate, Alcohol |
Insights from IR Data:
-
The broad O-H stretching band is indicative of hydrogen bonding in the solid state.
-
The sharp N-H stretching band, in conjunction with the strong C=O and N-H bending bands, is a clear indicator of the carbamate functional group.
-
The strong aliphatic C-H stretching bands confirm the presence of the saturated hydrocarbon framework.
Caption: Correlation of functional groups to expected IR absorption peaks.
Conclusion
The collective analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. The mass spectrum confirms the molecular weight, while the predicted NMR and expected IR spectra provide detailed insights into the molecular structure and the presence of key functional groups. This guide serves as a foundational reference for the analytical validation of this important synthetic intermediate, ensuring its quality and suitability for downstream applications in research and development.
References
Sources
Whitepaper: The Synthetic Utility and Bifunctional Reactivity of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a critical building block in contemporary medicinal chemistry. Contrary to having a direct pharmacological mechanism of action, this compound's value lies in its chemical reactivity and structural properties. It functions as a versatile bifunctional intermediate, offering a stable, non-aromatic cyclohexane scaffold equipped with two distinct and orthogonally reactive functional groups: a Boc-protected amine and a primary hydroxyl group. This guide will dissect the "mechanism of utility" of each functional group, detailing the chemical principles, reaction mechanisms, and step-by-step protocols that medicinal chemists employ to leverage this molecule in the synthesis of complex pharmaceutical agents, such as PROTAC linkers and other targeted therapeutics.[1][2][3]
Introduction: The Strategic Imperative of Protecting Groups and Bifunctional Scaffolds
In the multi-step synthesis of complex drug molecules, precise control over the reactivity of functional groups is paramount. Unwanted side reactions can drastically reduce yields and complicate purification, derailing a synthetic campaign.[4] This challenge is overcome through the strategic use of "protecting groups," which temporarily mask a reactive functional group, rendering it inert to specific reaction conditions.[5][6]
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its effectiveness in protecting amines.[4][5][7] Its stability under a wide range of non-acidic conditions and its clean, mild removal make it an indispensable tool.[5][6]
The compound This compound embodies the synergy of a protecting group strategy with a bifunctional scaffold. It provides chemists with a pre-packaged, ready-to-use component containing:
-
A protected amine , which can be selectively revealed at a later synthetic stage.
-
A reactive primary alcohol , available for immediate modification.
-
A trans-cyclohexyl ring , which imparts conformational rigidity and specific spatial orientation to the final molecule.
This guide explores the chemical mechanisms that allow for the controlled, sequential manipulation of these functionalities, establishing the compound's central role as a versatile intermediate in pharmaceutical development.[3]
Part 1: The Boc-Protected Amine - A Mechanism of Controlled Reactivity
The primary role of the Boc group is to prevent the nucleophilic amine from participating in reactions until its reactivity is desired.[4][5] This allows chemists to perform modifications on other parts of the molecule, such as the hydroxyl group, without interference.
The Deprotection Mechanism: Releasing the Amine
The key to the Boc group's utility is its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The mechanism proceeds through several distinct steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA), making it a much better leaving group.
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of the highly stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free primary amine.
-
Cation Quenching: The tert-butyl carbocation is quenched, typically by reacting with the TFA counter-ion or a scavenger, to form isobutene.
This process is highly efficient and selective, leaving most other functional groups intact.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Group Deprotection
This protocol describes a standard procedure for removing the Boc protecting group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.
-
Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the scale and substrate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup - Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, trans-4-(aminomethyl)cyclohexanemethanol, which can be purified further if necessary.
Part 2: The Hydroxymethyl Group - A Mechanism of Structural Elaboration
The primary alcohol (-CH₂OH) on the cyclohexane scaffold serves as a versatile handle for covalent attachment and structural extension.[3] Its reactivity allows for a range of chemical transformations to build out the desired final molecule.
Key Transformations and Mechanisms
Two common strategies for elaborating the hydroxyl group are oxidation and conversion to a leaving group.
-
Oxidation: Mild oxidation (e.g., using Dess-Martin periodinane or PCC) converts the primary alcohol to an aldehyde. This aldehyde can then undergo reactions like reductive amination or Wittig reactions to form new C-N or C-C bonds.
-
Activation (Conversion to a Leaving Group): The hydroxyl group is a poor leaving group. It can be converted into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. This "activated" intermediate is now highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of azides, halides, or other functional groups.
Caption: Key synthetic pathways for the hydroxyl group.
Experimental Protocol: Hydroxyl Group Activation via Tosylation
This protocol details the conversion of the hydroxyl group to a tosylate, preparing it for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA) with DMAP (cat.)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a flask under nitrogen and cool to 0 °C.
-
Base Addition: Add pyridine (2.0-3.0 eq) or TEA (1.5 eq) and a catalytic amount of DMAP.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC for the disappearance of the starting material (typically 4-16 hours).
-
Workup - Quenching: Cool the mixture to 0 °C and slowly add water to quench any remaining TsCl.
-
Washing: Transfer to a separatory funnel and wash sequentially with cold 1M HCl (to remove the base), water, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which is often used directly in the next step without further purification.
Part 3: Integrated Synthetic Workflow - A Case Study
The true power of this building block is realized when the orthogonal reactivity of its two functional groups is exploited in a planned sequence. A common workflow involves first modifying the hydroxyl group while the amine is protected, followed by deprotection of the amine and its subsequent reaction.
This is a cornerstone strategy in the synthesis of PROTACs, where one end of the linker attaches to a warhead for the target protein and the other end attaches to a ligand for an E3 ligase.[1]
| Parameter | Boc Deprotection | Hydroxyl Tosylation |
| Primary Reagent | Trifluoroacetic Acid (TFA) | p-Toluenesulfonyl chloride (TsCl) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | N/A (Acidic) | Pyridine or Triethylamine |
| Typical Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Time | 1 - 3 hours | 4 - 16 hours |
| Typical Yield | >95% | >90% |
| Table 1: Comparison of typical reaction parameters. |
Logical Workflow for Bifunctional Linker Synthesis
The following diagram illustrates a logical workflow for using the title compound to create a bifunctional molecule, a common pattern in drug development.
Caption: Sequential modification workflow.
Conclusion
This compound is a quintessential example of a molecular tool whose "mechanism of action" is defined by its strategic application in chemical synthesis. It provides medicinal chemists with a robust, reliable, and versatile platform for constructing complex molecular architectures. By understanding the distinct chemical mechanisms governing the reactivity of its Boc-protected amine and its primary hydroxyl group, researchers can design efficient and high-yielding synthetic routes to novel therapeutics. Its utility in creating conformationally restricted linkers and scaffolds ensures its continued importance in the fields of drug discovery and chemical biology.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.
- MedChemExpress. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | PROTAC Linker.
- Nanjing Shunxiang Pharmaceutical Technology Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- J&K Scientific LLC. (n.d.). Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate | 223131-01-9.
- Li, W., Lv, M., Luo, X., Wang, Z., Song, Q., & Yu, X. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B.
- Chem-Impex. (n.d.). tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate.
- PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate.
- National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- AiFChem. (n.d.). 223131-01-9 | tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate.
- Santa Cruz Biotechnology. (n.d.). tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate | CAS 223131-01-9.
- Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate.
- BLDpharm. (n.d.). 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.
- ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives.
- Sigma-Aldrich. (n.d.). tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. genscript.com [genscript.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
The Emergence of a Rigid Scaffold: A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a Linker in Advanced Drug Discovery
Abstract
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the linker element of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) has evolved from a simple spacer to a critical determinant of therapeutic efficacy. This technical guide delves into the discovery, synthesis, and application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional linker building block that has gained prominence for its role in creating rigid and conformationally defined bridges in complex therapeutic agents. We will explore the chemical rationale behind its design, its strategic advantages in modulating the pharmacokinetics and pharmacodynamics of PROTACs, and provide detailed protocols for its synthesis and incorporation into drug candidates. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced linker technologies for creating next-generation therapeutics.
Introduction: The Linker as a Linchpin in Bifunctional Therapeutics
The advent of bifunctional molecules, most notably PROTACs, has revolutionized the concept of "undruggable" targets.[1] These molecules function by tethering a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of the POI.[1][2] A PROTAC is comprised of three components: a warhead that binds the POI, a ligand for an E3 ligase, and a linker that connects these two elements.[3]
Early linker designs often featured flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these linkers often result in molecules with high conformational flexibility, which can be detrimental to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] This has led to the exploration of more rigid linker architectures to pre-organize the binding moieties and reduce the entropic penalty upon ternary complex formation.[5][6] It is within this context that rigid aliphatic scaffolds, such as the trans-disubstituted cyclohexane ring system, have emerged as a valuable tool in the medicinal chemist's arsenal.
The Strategic Advantage of the trans-Cyclohexane Scaffold
The use of a trans-1,4-disubstituted cyclohexane ring, the core of this compound, offers several distinct advantages in linker design:
-
Rigidity and Conformational Pre-organization: The chair conformation of the cyclohexane ring is sterically well-defined. In the trans-1,4-disubstituted isomer, both substituents can occupy equatorial positions, leading to a thermodynamically stable, rigid structure. This rigidity helps to control the spatial orientation of the two ends of the linker, providing defined exit vectors for connecting to the warhead and the E3 ligase ligand.[6]
-
Improved Physicochemical Properties: Compared to flexible PEG linkers, aliphatic scaffolds like cyclohexane can improve metabolic stability and cell permeability. The non-polar nature of the cyclohexane ring can contribute to a more favorable overall physicochemical profile of the final PROTAC molecule.[7]
-
Vectorial Control: The defined geometry of the trans-cyclohexane ring allows for precise control over the distance and relative orientation of the two reactive handles of the linker. This is crucial for optimizing the formation of the ternary complex, which is often highly sensitive to the spatial arrangement of the POI and E3 ligase.
The following diagram illustrates the basic principle of a PROTAC molecule, highlighting the central role of the linker.
Sources
- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
A Comprehensive Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Bifunctional Building Blocks
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the strategic use of versatile building blocks that offer orthogonal reactivity. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a protected amine and a primary alcohol on a rigid cyclohexane scaffold, represents a quintessential example of such a strategic intermediate. Its defined stereochemistry and differentiated functional groups provide a reliable platform for the systematic elaboration of molecular complexity, making it a valuable asset in the synthesis of novel therapeutics. This guide offers a senior application scientist's perspective on the synthesis, detailed characterization, and practical applications of this important building block, providing insights into its role in accelerating drug discovery programs.
Synthesis: A Reliable Route to a Key Intermediate
The most common and efficient synthesis of this compound involves the reduction of a corresponding ester precursor. This method is favored for its high yield and stereochemical fidelity.
Synthetic Workflow: From Ester to Alcohol
The synthesis commences with the commercially available methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. The ester is reduced to the primary alcohol using a powerful reducing agent, typically lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
Materials:
-
Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Standard glassware for anhydrous reactions
Procedure:
-
A suspension of LiAlH4 (1.12 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C using an ice bath.
-
A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of sodium sulfate decahydrate at a temperature maintained between 15°C and 25°C. This method is preferred for its safety and ease of handling compared to quenching with water and aqueous base.
-
The resulting solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound as a white powder. This procedure typically results in a high yield, around 89%.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this building block.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C12H23NO3 | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | < -20 °C | [1] |
| Boiling Point | 228-229 °C | [1] |
| Density | ~0.998 g/cm³ | [1] |
| Solubility | Soluble in ethanol, ethers, and ketones. | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexane ring protons (a series of multiplets between 1.0 and 2.0 ppm), the proton attached to the nitrogen (a broad singlet), the methine proton adjacent to the nitrogen (a multiplet around 3.4 ppm), and the methylene protons of the hydroxymethyl group (a doublet around 3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the tert-butyl group (around 28 ppm and 79 ppm for the quaternary carbon), the cyclohexane ring carbons (in the range of 25-50 ppm), the carbon of the hydroxymethyl group (around 65 ppm), and the carbonyl carbon of the carbamate (around 155 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1.[1]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the acid-labile Boc-protected amine and the versatile primary alcohol.
Reactions of the Hydroxymethyl Group
The primary alcohol is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Caption: Key reactions of the hydroxymethyl group.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like Jones reagent will lead to the carboxylic acid.
-
Esterification: The alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form esters, which can be useful for prodrug strategies or as a means of further functionalization.
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to a variety of other functional groups with inversion of configuration (though in this achiral case, it serves as a versatile substitution method). Common nucleophiles include azides (for subsequent reduction to amines) or phthalimide.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
Caption: Deprotection of the Boc-protected amine.
The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. The reaction proceeds via the formation of a stable tert-butyl cation, which then eliminates isobutylene and carbon dioxide.
Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its rigid trans-cyclohexyl scaffold is a common motif in drug design, and the orthogonal functionalities allow for its incorporation into complex molecules.
One of the most significant applications of this and structurally related building blocks is in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The trans-substituted cyclohexane ring often serves as a central scaffold to which other pharmacophoric elements are attached. For instance, analogs of the JAK inhibitor Tofacitinib can be synthesized using this building block, where the free amine (after deprotection) is coupled with a heterocyclic core, and the hydroxyl group is further functionalized or left as is to modulate solubility and pharmacokinetic properties.
While direct, published examples of the use of this compound in the synthesis of a specific, named drug are not prevalent in readily accessible literature, its structural motif is present in numerous patented compounds within the JAK inhibitor and other therapeutic areas. This underscores its value as a building block in the exploration of new chemical space for drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined stereochemistry, and orthogonal functional groups provide a reliable platform for the construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics. As the demand for new and more effective drugs continues to grow, the strategic use of such bifunctional intermediates will remain a cornerstone of successful drug discovery programs.
References
Sources
Methodological & Application
Application Notes & Protocols: Leveraging tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Synthetic Chemistry
Abstract
Tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional synthetic building block of significant utility in medicinal chemistry and drug development. Its structure incorporates a primary alcohol and a Boc-protected amine on a trans-disubstituted cyclohexane scaffold. This arrangement provides two key points for chemical modification with orthogonal reactivity, making it an invaluable intermediate for constructing complex molecules, including PROTAC linkers and novel pharmaceutical agents.[1][2][3] This guide details the core physicochemical properties of this compound and provides field-proven, step-by-step protocols for its strategic manipulation, including selective oxidation of the alcohol, deprotection of the amine, and subsequent amide bond formation. The causality behind reagent choice and reaction conditions is emphasized to ensure reproducible and high-yielding outcomes for researchers and drug development professionals.
Physicochemical Properties and Core Concepts
The utility of this reagent is rooted in its distinct chemical features. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide array of nucleophilic and basic conditions, yet easily removed under mild acidic treatment.[4][5] This allows for the selective functionalization of the primary alcohol without interference from the amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 239074-29-4 | [6] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3][7] |
| Molecular Weight | 229.32 g/mol | [3][7] |
| Appearance | White solid | [3] |
| Boiling Point | 228-229 °C | [7] |
| Density | ~1.05 g/cm³ | [7] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ethers, ketones). Slightly soluble in water (4.4 g/L at 25°C). | [7] |
| Storage | Store at 2-8°C, sealed in a dry environment. |
Core Concept: Orthogonal Reactivity
The strategic advantage of this molecule is the ability to perform chemistry on one functional group while the other remains inert. The Boc-protected amine is unreactive to the mild oxidizing conditions used to transform the alcohol, and the alcohol is unreactive to the acidic conditions required for Boc deprotection. This orthogonality is fundamental to its application in multi-step synthesis.
Caption: Orthogonal reactivity of the title compound.
Protocol I: Selective Oxidation of the Hydroxymethyl Group
Converting the primary alcohol to an aldehyde is a common and critical transformation. The resulting aldehyde is a versatile intermediate for subsequent reactions such as reductive aminations or Wittig reactions. To prevent over-oxidation to the carboxylic acid, a mild oxidizing agent is essential.[8][9] Dess-Martin Periodinane (DMP) is an excellent choice for this purpose due to its mild reaction conditions and high yields.[10]
Experimental Workflow: Oxidation to Aldehyde
Caption: Step-by-step workflow for the oxidation protocol.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir until the solid dissolves and the layers become clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde product.
Protocol II: Boc Group Deprotection
Removal of the Boc protecting group is necessary to unmask the amine for subsequent coupling reactions. This is reliably achieved under acidic conditions.[11] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds rapidly at room temperature.[12][13]
Causality and Mechanistic Insight
The deprotection mechanism involves protonation of the carbamate carbonyl oxygen by the strong acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (releases CO₂) to yield the free amine, which is then protonated by the excess acid to form the trifluoroacetate salt.[12][13]
Key Considerations:
-
Gas Evolution: The reaction releases carbon dioxide and isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[12]
-
Byproduct Quenching: The tert-butyl cation can potentially alkylate nucleophilic sites on the substrate.[14] While less of a concern for this simple molecule, in more complex syntheses, a scavenger like triethylsilane or anisole can be added to trap the cation.
Detailed Step-by-Step Methodology
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) to the solution at room temperature.
-
Reaction Execution: Stir the solution at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is the amine as its TFA salt.
-
Neutralization (Optional, for subsequent steps): For direct use in a subsequent reaction requiring the free base, the crude salt can be dissolved in a suitable solvent (e.g., DCM or DMF), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the salt before adding other reagents.
Protocol III: Application in Amide Bond Formation
A primary application of this building block is to serve as a scaffold for attaching different molecular fragments. A common synthetic sequence involves deprotecting the amine and then coupling it with a carboxylic acid to form a stable amide bond. This is a cornerstone reaction in the synthesis of pharmaceuticals.[15]
Experimental Workflow: Two-Step Amide Synthesis
Caption: Workflow for synthesis via deprotection and coupling.
Detailed Step-by-Step Methodology
This protocol assumes the coupling of the deprotected amine with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Part A: Deprotection
-
Perform the Boc deprotection as described in Protocol II . After removing the TFA and solvent under vacuum, proceed directly to the next step with the crude TFA salt.
Part B: Amide Coupling
-
Reaction Setup: In a separate flask, dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Dissolve the crude amine TFA salt from Part A (1.0 eq) in a minimal amount of DMF and add it to the activated carboxylic acid solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction for the consumption of the amine by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography or preparative HPLC to obtain the final amide product.
Safety Considerations
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive under heating. Handle with care and avoid grinding or heating the solid.
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are hazardous. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Coupling Reagents (e.g., HATU): Can be sensitizers. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
-
Moschona, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Available at: [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
ChemBK. (2024). tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate. ChemBK. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Nwonu, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of primary alcohols to aldehydes by K2S2O8/activated charcoal system. ResearchGate. Available at: [Link]
-
Chemistry Guru. (n.d.). Oxidation of Primary Alcohol to Aldehyde. Chemistry Guru. Available at: [Link]
-
Li, J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate. J&K Scientific LLC. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. PubChem. Available at: [Link]
-
Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. Ark Pharma Scientific Limited. Available at: [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
-
T. S. G. Manie, et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chemistryguru.com.sg [chemistryguru.com.sg]
- 10. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
"tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate) in targeted protein degradation"
Application Note & Protocols
Leveraging the tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Linker for Robust PROTAC® Development
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The success of a PROTAC molecule is critically dependent on the intricate interplay between its three components: a ligand for an E3 ubiquitin ligase, a ligand for a protein of interest (POI), and the interconnecting linker. This document provides a detailed guide on the strategic use of this compound, a versatile building block for constructing linkers that impart favorable physicochemical and pharmacological properties. We will explore the rationale for its use and provide detailed, field-tested protocols for its incorporation into a model PROTAC, followed by essential biochemical validation assays.
Introduction to Targeted Protein Degradation and the Central Role of the Linker
PROTACs are bifunctional molecules that function by inducing proximity between a specific POI and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of proteins previously considered "undruggable" by traditional occupancy-based inhibitors.
The linker is far from a passive spacer; it is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical composition directly influence the stability and geometry of the key POI-PROTAC-E3 ligase ternary complex, which is the productive species required for ubiquitination. Furthermore, the linker significantly impacts the overall physicochemical properties of the final molecule, including its solubility, cell permeability, and metabolic stability.
The Cyclohexane Moiety: A Superior Scaffold for Linker Design
The this compound moiety offers several distinct advantages as a linker building block:
-
Conformational Rigidity: Unlike flexible linear alkyl chains, the cyclohexane ring provides a degree of conformational constraint. This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent degraders.
-
Improved Physicochemical Properties: The saturated aliphatic nature of the cyclohexane ring can help to decrease the polar surface area and increase the fraction of sp³-hybridized carbons (Fsp³) in the final PROTAC molecule. These features are often correlated with improved oral bioavailability and better overall drug-like properties.
-
Metabolic Stability: The C-C bonds of the cyclohexane ring are generally more resistant to metabolic degradation compared to linear linkers containing heteroatoms or unsaturated bonds, potentially leading to a longer half-life.
-
Vectorial Control: The trans stereochemistry of the substituents on the ring provides a well-defined exit vector, allowing for precise control over the spatial orientation of the two ligands.
PROTAC Development Workflow
The development of a potent and selective PROTAC is an iterative process of design, synthesis, and biological evaluation. The workflow below outlines the key stages, emphasizing the integration of the cyclohexane linker.
Caption: A streamlined workflow for PROTAC development, from initial design to in-vitro validation.
Protocol 1: Synthesis of a Model PROTAC
This protocol describes the synthesis of a model PROTAC (PROTAC-M1) targeting Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase. It utilizes an ibrutinib-derived warhead and a pomalidomide-derived E3 ligase ligand, connected by the cyclohexane linker.
Rationale: The synthesis is a convergent, multi-step process.[1][2] We begin by activating the linker's hydroxyl group, couple it to the E3 ligase ligand, deprotect the Boc group, and finally couple the resulting amine to the POI ligand. This sequence protects the reactive amine on the linker until the final step, preventing unwanted side reactions.
Materials & Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., MCE | Linker Building Block |
| 4-((4-Aminophenyl)ethynyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Custom | BTK Ligand (Ibrutinib analog with hook) |
| 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | e.g., Sigma | CRBN Ligand Precursor (Pomalidomide analog) |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Boc-deprotecting agent |
| HATU | Sigma-Aldrich | Amide coupling reagent |
| Dichloromethane (DCM), Dimethylformamide (DMF) | Sigma-Aldrich | Solvents |
| Sodium hydride (NaH) | Sigma-Aldrich | Strong base |
Step-by-Step Synthesis
Step 1: Coupling Linker to CRBN Ligand
-
Dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. This deprotonates the alcohol to form a more reactive alkoxide.
-
Add 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours. This is a nucleophilic aromatic substitution (SNAr) reaction where the alkoxide displaces the fluoride.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker-CRBN conjugate.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours. TFA cleaves the acid-labile Boc protecting group, revealing the primary amine.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Triturate with diethyl ether to precipitate the amine salt. Filter and dry to obtain the deprotected linker-CRBN conjugate.
Step 3: Final Coupling to BTK Ligand
-
Dissolve the BTK ligand (1.0 eq), the deprotected amine from Step 2 (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 12 hours. HATU is an efficient coupling reagent that activates the carboxylic acid on the BTK ligand to form an active ester, which then reacts with the amine to form a stable amide bond.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification and Characterization
-
Purification: Purify the final crude product using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC (PROTAC-M1) using:
-
LC-MS: To confirm the correct mass-to-charge ratio (m/z).
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Protocol 2: In Vitro Validation of PROTAC Activity
Once synthesized and purified, the PROTAC's ability to induce degradation of the target protein must be confirmed.
Rationale: The gold standard for measuring protein degradation is Western Blotting.[3][4][5] This technique allows for the direct visualization and quantification of the target protein levels in cells following treatment with the PROTAC. By using a dose-response curve, we can determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the degrader.[6]
DC₅₀ and Dₘₐₓ Determination by Western Blot
-
Cell Culture: Seed a relevant cell line (e.g., a human B-cell lymphoma line like TMD8 that expresses high levels of BTK) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-M1 in cell culture medium. A typical 8-point concentration range might span from 1 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Treat the cells with the different concentrations of the PROTAC for a fixed duration, typically 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the target protein (anti-BTK) overnight at 4 °C.
-
Incubate with a primary antibody against a loading control (e.g., anti-GAPDH or anti-Actin) to confirm equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for BTK and the loading control in each lane using software like ImageJ.
-
Normalize the BTK signal to the loading control signal for each concentration.
-
Plot the normalized BTK levels against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).
-
Mechanism Validation (Controls)
To ensure the observed degradation is PROTAC-mediated and occurs via the ubiquitin-proteasome system, run parallel experiments with these essential controls:[7]
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) for 1-2 hours before adding the PROTAC. This should rescue the degradation of BTK, confirming its dependence on the proteasome.
-
Neddylation Inhibitor Control: Pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours. This prevents the activation of Cullin-RING E3 ligases (including CRBN), and should also block degradation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in synthesis steps | Incomplete reaction; impure reagents; poor coupling efficiency. | Confirm reagent purity. Use freshly opened anhydrous solvents. Consider a different coupling reagent (e.g., EDC/HOBt). Optimize reaction time/temp. |
| No protein degradation observed | Poor cell permeability; unstable PROTAC; incorrect ternary complex formation. | Verify compound structure and purity. Assess cell permeability (e.g., using a Caco-2 assay). Synthesize analogs with different linker lengths or attachment points. |
| "Hook Effect" observed in dose-response | At high concentrations, binary complexes (PROTAC-POI, PROTAC-E3) dominate over the productive ternary complex. | This is a known phenomenon for PROTACs and often confirms the mechanism. Ensure your dose range is wide enough to define the bottom of the curve. |
| High background in Western Blot | Insufficient blocking; non-specific antibody binding. | Increase blocking time or change blocking agent (e.g., BSA). Optimize primary antibody concentration. Increase the number/duration of washes. |
Conclusion
This compound is a valuable and strategic building block for the synthesis of PROTACs. Its rigid, aliphatic structure can confer advantageous physicochemical properties and pre-organize the PROTAC molecule for effective ternary complex formation.[8] The protocols outlined in this document provide a robust framework for the synthesis and validation of PROTACs incorporating this linker, enabling researchers to systematically explore its potential in developing novel protein degraders. Careful execution of these methods, including rigorous purification and the use of appropriate biological controls, is paramount for generating reliable and reproducible data in the exciting field of targeted protein degradation.
References
-
AxisPharm. (2024). Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Alabi, S., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. [Link]
-
MedChemExpress. (n.d.). This compound | PROTAC连接子. MedChemExpress (Chinese). [Link]
-
Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. National Institutes of Health. [Link]
-
Carro, L., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]
-
Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
The Strategic Application of a Versatile Building Block: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Drug Discovery
In the landscape of contemporary drug discovery, the rational design of therapeutic candidates hinges on the strategic use of molecular scaffolds that impart desirable pharmacological and pharmacokinetic properties. Among these, tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate has emerged as a pivotal building block, offering a unique combination of conformational rigidity, synthetic versatility, and avenues for modulating physicochemical characteristics. This guide provides an in-depth exploration of its application, focusing on its role in the development of targeted protein degraders and kinase inhibitors, complete with detailed protocols and mechanistic insights for the research scientist.
Introduction: Unpacking the Molecular Advantages
This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, arrayed in a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry is not accidental; it locks the molecule into a rigid, chair-like conformation. This structural pre-organization is highly advantageous in drug design for several reasons:
-
Reduced Conformational Entropy: Upon binding to a target protein, the rigid scaffold minimizes the entropic penalty, which can contribute to enhanced binding affinity.
-
Vectorial Control: The defined spatial relationship between the amine and hydroxymethyl groups allows for precise, directional extension of the molecular structure, which is critical in the design of linkers for multi-domain molecules like PROTACs.
-
Improved Physicochemical Properties: The saturated carbocyclic ring can enhance metabolic stability and cell permeability by increasing the molecule's three-dimensional character and reducing its planarity.
-
Synthetic Tractability: The orthogonal reactivity of the Boc-protected amine and the primary alcohol allows for sequential, controlled chemical modifications, making it an ideal intermediate in multi-step synthetic campaigns.
Core Application I: Architecting PROTAC Linkers for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding moiety is a critical determinant of PROTAC efficacy. The trans-cyclohexyl scaffold of our title compound is exceptionally well-suited for this purpose.
Case Study: The LRRK2 Degrader, XL01126
A compelling example of this application is in the development of XL01126 , a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3] XL01126 utilizes a trans-cyclohexyl group within its linker to optimally position the LRRK2-binding warhead and the von Hippel-Lindau (VHL) E3 ligase ligand for the formation of a productive ternary complex.[1][2][4][5]
The synthesis of XL01126, as detailed in the literature, employs a derivative of our title compound to construct the core of the linker. The trans-cyclohexyl unit provides the necessary rigidity and vectorality to span the distance between the two proteins effectively. This structural feature was found to be crucial for the high degradation potency and cooperativity of XL01126.[1][5]
Experimental Protocol: Synthesis of a Key Linker Intermediate for PROTACs
This protocol outlines the synthesis of a key intermediate that can be further elaborated to construct PROTACs like XL01126. The initial steps involve the functionalization of this compound.
Step 1: Mesylation of the Primary Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Causality: This step converts the poorly reactive hydroxyl group into a good leaving group (mesylate), priming it for nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Nucleophilic Substitution with a Thiol
-
To a solution of the VHL ligand containing a free thiol group (e.g., a derivative of VH101) (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add the crude mesylate from Step 1 (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the Boc-protected linker-VHL ligand conjugate.
Causality: The thiol group of the VHL ligand acts as a nucleophile, displacing the mesylate to form a stable thioether linkage. This is a key step in assembling the PROTAC structure.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt, which can then be coupled to the target-binding ligand.
Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, revealing the primary amine necessary for the final amide bond formation with the "warhead" portion of the PROTAC.
Visualization of the PROTAC Synthesis Workflow
Caption: Synthetic workflow for a PROTAC utilizing the title compound.
Core Application II: A Scaffold for Kinase Inhibitors
The rigid cyclohexane core is also a valuable scaffold for the development of kinase inhibitors. Its ability to project substituents into specific regions of the ATP-binding pocket can lead to enhanced potency and selectivity.
Case Study: Intermediates in the Synthesis of Janus Kinase (JAK) Inhibitors
While a direct final drug example is less common, derivatives of our title compound are employed in the synthesis of complex intermediates for Janus Kinase (JAK) inhibitors.[6][7][8][9] For instance, in the synthesis of Upadacitinib, a selective JAK1 inhibitor, a related chiral aminocyclohexane methanol derivative serves as a key building block to construct the core of the molecule.[10][11] The cyclohexane ring helps to correctly orient the pharmacophoric elements for optimal interaction with the kinase.
Experimental Protocol: Synthesis of a JAK Inhibitor Precursor
This protocol describes the conversion of this compound into a precursor suitable for incorporation into a kinase inhibitor scaffold.
Step 1: Oxidation of the Alcohol to an Aldehyde
-
To a solution of this compound (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq) in portions at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a stirred solution of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
Causality: Dess-Martin periodinane is a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the Boc-protected amine.
Step 2: Reductive Amination
-
Dissolve the crude aldehyde from Step 1 (1.0 eq) and a primary or secondary amine (e.g., methylamine, 1.2 eq) in methanol.
-
Add acetic acid to adjust the pH to ~5-6.
-
Add sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and concentrate to remove methanol.
-
Basify the aqueous residue with sodium carbonate and extract with DCM.
-
Dry the combined organic layers and concentrate. Purify by column chromatography to yield the desired N-substituted product.
Causality: This reaction first forms an iminium ion intermediate between the aldehyde and the added amine, which is then selectively reduced by sodium cyanoborohydride to form a new carbon-nitrogen bond. This is a versatile method for introducing further diversity into the molecule.
Visualization of Kinase Inhibitor Precursor Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XL01126 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jetir.org [jetir.org]
- 7. KR102841141B1 - Tricyclic Janus kinase 1 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. alitarat.com [alitarat.com]
- 10. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a Bifunctional Linker in Advanced Drug Development
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, chemical biology, and oncology.
Abstract
Bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represent the frontier of targeted therapeutics.[1][2] The linker component connecting the two active moieties is a critical determinant of a molecule's success, influencing its stability, solubility, pharmacokinetics, and efficacy. This guide provides an in-depth exploration of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate , a bifunctional linker distinguished by its conformationally rigid scaffold. We will dissect its structural advantages, provide detailed protocols for its chemical manipulation, and illustrate its application in the synthesis of complex therapeutic agents.
The Strategic Advantage of a Rigid Core: Why Choose a Cyclohexyl Linker?
In the design of bifunctional molecules, the linker is not merely a spacer but a functional component that dictates the spatial orientation and physical properties of the entire construct. While flexible linkers like polyethylene glycol (PEG) are common, they can lead to conformational ambiguity and potential off-target interactions. This compound offers a compelling alternative by providing a semi-rigid framework.
Key Structural Features:
-
Trans-1,4-Cyclohexyl Scaffold: This core element enforces a rigid, linear "stick-out" conformation. This is crucial for PROTACs, where precise positioning of the target protein and the E3 ligase is required for efficient ternary complex formation and subsequent ubiquitination.[3] A study on LRRK2 PROTACs demonstrated that a trans-cyclohexyl linker was a more effective degrader than its cis- analogue, despite weaker binary binding affinities, underscoring the importance of linker-enforced geometry.[3] This rigidity minimizes unproductive intramolecular interactions and can improve metabolic stability.[4]
-
Orthogonal Functionality: The linker possesses two distinct functional handles protected for sequential modification:
-
Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group, allowing for the selective deprotection of the amine without disturbing other functionalities.[5][6] This is fundamental for a multi-step, orthogonal synthesis strategy.
-
Primary Hydroxymethyl Group: This primary alcohol serves as a versatile nucleophilic handle for attaching payloads, warheads, or other linker components, typically through ester or ether linkages.
-
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) dropwise to the stirring solution. Causality: Using an excess of strong acid like TFA ensures rapid and complete cleavage. The reaction is exothermic, so slow addition at 0 °C controls the reaction rate and prevents potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Work-up:
-
Re-dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur, ensure adequate venting. [5] * Wash with brine to remove residual salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Trustworthiness Check: The formation of the free amine can be confirmed by a significant shift in the LC-MS retention time and a corresponding mass change. The disappearance of the t-butyl singlet (~1.4 ppm) in the ¹H NMR spectrum is also a definitive indicator of successful deprotection.
Protocol: Activation and Conjugation of the Hydroxymethyl Group
The primary alcohol can be coupled to a carboxylic acid-containing molecule (e.g., a payload or warhead) via esterification. Direct esterification often requires activating agents.
Materials:
-
Linker with free hydroxymethyl group
-
Carboxylic acid-containing payload (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid payload and the linker in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, making it a better nucleophile, and neutralizes the acidic byproducts formed during the reaction.
-
Add HATU in one portion and stir the reaction at room temperature. [7]Causality: HATU is a highly efficient peptide coupling reagent that rapidly activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the linker's hydroxyl group.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 5% citric acid solution to remove excess DIPEA.
-
Wash with saturated NaHCO₃ solution to remove unreacted acid and HATU byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting ester by column chromatography on silica gel.
-
Application Workflow: Synthesis of a PROTAC
This linker is ideally suited for PROTAC synthesis. [8][9]The following workflow outlines a general strategy.
Figure 3: General workflow for PROTAC synthesis using the linker.
Protocol Overview:
-
Ester Linkage Formation: Conjugate the warhead (containing a carboxylic acid) to the linker's hydroxymethyl group using the HATU-mediated esterification protocol described in Section 2.2 . Purify the resulting intermediate.
-
Boc Deprotection: Remove the Boc protecting group from the intermediate using the TFA/DCM protocol from Section 2.1 to expose the free amine.
-
Amide Bond Formation: Couple the E3 ligase binder (containing a carboxylic acid) to the newly exposed amine. This is typically achieved using standard amide coupling conditions (e.g., HATU/DIPEA or EDC/HOBt in DMF).
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity essential for biological evaluation.
Physicochemical and Analytical Characterization
Rigorous characterization at each step is critical for ensuring the identity, purity, and stability of the synthesized molecules.
| Technique | Purpose | Expected Observations / Key Metrics |
| TLC / HPLC | Reaction monitoring and purity assessment. | Appearance of a new spot/peak with different polarity/retention time. Purity >95% for final compounds. |
| LC-MS | Confirmation of molecular weight and purity. | Observed mass should match the calculated exact mass of the expected product. [10] |
| ¹H and ¹³C NMR | Definitive structural elucidation. | Presence of characteristic peaks for the linker scaffold, payload, and E3 ligand. Disappearance of Boc t-butyl peak (~1.4 ppm) post-deprotection. |
| HRMS | Unambiguous molecular formula determination. | High-resolution mass spectrometry provides an exact mass measurement to confirm the elemental composition. [11] |
| UV/Vis (for ADCs) | Determination of Drug-to-Antibody Ratio (DAR). | Comparison of absorbance at 280 nm (protein) and a wavelength specific to the drug. [10] |
| SEC (for ADCs) | Analysis of aggregation and high molecular weight species. | A single, sharp peak indicates a homogenous, non-aggregated product. [10] |
Conclusion
This compound is more than a simple spacer; it is a strategic building block for creating sophisticated bifunctional therapeutics. Its rigid trans-cyclohexyl core provides conformational control that can enhance biological activity, particularly in PROTACs, by facilitating optimal ternary complex formation. The linker's orthogonal protecting groups allow for a logical and high-yielding synthetic sequence. The protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile linker into their drug discovery programs, paving the way for the development of next-generation targeted therapies.
References
- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- AdooQ BioScience. (n.d.). This compound | PROTAC Linker.
- Testa, A., et al. (n.d.). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. University of Dundee Discovery Research Portal.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- MedChemExpress. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | PROTAC Linker.
- MedChemExpress. (n.d.). This compound | PROTAC Linker.
- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Journal of Physical Chemistry Letters.
- Theranostics. (n.d.). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate.
- ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- PubMed. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Journal of Physical Chemistry Letters.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed Central. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
- PubMed Central. (n.d.). Current ADC Linker Chemistry.
- National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- PubMed Central. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties.
- Journal of Immunological Methods. (n.d.). Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride.
- BLDpharm. (2021). Application of Linkers in Chemical Biology.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
- Santa Cruz Biotechnology. (n.d.). Heterobifunctional Crosslinkers.
Sources
- 1. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 2. Application of Linkers in Chemical Biology [bldpharm.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comprehensive Characterization of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Multi-Technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analytical characterization of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional building block crucial in modern synthetic and medicinal chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a primary alcohol on a trans-disubstituted cyclohexane ring, necessitates a robust, multi-technique approach for unambiguous structural verification and purity assessment. This document outlines detailed protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), designed to ensure the highest standards of quality control for researchers in pharmaceutical development and organic synthesis.
Introduction and Scientific Context
This compound is a versatile synthetic intermediate. The Boc group serves as a stable yet readily cleavable protecting group for the amine functionality, making it an invaluable tool in multi-step synthesis.[1][2] The presence of a primary alcohol at the opposite end of the cyclohexane scaffold allows for subsequent derivatization, rendering the molecule an important linker component in the development of complex molecules, including PROTACs and other targeted therapeutics.[3][4]
Given its role as a foundational building block, verifying its structural integrity and purity is paramount. An impurity or a isomeric misidentification (i.e., the cis-isomer) could lead to significant downstream consequences in a synthetic route, impacting reaction yields, final product purity, and biological activity. This guide provides the necessary protocols to establish a comprehensive analytical control strategy for this key intermediate.
Physicochemical Properties
A foundational understanding of the compound's physical properties is the first step in its characterization.
| Property | Value | Source |
| CAS Number | 239074-29-4 | [5] |
| Molecular Formula | C₁₂H₂₃NO₃ | [6] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water and hexanes. | Inferred |
Analytical Workflow Overview
A multi-faceted analytical approach is essential for a complete and trustworthy characterization. The workflow logically progresses from confirming the presence of key functional groups and the overall molecular framework to quantifying purity.
Caption: Overall analytical workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this molecule. It provides detailed information on the chemical environment of each proton and carbon, confirming not only the constitution but also the trans stereochemistry of the cyclohexane ring.
¹H NMR Spectroscopy
Causality Behind the Experiment: ¹H NMR confirms the presence and ratio of all proton-containing groups. The large singlet for the tert-butyl group is an unmistakable indicator of successful Boc protection.[7] Furthermore, the chemical shifts and coupling patterns of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation, which helps to confirm the trans configuration.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape. This is a critical step to resolve the complex multiplets of the cyclohexane protons.
-
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.[7]
Expected Data and Interpretation:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| a -C(CH ₃)₃ | 1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet, the hallmark of the Boc group.[7] |
| b -OH | Variable (e.g., 1.6) | Broad Singlet | 1H | The proton of the alcohol group is exchangeable, resulting in a broad signal with a variable chemical shift. |
| c, d, e, f -Cyclohexyl-H | 1.00 – 2.10 | Multiplets | 8H | The axial and equatorial protons of the cyclohexane ring are diastereotopic and couple to each other, resulting in complex, overlapping multiplets. |
| g -CH ₂-OH | 3.51 | Doublet | 2H | These methylene protons are adjacent to a stereocenter and the hydroxyl group, appearing as a doublet due to coupling with the adjacent ring proton. |
| h -CH -NH | 3.40 – 3.55 | Broad Multiplet | 1H | The proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |
| i -NH - | 4.55 | Broad Singlet | 1H | The carbamate proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |
¹³C NMR Spectroscopy
Causality Behind the Experiment: ¹³C NMR provides a count of the unique carbon environments in the molecule, complementing the ¹H NMR data. The chemical shifts confirm the presence of the carbamate carbonyl, the quaternary carbon of the Boc group, and the carbons of the cyclohexane ring and hydroxymethyl group.
Experimental Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR experiment is typically performed, which requires a larger number of scans (e.g., 512 or more) due to the low natural abundance of the ¹³C isotope.
Expected Data and Interpretation:
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| -C(C H₃)₃ | 28.4 | The three equivalent methyl carbons of the tert-butyl group. |
| Cyclohexyl -C H₂- | 29.0 – 36.0 | Carbons of the cyclohexane ring not directly attached to heteroatoms. |
| C H-NH | 50.5 | The carbon atom bonded to the nitrogen of the carbamate group. |
| C H₂-OH | 68.0 | The carbon of the hydroxymethyl group, deshielded by the attached oxygen. |
| -C (CH₃)₃ | 79.2 | The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent oxygen. |
| -C =O | 155.7 | The carbonyl carbon of the carbamate functional group, appearing furthest downfield. |
Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation
Causality Behind the Experiment: IR spectroscopy is a fast and simple method to verify the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, it is used to quickly confirm the presence of the O-H (alcohol), N-H (carbamate), C=O (carbamate), and aliphatic C-H bonds.
Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.
Experimental Protocol (ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining an accurate spectrum of the sample.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3300 - 3400 | O-H stretch (alcohol) | Broad, Strong | Confirms the presence of the hydroxymethyl group. The broadness is due to hydrogen bonding. |
| ~3350 | N-H stretch (carbamate) | Medium, Sharp | Confirms the presence of the N-H bond within the carbamate linkage. |
| 2850 - 2950 | C-H stretch (aliphatic) | Strong | Corresponds to the C-H bonds of the cyclohexane and tert-butyl groups. |
| 1680 - 1700 | C=O stretch (carbamate) | Strong, Sharp | A highly characteristic and strong absorption confirming the carbamate carbonyl group.[8] |
| 1050 - 1250 | C-O stretch | Strong | A complex region corresponding to C-O single bond stretches from both the alcohol and carbamate moieties. |
Mass Spectrometry (MS): Molecular Weight and Fragmentary Evidence
Causality Behind the Experiment: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding protonated or sodiated molecular ions with minimal fragmentation. The fragmentation that does occur can provide further structural confirmation.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Data and Interpretation:
| m/z (Daltons) | Ion Species | Interpretation |
| 230.17 | [M+H]⁺ | The protonated molecular ion. This is the calculated exact mass for C₁₂H₂₄NO₃⁺ and is the primary confirmation of the molecular formula. |
| 252.15 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. This is the calculated exact mass for C₁₂H₂₃NNaO₃⁺. |
| 174.12 | [M - C₄H₈ + H]⁺ | A characteristic fragment corresponding to the loss of isobutylene from the tert-butyl group, a common fragmentation pathway for Boc-protected compounds. |
| 130.12 | [M - C₅H₉O₂ + H]⁺ | Fragment corresponding to the loss of the entire Boc protecting group, yielding the protonated free amine, trans-4-(hydroxymethyl)cyclohexanamine. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Causality Behind the Experiment: HPLC is the gold standard for determining the purity of a chemical compound. A reversed-phase method separates the target compound from potential impurities (e.g., starting materials, by-products, or the cis-isomer) based on differences in polarity.
Experimental Protocol (Reversed-Phase HPLC):
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
Acquisition:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Gradient: A typical gradient could be: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 5% B and re-equilibrate.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.
Expected Results: A high-purity sample (>98%) will show a single major peak with a stable retention time. Any significant secondary peaks would indicate the presence of impurities and warrant further investigation.
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR provides the definitive structural and stereochemical information, IR offers rapid confirmation of functional groups, MS verifies the molecular weight, and HPLC quantifies purity. Adherence to these detailed protocols will ensure the quality and reliability of this critical building block, thereby upholding the integrity of subsequent research and development efforts.
References
-
SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - NIST WebBook. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
Chem-Impex. (n.d.). tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. anaxlab.com [anaxlab.com]
- 6. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | CAS:223131-01-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: Strategic Use of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a Rigid Linker for Solid-Phase Synthesis
Introduction and Strategic Value
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules. The choice of linker—the molecular scaffold connecting the nascent molecule to the solid support—is a critical determinant of synthetic success. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional linker of significant strategic value, particularly for applications requiring precise spatial orientation and stability.
This molecule incorporates three key features:
-
A primary hydroxyl group for covalent attachment to various solid supports.
-
A stable trans-cyclohexyl core , which acts as a rigid, non-aromatic spacer, providing hydrophobicity and conformational constraint.
-
An acid-labile tert-butoxycarbonyl (Boc) protected amine , which serves as the initiation point for chain elongation.
Its application is particularly relevant in the synthesis of peptides, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs), where the distance and geometry between building blocks are crucial for biological activity.[1] This document provides a comprehensive guide to the properties, application, and detailed protocols for the effective use of this linker in solid-phase synthesis.
Physicochemical Properties and Handling
Accurate characterization is fundamental to reproducible synthesis. The key properties of the linker are summarized below.
| Property | Value | Source / Notes |
| CAS Number | 239074-29-4 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | White to off-white crystalline solid | General observation[3] |
| Solubility | Soluble in DCM, DMF, THF, Methanol | Inferred from synthesis protocols[2] |
| Storage | Store at room temperature in a dry environment. | [1] |
Handling: The compound is stable under standard laboratory conditions. Due to the hygroscopic nature of many solid-phase resins, it is critical to use anhydrous solvents and techniques during the immobilization step to prevent premature inactivation of the resin.
Principle of Application: A Rigid Spacer for Controlled Synthesis
The primary role of this compound is to serve as a spacer that anchors a synthetic construct to a solid support. The most common application involves its immobilization onto a highly acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin.
The workflow is logical and sequential:
-
Immobilization: The linker's hydroxyl group displaces the chloride on the 2-CTC resin, forming a stable ether bond. This reaction is typically performed in the presence of a non-nucleophilic base.
-
Chain Elongation: The Boc protecting group is removed with a mild acid (e.g., Trifluoroacetic acid), exposing the primary amine. This amine becomes the starting point for standard solid-phase synthesis cycles (e.g., Fmoc or Boc-based peptide synthesis).
-
Cleavage: The final molecule is cleaved from the resin under acidic conditions that break the linker-resin ether bond, leaving the linker as part of the synthesized molecule.
The rigidity of the trans-cyclohexyl ring prevents chain collapse and aggregation, a common problem in the synthesis of hydrophobic or complex peptides.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages of utilizing the linker in a typical solid-phase synthesis project.
Caption: High-level workflow for solid-phase synthesis using the linker.
Detailed Experimental Protocols
These protocols are designed for manual synthesis and can be adapted for automated synthesizers. The model system described is the immobilization of the linker onto 2-Chlorotrityl chloride resin, followed by a representative Boc-deprotection and validation step.
Protocol 1: Immobilization of Linker onto 2-Chlorotrityl Chloride Resin
This protocol details the covalent attachment of the linker's hydroxyl group to the resin. 2-CTC resin is chosen for its high acid lability, which allows for mild cleavage conditions that preserve other acid-sensitive groups in the final product.[4][5]
Rationale: The reaction is an SN1-type substitution where the trityl chloride forms a stabilized carbocation, which is then attacked by the linker's primary alcohol. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated without competing with the alcohol nucleophile.[4][5] Anhydrous conditions are critical as water can convert the active chloride resin to an unreactive alcohol form.[6]
Caption: Reaction scheme for linker immobilization on 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
-
Solid-phase synthesis vessel with frit
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, 1.6 mmol) in the synthesis vessel. Wash and swell the resin with anhydrous DCM (3 x 15 mL) for 20 minutes. Drain the solvent completely.
-
Reagent Solution: In a separate flask, dissolve this compound (0.8 mmol, 0.5 equivalents relative to resin capacity) in anhydrous DCM (10 mL). Add DIPEA (3.2 mmol, 2.0 equivalents).
-
Loading Reaction: Add the reagent solution to the swollen resin. Agitate the mixture gently at room temperature for 2 hours.
-
Capping: To deactivate any remaining chlorotrityl groups, add methanol (1 mL) to the vessel and agitate for 30 minutes.[5]
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Validation (Loading Efficiency): The loading can be determined gravimetrically (by weight gain) or more accurately by Fmoc-quantification if the subsequent synthesis uses Fmoc chemistry. A typical loading efficiency is 70-90%.
Protocol 2: On-Resin Boc Deprotection
This protocol removes the Boc group to expose the primary amine, preparing the linker for the first coupling step.
Rationale: The Boc group is reliably cleaved under moderately acidic conditions using Trifluoroacetic acid (TFA).[7] The mechanism involves protonation of the carbonyl, followed by cleavage to form the highly stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[7] A neutralization step with a base like DIPEA is required to ensure the amine is in its free, nucleophilic state for the subsequent coupling reaction.[7]
Materials:
-
Linker-loaded resin from Protocol 1
-
TFA
-
DCM
-
DIPEA
Procedure:
-
Resin Swelling: Swell the dried linker-resin in DCM (15 mL) for 20 minutes. Drain the solvent.
-
Deprotection: Add a solution of 20-50% TFA in DCM (v/v, 15 mL) to the resin. Agitate for 30 minutes at room temperature.[7][8]
-
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (5 x 15 mL) to remove all traces of acid.
-
Neutralization: Wash the resin with a solution of 5% DIPEA in DCM (v/v, 2 x 15 mL), agitating for 5 minutes each time.
-
Final Wash: Wash the resin again with DCM (3 x 15 mL) to remove excess base. The resin is now ready for the first coupling reaction.
Protocol 3: Process Validation with the Kaiser Test
The Kaiser test (or ninhydrin test) is a crucial in-process control to confirm the presence of the free primary amine after deprotection.[9][10]
Rationale: Ninhydrin reacts with primary amines to produce a characteristic deep blue color (Ruhemann's purple).[11] A positive test (blue beads) confirms the successful completion of the Boc deprotection, validating that the resin is ready for the next step. A negative test (yellow/colorless beads) indicates a failure in the deprotection step.[11][12]
Materials:
-
Kaiser Test Reagent A: KCN in Pyridine/Water[12]
-
Kaiser Test Reagent B: Ninhydrin in n-Butanol[12]
-
Kaiser Test Reagent C: Phenol in n-Butanol[12]
-
Resin sample from Protocol 2
-
Control resin sample (before deprotection)
Procedure:
-
Place a small sample of resin beads (~5-10 mg) in a small glass test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.[12]
-
Heat the test tube at 100-110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
-
Positive Result (Successful Deprotection): Intense blue beads and/or solution.[10]
-
Negative Result (Incomplete/Failed Deprotection): Yellow or colorless beads.
-
| Expected Kaiser Test Results | |
| Sample | Expected Color |
| Resin after Protocol 1 (Boc-protected) | Yellow / Colorless |
| Resin after Protocol 2 (Deprotected) | Intense Blue |
Protocol 4: Cleavage from 2-Chlorotrityl Resin
This protocol releases the final synthesized molecule from the solid support.
Rationale: The ether linkage to the 2-CTC resin is highly acid-labile. It can be cleaved with very mild acidic solutions, such as dilute TFA in DCM or mixtures of acetic acid and trifluoroethanol (TFE) in DCM.[4][13] These conditions are mild enough to leave most side-chain protecting groups (like Boc, tBu) intact if desired.[4]
Materials:
-
Final peptide-on-resin
-
Cleavage Cocktail: e.g., 1-5% TFA in DCM, or Acetic Acid/TFE/DCM (e.g., 1:1:8)[4]
Procedure:
-
Wash the final resin with DCM and dry it.
-
Swell the resin in DCM.
-
Add the cleavage cocktail and agitate at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DCM or the cleavage cocktail and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Conclusion
This compound is an exemplary linker for solid-phase synthesis campaigns where molecular rigidity, defined spatial orientation, and mild cleavage conditions are paramount. Its robust cyclohexyl core provides a stable, hydrophobic scaffold, while the orthogonal protecting group strategy allows for seamless integration into standard Boc- or Fmoc-based synthesis workflows. The protocols outlined in this document provide a validated framework for the successful immobilization, deprotection, and cleavage of molecules utilizing this versatile tool, enabling the synthesis of complex and sterically demanding target structures.
References
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
Aapptec Peptides. (1997). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520.
-
ResearchGate. (n.d.). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Retrieved from [Link]
-
Schlirf, A. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?. Biotage. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(21), 7336-7340.
-
ResearchGate. (n.d.). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Retrieved from [Link]
- ScienceDirect. (2011). Alcohols immobilization onto 2-chlorotritylchloride resin under microwave irradiation. Tetrahedron Letters, 52(22), 2808-2811.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3943-3946.
-
Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Improving 2-Chlorotrityl Chloride (2-CTC)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. fiveable.me [fiveable.me]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Medicinal Chemistry
Abstract
This guide provides an in-depth exploration of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a versatile bifunctional building block gaining prominence in medicinal chemistry. We move beyond simple cataloging of properties to dissect the strategic rationale for its use. This document outlines its core applications, from serving as a rigid, non-aromatic linker to enhancing the physicochemical properties of drug candidates by increasing sp³ character. Detailed, field-proven protocols for its functionalization are provided, including selective oxidation of the primary alcohol and subsequent C-N bond formation, as well as standard manipulations of the Boc-protected amine. The causality behind experimental choices is emphasized, offering researchers, scientists, and drug development professionals a practical framework for incorporating this valuable scaffold into their synthetic programs.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of drug discovery, the choice of chemical scaffolds and linkers is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound has emerged as a particularly valuable building block due to the unique combination of three structural features:
-
The trans-1,4-Cyclohexyl Core: This saturated carbocyclic ring acts as a rigid, three-dimensional spacer.[1] Unlike flexible aliphatic chains or planar aromatic rings, the trans-cyclohexane scaffold locks appended functional groups into a well-defined spatial orientation. This conformational constraint is critical for optimizing interactions within a target's binding pocket. Furthermore, the incorporation of such non-planar, sp³-rich scaffolds is a widely adopted strategy in modern medicinal chemistry to improve physicochemical properties like solubility and metabolic stability, potentially leading to higher clinical success rates.[2]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[3][4] Its stability across a wide range of reaction conditions, coupled with its facile and clean removal under mild acidic conditions, makes it ideal for orthogonal synthetic strategies where sequential modification of different functional groups is required.[3][5][6]
-
The Primary Hydroxymethyl Group: This alcohol serves as a versatile synthetic handle.[7] It can be readily transformed into other key functional groups, most notably an aldehyde for reductive amination or a carboxylic acid for amide coupling, providing a gateway to a vast array of molecular architectures.
The combination of these features makes this molecule an exemplary bifunctional linker, enabling chemists to connect distinct pharmacophores or build out molecular complexity from a defined 3D core.[7][8]
Core Synthetic Manipulations & Protocols
The utility of this compound is realized through the selective and efficient manipulation of its two functional groups. The following protocols represent foundational, validated methodologies for its use in a drug discovery context.
Protocol 1: Selective Oxidation of the Hydroxymethyl Group to an Aldehyde
A crucial first step in many synthetic routes is the conversion of the primary alcohol to an aldehyde. This transformation creates a key electrophilic center for subsequent carbon-nitrogen bond formation. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid, which would occur in the presence of water with many common oxidants.[9][10] Mild, anhydrous oxidation methods are therefore preferred.
Causality: The Dess-Martin Periodinane (DMP) oxidation is chosen here for its mild conditions, high chemoselectivity for primary and secondary alcohols, and operational simplicity (typically run at room temperature).[10][11] It avoids the use of heavy metals like chromium and the foul odors associated with Swern oxidations.[11]
Experimental Protocol: Dess-Martin Oxidation
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.2 equiv.) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) in a 1:1 ratio. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can often be used directly in the next step or purified by flash column chromatography on silica gel.
Data Presentation: Comparison of Common Oxidation Reagents
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp | Mild, fast, high yield, no heavy metals.[11] | Stoichiometric, can be explosive at high temps. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | High yield, very general. | Requires cryogenic temps, produces foul odor.[11] |
| TEMPO/NaOCl | DCM/H₂O, 0 °C to RT | Catalytic, inexpensive primary oxidant.[12] | Requires careful pH control, can over-oxidize. |
| MnO₂ | DCM, Room Temp | Very mild, selective for allylic/benzylic alcohols.[11] | May be sluggish for unactivated aliphatic alcohols. |
Diagram: Oxidation Workflow A high-level overview of the process for converting the alcohol to a reactive aldehyde.
Caption: Workflow for the selective oxidation of the primary alcohol.
Protocol 2: Reductive Amination for C-N Bond Formation
With the aldehyde in hand, reductive amination is one of the most robust and widely used methods for forming an amine-containing product. This reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a mild, hydride-based reducing agent.
Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is significantly milder than reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH(CN)₃), is not water-sensitive, and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde back to the alcohol.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of the aldehyde from Protocol 1 (1.0 equiv.) in an appropriate solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)), add the desired primary or secondary amine (1.1 equiv.).
-
Imine Formation: Add acetic acid (1.0 to 1.5 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.
Diagram: Divergent Synthetic Pathways This diagram illustrates the two primary synthetic routes available from the starting material.
Caption: Divergent synthetic strategies from the central scaffold.
Protocol 3: Boc-Amine Deprotection and Subsequent Amide Coupling
This pathway utilizes the Boc-protected amine as the point of modification. The Boc group must first be removed to reveal the nucleophilic primary amine, which can then be coupled with a carboxylic acid.
Causality: Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection.[3] It is strong enough to cleave the acid-labile tert-butyl carbamate, and both the reagent and the tert-butyl cation byproduct are volatile, simplifying workup.[4] For the subsequent coupling, HATU is a highly efficient and common peptide coupling reagent that rapidly activates carboxylic acids, minimizes racemization, and is effective even for sterically hindered or electron-deficient substrates.[13][14]
Experimental Protocol: Boc Deprotection & HATU Coupling
Part A: Boc Deprotection
-
Reaction Setup: Dissolve the starting material (1.0 equiv.) in DCM (approx. 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv., often as a 20-50% solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine TFA salt is often a viscous oil or solid and can be used directly in the next step after thorough drying under high vacuum.
Part B: HATU-Mediated Amide Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid of interest (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Activation: Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.), to the mixture and stir for 5-10 minutes to activate the acid.
-
Amine Addition: Add a solution of the deprotected amine TFA salt from Part A (1.2 equiv.) in DMF to the activated acid mixture.
-
Reaction: Stir at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the final amide product by flash chromatography or preparative HPLC.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| HATU | None | DIPEA, TEA | Fast, high yielding, low racemization.[13] | Expensive. |
| EDC | HOBt, DMAP | DIPEA, TEA | Water-soluble byproducts, good for aqueous media.[15] | Can cause racemization, less reactive than uronium salts. |
| DCC | HOBt, DMAP | DIPEA, TEA | Inexpensive, effective. | Forms insoluble DCU byproduct, which can complicate purification.[16] |
| BOP-Cl | None | Et₃N | Good for sterically hindered couplings. | Byproducts can be toxic. |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its rigid, sp³-rich core provides a desirable framework for building molecules with improved pharmacokinetic properties, while its orthogonally protected functional groups allow for precise, sequential, and divergent synthetic strategies. The protocols detailed herein provide a validated starting point for researchers to confidently incorporate this scaffold, enabling the efficient construction of novel and complex molecular entities in the pursuit of new therapeutic agents.
References
- Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines - Benchchem.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid - Benchchem.
- Application Notes and Protocols for N-Boc Amine Protection in Flow Chemistry - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Application Notes and Protocols: Selective Oxidation of Primary Alcohols to Aldehydes using Trichloroisocyanuric Acid (TCCA) - Benchchem.
- Amine Protection / Deprotection - Fisher Scientific.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central. Available at: [Link]
-
Alcohol oxidation - Wikipedia. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Alcohol to Aldehyde - Common Conditions. Available at: [Link]
-
Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate | 223131-01-9 - J&K Scientific LLC. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air - NIH. Available at: [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - ResearchGate. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. Available at: [Link]
- Methylene carbamate linkers for use with target-drug conjugates - Google Patents.
-
Stacking with No Planarity? - PMC - NIH. Available at: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]
- Application Notes and Protocols: The Cyclohexenol Scaffold in Medicinal Chemistry - Benchchem.
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol | Journal of the American Chemical Society. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: A New Scaffold Endowed With Potent CDK2 Inhibitory Activity - PubMed. Available at: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 11. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
This guide is intended for researchers, scientists, and drug development professionals utilizing tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to common solubility challenges encountered during its use.
PART 1: Core Directive - Understanding the Molecule
This compound is a bifunctional molecule with a non-polar tert-butyloxycarbonyl (Boc) protecting group and a polar hydroxymethyl group.[1] This dual nature is central to its solubility characteristics. The bulky, non-polar Boc group generally increases the molecule's lipophilicity, enhancing its solubility in non-polar organic solvents.[1] However, the presence of the polar carbamate and hydroxyl groups allows for hydrogen bonding, which can lead to solubility in more polar aprotic solvents.[1]
PART 2: Scientific Integrity & Logic - Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound?
A1: Due to its mixed polarity, a good starting point is polar aprotic solvents. The principle of "like dissolves like" is a useful guide.[2]
Recommended Solvents:
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[3]
-
Good Solubility: Tetrahydrofuran (THF), Acetonitrile
-
Moderate/Sparingly Soluble: Dichloromethane (DCM), Ethyl Acetate
Expert Insight: While highly effective, be mindful that DMF and DMSO have high boiling points, which can complicate removal during workup.[3]
Q2: My compound won't dissolve in the recommended solvent. What are the next steps?
A2: If initial attempts at dissolution fail, a systematic approach is recommended.
Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting poor solubility.
Detailed Steps:
-
Temperature Adjustment: For many solids, solubility increases with temperature.[2] Gentle heating with stirring can often be effective.
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the rate of dissolution.[2] This can be achieved by grinding the material with a mortar and pestle.
-
Co-solvent Systems: If a single solvent isn't effective, adding a small amount of a miscible co-solvent can significantly improve solubility.[2] For example, if your compound has low solubility in DCM, adding a small amount of THF or DMF can help.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.[2]
Q3: The compound dissolves when heated but crashes out of solution upon cooling. What should I do?
A3: This indicates that the solution is supersaturated at lower temperatures.
Solutions:
-
Maintain Elevated Temperature: If your reaction conditions permit, maintaining a higher temperature throughout the experiment can keep the compound in solution.
-
Increase Solvent Volume: Adding more solvent can prevent the concentration from reaching the saturation point upon cooling.
-
Use a Co-solvent: A co-solvent system may provide better solubility at lower temperatures.[2]
Q4: Are there any alternative, solvent-free methods for reactions with this compound?
A4: For some applications, mechanochemistry, which uses ball-milling to drive reactions in the solid state, can be an effective solvent-free alternative. This technique is particularly useful for overcoming solubility issues with starting materials.
Advanced Troubleshooting
Scenario: Oiling Out During Crystallization
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals.
Troubleshooting Protocol:
-
Re-heat the solution: Return the flask to the heat source.
-
Add more of the "soluble" solvent: This will help to keep the compound dissolved for longer as it cools.[4]
-
Cool slowly: Rapid cooling can cause the compound to crash out of solution.[4] Allow the flask to cool slowly to room temperature, then transfer it to an ice bath.
PART 3: Data Presentation & Experimental Protocols
Table 1: General Solubility Guidelines
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | High to Good | Generally the best choice for initial screening. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | May require heating or a co-solvent. |
| Ethers | Diethyl ether, Dioxane | Moderate to Low | Dioxane is often used in aqueous mixtures. |
| Alcohols | Methanol, Ethanol | Moderate | Be cautious of potential side reactions with the alcohol. |
| Non-polar | Hexanes, Toluene | Very Low | Generally not suitable solvents. |
| Aqueous | Water | Very Low | The non-polar Boc group limits water solubility.[5][6] |
Experimental Protocol: Small-Scale Solubility Test
This protocol helps you quickly determine the best solvent for your experiment.
-
Preparation: Aliquot a small, consistent amount of your compound (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.
-
Agitation: Vigorously shake or vortex each vial for 1-2 minutes.
-
Observation: Visually inspect each vial to determine if the solid has completely dissolved.
-
Heating (Optional): If the solid is not fully dissolved, gently warm the vial and observe any changes in solubility.
-
Record Keeping: Note the solubility of your compound in each solvent at both room temperature and with heating.
Visualization of the Protocol
Caption: A simple workflow for conducting a small-scale solubility test.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Seo, T., Kubota, K., & Ito, H. (2021). Solid-State Suzuki–Miyaura Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.
- Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Sigma-Aldrich. (n.d.). BOC-ON.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
Technical Support Center: Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate)
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate). As Senior Application Scientists, our goal is to equip you with the necessary insights and protocols to optimize your reaction yields and ensure the highest purity of your final product.
I. Troubleshooting Guide: Addressing Low Yields and Impurities
This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis.
Q: My yield of this compound) is consistently low. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in this synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.
A1: Inefficient Boc Protection of the Amine
The Boc (tert-butoxycarbonyl) protection of the amino group of (trans-4-aminocyclohexyl)methanol is a critical step. Incomplete reaction can be a major source of low yield.
-
Causality: The nucleophilicity of the amine, the reactivity of the Boc-anhydride ((Boc)₂O), and the reaction conditions all play a significant role. The formation of a carbamate from an amine and (Boc)₂O is a nucleophilic acyl substitution. If the amine is not sufficiently nucleophilic or if the reaction conditions are not optimal, the reaction will not proceed to completion.
-
Troubleshooting & Optimization:
-
Base Selection: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often recommended to neutralize the in-situ formed acid and drive the reaction forward.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Alcoholic solvents have been reported to enhance the rate of Boc protection of amines.[2] A mixture of water and methanol can also be effective, particularly for improving the solubility of the starting amine.[3]
-
Stoichiometry: Ensure you are using a slight excess of (Boc)₂O (typically 1.1-1.5 equivalents) to drive the reaction to completion.
-
Reaction Temperature and Time: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-55°C) can increase the reaction rate.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
A2: Issues with the Starting Material: (trans-4-aminocyclohexyl)methanol
The purity and isomeric form of your starting material are paramount.
-
Causality: The presence of the cis-isomer in the starting material will lead to the formation of the corresponding cis-product, which may be difficult to separate from the desired trans-isomer, thereby reducing the isolated yield of the pure trans-product. Impurities in the starting amine can also interfere with the reaction.
-
Troubleshooting & Optimization:
-
Isomeric Purity: Verify the isomeric purity of your (trans-4-aminocyclohexyl)methanol using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. If significant amounts of the cis-isomer are present, purification of the starting material or the final product will be necessary.
-
Starting Material Synthesis/Procurement: If you are synthesizing the starting material, for instance, by reduction of trans-4-aminocyclohexanecarboxylic acid derivatives, ensure the reduction conditions are optimized to preserve the stereochemistry.[5] When purchasing commercially, select a supplier that provides a certificate of analysis with confirmed isomeric purity.
-
A3: Suboptimal Work-up and Purification Procedures
Product loss during extraction and purification can significantly impact the final yield.
-
Causality: The product, this compound), has both polar (hydroxyl and carbamate groups) and non-polar (tert-butyl and cyclohexyl groups) characteristics. This can sometimes lead to solubility issues during aqueous work-up or challenging purification by chromatography.
-
Troubleshooting & Optimization:
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase. Washing the combined organic layers with brine can help to remove residual water.
-
Purification:
-
Recrystallization: This is often a highly effective method for purifying the product and can lead to a high-purity crystalline solid. Experiment with different solvent systems (e.g., hexane/ethyl acetate, diethyl ether/hexane) to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the product from impurities.
-
-
Q: I am observing significant side reactions. How can I minimize them?
The most common side reaction in this synthesis is the formation of N,N-di-Boc protected amine.
-
Causality: This occurs when a second molecule of (Boc)₂O reacts with the initially formed carbamate. This is more likely to happen with an excess of (Boc)₂O and prolonged reaction times.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Carefully control the amount of (Boc)₂O used. A slight excess (around 1.1 equivalents) is usually sufficient.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, quench the reaction to prevent the formation of the di-Boc product.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes help to minimize the formation of side products.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of this compound).
Q1: What is the most common synthetic route to this compound)?
The most direct and widely used method is the Boc protection of (trans-4-aminocyclohexyl)methanol using di-tert-butyl dicarbonate ((Boc)₂O).[4] An alternative route involves the reduction of the corresponding carboxylic acid ester, methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄).[6]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture alongside the starting amine on a silica gel TLC plate.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point for the mobile phase.
-
Visualization: The spots can be visualized using a ninhydrin stain (which will stain the primary amine of the starting material but not the protected product) or by charring with a potassium permanganate solution. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key analytical techniques for characterizing the final product?
To confirm the identity and purity of your this compound), the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can also be used to determine the isomeric purity by analyzing the integration of characteristic peaks for the trans and cis isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[6]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: Are there any safety precautions I should be aware of?
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a solid but can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and take appropriate fire safety precautions.
-
Reducing Agents (if applicable): If you are using a route that involves a reducing agent like LiAlH₄, be aware that it is highly reactive with water and can be pyrophoric. Handle it with extreme care under an inert atmosphere.
III. Experimental Protocols
Protocol 1: Synthesis of this compound) via Boc Protection
This protocol details the direct Boc protection of (trans-4-aminocyclohexyl)methanol.
Materials:
-
(trans-4-aminocyclohexyl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (trans-4-aminocyclohexyl)methanol (1 equivalent) in a mixture of methanol and water.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in methanol to the reaction mixture while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC.[7]
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommendation |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents |
| Base | Triethylamine (TEA) or DIPEA |
| Solvent | Methanol/Water or THF |
| Temperature | Room Temperature to 40°C |
| Monitoring | TLC (Ninhydrin or KMnO₄ stain) |
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
IV. Visualizations
Caption: A typical workflow for the synthesis of this compound).
Caption: A troubleshooting decision tree for addressing low yields in the synthesis.
V. References
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
Chemtips. Reactions that Work: Boc Protection. Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Chem-Impex. trans-4-(Boc-aminomethyl)cyclohexanemethanamine. Available from: [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Available from:
-
Chem-Impex. tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate. Available from: [Link]
-
Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Available from:
-
Organic Syntheses. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Available from: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]
-
J&K Scientific LLC. Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate | 223131-01-9. Available from: [Link]
-
Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Available from:
-
Googleapis.com. WO 2010/020905 A1. Available from:
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]
-
Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available from:
-
ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines. Available from: [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. Available from: [Link]
-
Fisher Scientific. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid 96.0+%, TCI America. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to the technical support guide for tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind potential side reactions to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Oxidation Reactions
The primary alcohol of this compound is frequently oxidized to the corresponding aldehyde or carboxylic acid. This transformation is a critical step in many synthetic routes, but it is not without its challenges. This section addresses the most common issues encountered during these oxidation reactions.
FAQ 1: My oxidation to the aldehyde is sluggish and incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue stemming from several factors related to reagent purity, reaction conditions, and the choice of oxidant.
-
Moisture: Many common oxidation reagents are sensitive to moisture. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The activity of oxidizing agents can degrade over time. For instance, Dess-Martin Periodinane (DMP) can decompose upon exposure to moisture. It is advisable to use freshly opened or properly stored reagents.
-
Insufficient Equivalents of Oxidant: While catalytic methods are preferred, stoichiometric oxidations like Swern or Dess-Martin require precise control over reagent equivalents. For Swern oxidations, a standard molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is 1:2:3:6.[1] Under-charging the oxidant will naturally lead to incomplete conversion.
-
Low Reaction Temperature (for some methods): While cryogenic temperatures (-78 °C) are crucial for the initial steps of a Swern oxidation to prevent decomposition of the active species[1], allowing the reaction to slowly warm to room temperature is often necessary for the final elimination step to proceed to completion.
Troubleshooting Protocol: Optimizing a Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: Dry your glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent: Use anhydrous dichloromethane (DCM) from a freshly opened bottle or a solvent purification system.
-
Reagents: Use a fresh bottle of DMP. Weigh it out quickly to minimize atmospheric moisture exposure.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add DMP (1.1-1.5 eq) in one portion. Using a slight excess can help drive the reaction to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding an additional portion of DMP (0.2-0.3 eq).
-
The reaction is typically complete within 1-3 hours at room temperature.[2][3]
-
FAQ 2: I am trying to synthesize the aldehyde, but I am observing the formation of the carboxylic acid. How can I prevent this over-oxidation?
Answer:
Over-oxidation is a classic problem when oxidizing primary alcohols. The initially formed aldehyde can be further oxidized to a carboxylic acid, especially in the presence of water.[4]
-
Choice of Oxidant: Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will readily oxidize primary alcohols to carboxylic acids.[4] To stop at the aldehyde stage, milder, anhydrous conditions are necessary.
-
Recommended Reagents for Aldehyde Synthesis:
-
Dess-Martin Periodinane (DMP): An excellent choice for mild and selective oxidation to the aldehyde. It does not over-oxidize aldehydes under standard conditions.[2][5]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. This method is performed under anhydrous, low-temperature conditions and is highly effective for preparing aldehydes without further oxidation.[6][7]
-
TEMPO-mediated Oxidation: Systems like TEMPO/NaOCl can be tuned. To favor the aldehyde, the reaction must be carefully controlled, as prolonged reaction times or different co-oxidants can lead to the carboxylic acid.[8][9]
-
The workflow below illustrates the decision process for selecting an appropriate oxidant.
Caption: Oxidant selection based on the desired product.
FAQ 3: My reaction with Swern conditions produced an unpleasant smell and a new, unexpected side product. What is happening?
Answer:
The notorious "rotten cabbage" smell is characteristic of dimethyl sulfide (Me₂S), a volatile and odorous byproduct of the Swern oxidation.[7][10] This is a clear indication that the reaction is proceeding. However, the formation of other side products can occur, particularly if the temperature is not carefully controlled.
-
Pummerer Rearrangement: If the reaction temperature rises above the recommended -60 °C to -78 °C before the alcohol is added, the active intermediate (chlorosulfonium salt) can undergo a Pummerer rearrangement. This can lead to the formation of methylthiomethyl (MTM) ether byproducts.[1]
Key Byproducts of Swern Oxidation
| Byproduct | Chemical Formula | Boiling Point | Notes |
| Dimethyl Sulfide | (CH₃)₂S | 37 °C | Strong, unpleasant odor. Volatile.[10][11] |
| Carbon Monoxide | CO | -191.5 °C | Acutely toxic gas.[10] |
| Carbon Dioxide | CO₂ | -78.5 °C (subl.) | Gaseous byproduct. |
| Triethylammonium Chloride | Et₃NHCl | 253-254 °C | Salt byproduct when triethylamine is the base. |
Troubleshooting Protocol: Minimizing Swern Side Products
-
Strict Temperature Control: Maintain the reaction temperature at or below -60 °C during the activation of DMSO with oxalyl chloride and subsequent addition of the alcohol. Use a cryocool or a dry ice/acetone bath.
-
Order of Addition: Add the oxalyl chloride to the DMSO/DCM solution first. Then, add the alcohol. Crucially, only add the triethylamine base after the alcohol has been added and reacted. Adding the base too early can promote side reactions.[7]
-
Proper Workup: All steps, including the workup, should be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide and foul-smelling dimethyl sulfide.[10][11] Used glassware can be deodorized by rinsing with a bleach solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[10]
Section 2: FAQs - Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is generally robust, but its stability can be compromised under certain conditions, leading to unintended deprotection and subsequent side reactions.
FAQ 4: I'm observing loss of the Boc protecting group during my reaction or workup. Why is this happening and how can I prevent it?
Answer:
The Boc group is known for its lability under acidic conditions.[12][13] Unintentional deprotection is almost always caused by exposure to acid, which can be introduced from various sources.
-
Acidic Reagents: Reagents that are acidic or generate acidic byproducts can cleave the Boc group. For example, the Dess-Martin oxidation produces two equivalents of acetic acid.[14] If your substrate is particularly acid-sensitive, this can be problematic.
-
Acidic Workup: Using an acidic aqueous wash (e.g., 1M HCl) during workup will rapidly remove the Boc group.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive substrates during column chromatography.
Mitigation Strategies:
-
Buffered Conditions: For reactions that generate acid, such as a DMP oxidation, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acid as it forms.[14]
-
Neutral or Basic Workup: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) for the aqueous wash.
-
Deactivated Silica Gel: If you suspect deprotection on the column, use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of silica gel in an eluent containing 1-2% triethylamine, then packing the column with this slurry.
The diagram below illustrates the mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of Boc group cleavage under acidic conditions.
Section 3: Purification and Workup Challenges
Proper workup and purification are critical for isolating the desired product in high purity. The choice of procedure depends heavily on the reaction performed.
FAQ 5: The workup of my Dess-Martin oxidation is difficult, resulting in a thick slurry that is hard to filter. How can I improve this?
Answer:
This is a very common issue. The Dess-Martin periodinane is reduced during the reaction to 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) and its acetate adduct, which are often insoluble in the reaction solvent (like DCM) and can trap the product, making filtration and extraction cumbersome.[15][16]
Improved Workup Protocol for DMP Oxidations:
-
Dilution and Quenching: After the reaction is complete (as judged by TLC), dilute the mixture with a larger volume of a nonpolar solvent like diethyl ether or hexanes. This will further precipitate the iodine byproducts.[15]
-
Reductive Quench: Add an equal volume of a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-30 minutes. The thiosulfate reduces the iodine byproducts to more soluble species, resulting in a clear, biphasic mixture that is much easier to separate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This reductive quench method is generally superior to simple filtration, especially for larger-scale reactions.
References
-
Byproducts Produced in Swern Oxidation. (n.d.). BYJU'S. Retrieved from [Link]
-
Swern oxidation. (2023, December 28). In Wikipedia. Retrieved from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Swern Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April). Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Division, University of Southampton. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
TEMPO (General overview). (2026, January 6). WordPress. Retrieved from [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alcohol oxidation. (2023, December 27). In Wikipedia. Retrieved from [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? (2012, December 13). ResearchGate. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Alcohol Oxidations. (2006, April 2). Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Dess-Martin-Periodinane oxidation. (2025, November 20). YouTube. Retrieved from [Link]
-
Dess-Martin Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. TEMPO [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
"stability of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate) in solution"
Welcome to the technical support guide for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS No. 172348-63-9). This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the Boc protecting group on this molecule?
The stability of the tert-butoxycarbonyl (Boc) group is primarily dictated by the pH of the solution. It is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.[1][2] Conversely, the Boc group is generally robust and stable under basic and nucleophilic conditions, which allows for selective deprotection strategies in complex syntheses.[3]
Q2: At what pH range should I be concerned about the degradation of my compound?
Significant degradation can occur in strongly acidic environments. As a general guideline, you should exercise caution when working with solutions below pH 4. The rate of this acid-catalyzed hydrolysis increases with lower pH. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4] While stable in basic conditions, very harsh alkaline environments (e.g., high concentrations of NaOH or KOH at elevated temperatures) could potentially lead to slow hydrolysis of the carbamate ester linkage over extended periods, though the Boc group is specifically designed to be resistant to this.[3][5]
Q3: Can I heat my solution containing this compound?
The thermal stability is linked to the pH of the medium. In neutral or basic solutions, the compound is stable at moderately elevated temperatures (e.g., 37°C for extended periods).[6] However, heating in the presence of even mild acids can significantly accelerate the deprotection (hydrolysis) of the Boc group. Recent studies have shown that thermal deprotection can even be achieved without any acid catalyst at very high temperatures (e.g., 150-240°C) in solvents like methanol, particularly in continuous flow systems.[7] For typical lab applications, avoid prolonged heating above 50-60°C, especially if the acidity of the medium is unknown or uncontrolled.
Q4: What are the recommended solvents for preparing and storing stock solutions?
This compound exhibits good solubility in a range of common organic solvents.[8] For stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are recommended. Alcohols like methanol and ethanol are also suitable, and may even enhance the rate of subsequent reactions like Boc protection.[9] Avoid using solvents with acidic impurities.
Troubleshooting Guide
Problem: I'm seeing an unexpected new spot on my TLC/peak in my LC-MS that corresponds to the deprotected amine.
This is the most common stability issue and points directly to the cleavage of the Boc group. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting workflow for Boc deprotection.
Corrective Actions:
-
Buffer Your System: If compatible with your experiment, work in a buffered solution at a pH between 7 and 9.
-
Use Fresh Solvents: Use fresh, high-purity, or inhibitor-stabilized solvents.
-
Scrutinize Reagents: Ensure that all reagents added to the solution are not acidic or are neutralized before addition.
Problem: My reaction yield is consistently low, and I suspect the starting material is degrading.
Low yields can often be traced back to the handling and storage of the starting material solution.
-
Improper Storage: Are you storing the stock solution correctly? Long-term storage at room temperature can lead to slow degradation, especially if exposed to light or air.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation, which may affect stability. Aliquot your stock solution into single-use vials.
-
Cross-Contamination: Ensure pipettes, vials, and other equipment are scrupulously clean. Trace acidic contaminants can compromise an entire stock solution.
Data & Protocols
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Notes | Source(s) |
| Solid | Room Temperature | Months | Keep in a dark, dry place. | [10] |
| 0-8°C | >1 Year | Recommended for long-term storage of the solid. | [8] | |
| In Solvent | -20°C | ~1 Year | Aliquot to avoid freeze-thaw cycles. | [11] |
| -80°C | >2 Years | Preferred for maximum long-term stability in solution. | [11] |
Table 2: General Stability Profile in Solution
| Condition | Stability | Mechanism of Degradation | Source(s) |
| Strongly Acidic (pH < 4) | Labile | Acid-catalyzed hydrolysis (deprotection) | [2][4] |
| Mildly Acidic (pH 4-6) | Moderate | Slow hydrolysis, accelerated by heat | [6] |
| Neutral (pH 6-8) | Stable | Generally very stable | [3] |
| Basic (pH > 8) | Stable | Highly resistant to base-catalyzed hydrolysis | [1][3] |
| Elevated Temperature (>50°C) | Conditional | Stable if pH is neutral/basic; labile if acidic | [6][7] |
| Strong Oxidizing Agents | Potentially Unstable | The alcohol and carbamate groups can be oxidized. | [12] |
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution
-
Pre-analysis: Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the required amount of this compound (MW = 243.34 g/mol ).
-
Dissolution: Add the solid to a volumetric flask. Add approximately half the final volume of your chosen solvent (e.g., anhydrous DMSO). Vortex or sonicate gently until the solid is completely dissolved.
-
Final Volume: Add solvent to the final desired volume and mix thoroughly by inversion.
-
Aliquoting & Storage: Dispense the solution into single-use, amber glass or polypropylene vials. Purge with an inert gas (e.g., argon or nitrogen) before capping tightly. Store immediately at -20°C or -80°C as per Table 1.
Protocol 2: Rapid Assessment of pH Stability
This protocol allows you to quickly check the compound's stability in your specific experimental buffer.
-
Prepare Buffers: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Sample Preparation: To three separate vials, add the buffer. Spike in a small volume of your concentrated stock solution to achieve a final concentration suitable for your analytical method (e.g., 10-50 µM for LC-MS).
-
Incubation: Incubate the vials at your experimental temperature (e.g., 37°C). Take an initial sample (T=0) from each vial for immediate analysis.
-
Time Points: Continue to incubate and take samples at various time points (e.g., 1h, 4h, 24h).
-
Analysis: Analyze the samples by a suitable method like HPLC or LC-MS. Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease in the parent peak area, often accompanied by the appearance of a new peak for the deprotected amine, indicates instability under those conditions.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. tert-Butyl ((trans-4-(hydroxymethyl)cyclohexyl)methyl)carbamate | 172348-63-9 [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Optimization of Coupling Conditions for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to the technical support center for the synthesis and modification of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions involving this versatile bifunctional building block. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and purity of your reactions.
The unique structure of this reagent, featuring a Boc-protected amine and a primary alcohol, presents specific opportunities and challenges. This guide is structured to address these nuances in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Foundational Strategy
This section addresses common questions regarding the initial planning and setup of coupling reactions.
Q1: My goal is to form an amide bond. Should I couple directly to the carbamate, or is deprotection required first?
The N-H bond of the tert-butoxycarbonyl (Boc) group is non-nucleophilic and generally does not participate in standard amide coupling reactions. The Boc group's primary function is to protect the amine. Therefore, you must first deprotect the amine to reveal the free nucleophile before performing the amide coupling.
A typical workflow involves two distinct steps:
-
Boc Deprotection: Acid-mediated cleavage of the Boc group to yield the free amine (trans-4-(aminomethyl)cyclohexyl)methanol.
-
Amide Coupling: Reaction of the newly formed amine with a carboxylic acid.
Q2: What is the most common pitfall when using this specific building block in an amide coupling workflow?
The most frequent challenge arises from the molecule's bifunctional nature. You have a primary alcohol and, after deprotection, a primary amine. The activated carboxylic acid intermediate intended for the amine can also react with the hydroxyl group, leading to ester byproduct formation.
Strategic Consideration: The relative nucleophilicity of the primary amine is significantly higher than that of the primary alcohol, so the amide coupling is generally favored. However, under certain conditions (e.g., high temperature, extended reaction times, or with highly reactive coupling agents), competitive esterification can become a significant issue.
Q3: How do I select the optimal amide coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on the steric hindrance of your substrates, the potential for racemization of your carboxylic acid, and cost considerations.[1][2]
| Coupling Reagent Class | Examples | Key Advantages | Key Disadvantages | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[3] | Can cause racemization of chiral acids; byproducts (DCU/DIU) can be difficult to remove.[4] | Large-scale synthesis where cost is a factor and racemization is not a concern. |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low racemization.[1] | More expensive, can be moisture-sensitive. | Difficult couplings, reactions with sterically hindered partners, or when preserving stereochemistry is critical. |
| Phosphonium Salts | PyBOP, PyAOP | Very high reactivity, effective for hindered systems and N-methyl amino acids.[1] | Higher cost, phosphine oxide byproducts. | Peptide synthesis and challenging, low-yield couplings. |
Expert Recommendation: For general-purpose coupling with this compound), HATU is an excellent starting point due to its high efficiency and low risk of racemization.[1]
Q4: What are the standard conditions for Boc deprotection prior to coupling?
The Boc group is reliably cleaved under acidic conditions.[5] The key is to use a method that allows for easy removal of the acid and solvent before proceeding to the coupling step to avoid quenching the base used in the subsequent reaction.
Common Deprotection Protocols:
-
TFA in DCM: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is highly effective.[5]
-
HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane or ethyl acetate is also a standard, often providing the amine salt as a precipitate which can be easily isolated.[5]
Crucial Post-Deprotection Step: After deprotection, the resulting amine will be in its salt form (e.g., trifluoroacetate or hydrochloride salt). It is imperative to neutralize this salt with a suitable base during the coupling reaction to generate the free, nucleophilic amine. Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used for this purpose.[1]
Part 2: Troubleshooting Guide - Resolving Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during the coupling process.
Problem: Low or No Yield of the Desired Amide Product
Low product yield is one of the most common issues in amide bond formation.[1] The cause can usually be traced to one of four key areas.
Caption: Troubleshooting flowchart for low amide coupling yield.
-
Potential Cause 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted to a highly reactive intermediate to couple with the amine.[1]
-
Solution: Ensure you are using at least 1.0-1.5 equivalents of your coupling reagent. Allow the carboxylic acid, coupling reagent, and base to "pre-activate" by stirring for 15-30 minutes at room temperature before adding the amine.[1] If yields remain low, consider switching to a more powerful reagent like HATU or PyBOP.
-
-
Potential Cause 2: Amine Deactivation. The amine must be a free, neutral nucleophile to react.
-
Solution: Confirm that the preceding Boc-deprotection step went to completion using TLC or LC-MS. Most critically, ensure enough non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is added to the coupling reaction to neutralize the amine salt formed during deprotection. An acid-base reaction between the carboxylic acid and the amine can also occur, which is why a tertiary amine base is essential.[1]
-
-
Potential Cause 3: Hydrolysis of the Activated Intermediate. The activated carboxylic acid is highly susceptible to hydrolysis.
-
Solution: Water is the enemy. Use anhydrous solvents and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
-
Potential Cause 4: Steric Hindrance. Bulky groups on either the carboxylic acid or the cyclohexyl ring can physically block the reaction site.[1]
-
Solution: If steric hindrance is suspected, gently heating the reaction (e.g., to 40-50°C) or extending the reaction time can help overcome the energy barrier.
-
Problem: Significant Side Product Formation
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates side reactions are occurring.
-
Side Product 1: N,N'-Dicyclohexylurea (DCU) or N,N'-Diisopropylurea (DIU).
-
Cause: This is the characteristic byproduct of DCC and DIC coupling reagents, respectively. It is often poorly soluble and can complicate purification.
-
Solution: Most of the urea byproduct can be removed by filtration, as it tends to precipitate out of solvents like DCM or ethyl acetate. If it remains soluble, purification by flash chromatography is required.[6] To avoid this issue entirely, use a different class of coupling reagent like HATU.
-
-
Side Product 2: Racemization of Chiral Carboxylic Acids.
-
Cause: Over-activation of the carboxylic acid, particularly with carbodiimides, can lead to the formation of an oxazolone intermediate that is prone to racemization.
-
Solution: Add a racemization-suppressing agent like 1-Hydroxybenzotriazole (HOBt) or OxymaPure alongside your coupling reagent.[1] Running the reaction at a lower temperature (e.g., 0°C) can also minimize racemization. Uronium reagents like HATU are inherently better at preventing this side reaction.
-
-
Side Product 3: Unwanted Ester Formation.
-
Cause: The hydroxyl group on the cyclohexane ring competes with the amine for the activated carboxylic acid.
-
Solution: This is a chemoselectivity issue.
-
Kinetic Control: Add the amine to the pre-activated carboxylic acid mixture at a low temperature (0°C) and allow the reaction to proceed at room temperature. The higher nucleophilicity of the amine should favor the desired reaction.
-
Protecting Group Strategy: If ester formation is persistent, you may need to protect the alcohol (e.g., as a silyl ether like TBDMS) before the coupling sequence and deprotect it afterward.
-
-
Part 3: Experimental Protocols & Workflow
Here we provide validated, step-by-step methodologies for the complete workflow.
Caption: Standard experimental workflow for amide coupling.
Protocol 1: Boc Deprotection with TFA
-
Materials:
-
This compound) (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the starting carbamate in DCM (approx. 0.1 M concentration).
-
Add TFA (5-10 equivalents, creating a 20-50% v/v solution) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue (the amine TFA salt) can be co-evaporated with toluene (2-3 times) to ensure all residual acid is removed. The crude salt is typically used directly in the next step without further purification.
-
Protocol 2: General Amide Coupling using HATU
-
Materials:
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Crude amine TFA salt from Protocol 1 (approx. 1.0-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU followed by DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Dissolve the crude amine TFA salt in a small amount of DMF and add it to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Protocol 3: Purification by Flash Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in DCM is typically effective. The ideal solvent system should be determined by TLC analysis first.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM or the initial elution solvent.[6]
-
Prepare a silica gel column.[6]
-
Carefully load the sample onto the top of the silica gel.[6]
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final, purified amide.
-
References
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. (2025). BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Application Note – N-Boc protection. (N.D.). Sigma-Aldrich.
- Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(19), 7714–7717.
- Amide Synthesis. (N.D.). Fisher Scientific.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (2026).
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
- Reducing side products in the synthesis of N-substituted carbam
- amide coupling help. (2022). Reddit.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Amine Protection / Deprotection. (N.D.). Fisher Scientific.
Sources
Technical Support Center: PROTAC Synthesis with tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the popular aliphatic linker precursor, tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. As your partner in discovery, we aim to equip you with the insights and practical protocols necessary to overcome common synthetic hurdles and accelerate your research.
Introduction: The Critical Role of the Cyclohexyl Linker
The this compound moiety is a valuable building block for PROTAC synthesis. The trans-cyclohexyl ring provides a semi-rigid scaffold that can help to pre-organize the warhead and E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex.[1] However, the synthesis of PROTACs is a multi-step process fraught with potential challenges, from activating the sterically hindered secondary alcohol to the final purification of a large, often "greasy" molecule. This guide will walk you through these challenges, providing not just solutions, but also the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My initial activation of the hydroxyl group on this compound is low-yielding. What are the common causes?
A1: Low yields in the activation of this secondary alcohol are typically due to steric hindrance from the bulky cyclohexyl ring and the adjacent Boc-protecting group. Common activation strategies like tosylation or mesylation can be sluggish. In the case of a Mitsunobu reaction, incomplete reaction or formation of side products is a common issue.[2][3]
Q2: I'm seeing cleavage of the Boc-protecting group during my linker activation step. How can I avoid this?
A2: The Boc group is generally stable to many reaction conditions but can be labile under strongly acidic or some Lewis acidic conditions. If you are using a method that generates acidic byproducts, the Boc group can be prematurely cleaved. Careful selection of reagents and the use of non-acidic conditions are crucial.
Q3: During the Boc deprotection with Trifluoroacetic Acid (TFA), I'm observing degradation of other functional groups in my PROTAC molecule. What are my options?
A3: This is a frequent challenge, as many warheads or E3 ligase ligands contain acid-sensitive functionalities. Standard TFA deprotection can be too harsh. Milder acidic conditions or entirely different deprotection strategies, such as using HCl in dioxane or thermal methods, are excellent alternatives.[4][5]
Q4: My final PROTAC is proving very difficult to purify by standard column chromatography. What strategies can I employ?
A4: PROTACs are often high molecular weight molecules that can exhibit poor solubility and chromatographic behavior. The aliphatic nature of the cyclohexyl linker can contribute to this. Techniques such as reverse-phase HPLC, flash chromatography with specialized columns, or trituration are often necessary.[6]
Q5: Is the trans stereochemistry of the cyclohexyl linker critical?
A5: Yes, the stereochemistry of the linker can have a significant impact on the ability of the PROTAC to induce the formation of a stable and productive ternary complex. The trans configuration provides a more linear and extended conformation compared to the cis isomer, which can be crucial for spanning the distance between the target protein and the E3 ligase.
Detailed Troubleshooting Guides
Section 1: Activation of the Hydroxymethyl Group
The first critical step is the activation of the primary alcohol of this compound to turn it into a good leaving group for subsequent coupling with either the warhead or the E3 ligase ligand.
Problem 1.1: Incomplete or Sluggish Tosylation/Mesylation
Q: My tosylation (or mesylation) of the linker precursor is not going to completion, even with extended reaction times and excess reagent. What's going wrong?
A: The Cause: The hydroxyl group, while primary, is attached to a bulky cyclohexyl ring, which can sterically hinder the approach of the tosyl or mesyl chloride. The reaction can be further slowed by the electron-withdrawing nature of the nearby carbamate.
Troubleshooting Protocol:
-
Reagent and Base Selection:
-
Use freshly opened or purified tosyl chloride or mesyl chloride.
-
Employ a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7] Be cautious with the amount of DMAP, as it can be difficult to remove during workup.
-
-
Optimized Reaction Conditions:
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (40-50 °C) can be beneficial, but monitor for potential side reactions.
-
Concentration: Ensure the reaction is sufficiently concentrated (0.1-0.5 M).
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Triethylamine | Triethylamine with catalytic DMAP | DMAP is a more potent acylation catalyst.[7] |
| Temperature | Room Temperature | 0 °C to Room Temperature (or gentle heating) | Better control over the reaction and can overcome the activation energy barrier. |
| Solvent | Dichloromethane | Anhydrous Dichloromethane | Prevents hydrolysis of the sulfonyl chloride. |
Problem 1.2: Low Yield and Side Products in Mitsunobu Reaction
Q: I'm attempting a Mitsunobu reaction to couple my linker precursor directly with a phenolic warhead, but I'm getting a complex mixture of products and a low yield of the desired ether.
A: The Cause: The Mitsunobu reaction is sensitive to steric hindrance and the pKa of the nucleophile.[2] Side products such as elimination or reaction at the carbamate nitrogen can occur. Purification can also be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate.
Troubleshooting Protocol:
-
Reagent Choice and Order of Addition:
-
Use diisopropyl azodicarboxylate (DIAD) or di-tert-butyl azodicarboxylate (DTAD) instead of diethyl azodicarboxylate (DEAD), as they can sometimes give cleaner reactions.
-
The order of addition is critical. Pre-mix the alcohol and the nucleophile in your solvent, then add the triphenylphosphine. Cool the mixture to 0 °C before the slow, dropwise addition of the azodicarboxylate.
-
-
Reaction Conditions:
-
Solvent: Anhydrous THF is the most common and effective solvent.
-
Temperature: Maintain a low temperature (0 °C or even -20 °C) during the addition of the azodicarboxylate to minimize side reactions.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Mitsunobu reactions are often complete within a few hours.
-
-
Workup and Purification:
-
To simplify purification, consider using polymer-supported triphenylphosphine or a phosphine oxide scavenger.
-
After the reaction, cooling the mixture can sometimes precipitate out the triphenylphosphine oxide.
-
Caption: Troubleshooting workflow for a problematic Mitsunobu reaction.
Section 2: Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is a standard transformation, but in the context of complex PROTAC molecules, it requires careful consideration to avoid unwanted side reactions.
Problem 2.1: Incomplete Deprotection with TFA
Q: I've treated my Boc-protected linker with 20-50% TFA in DCM, but I'm still seeing starting material after several hours.
A: The Cause: While uncommon, very sterically hindered Boc groups or the presence of basic moieties elsewhere in the molecule that neutralize the acid can lead to incomplete deprotection.
Troubleshooting Protocol:
-
Increase TFA Concentration/Time: Gradually increase the concentration of TFA to 100% or extend the reaction time. Monitor carefully by LC-MS to ensure the desired reaction is proceeding without product degradation.
-
Use a Scavenger: The tert-butyl cation generated during deprotection can re-alkylate nucleophilic sites on your molecule. Adding a scavenger like triethylsilane (TES) or thioanisole can trap this cation.
-
Alternative Strong Acids: Consider using 4M HCl in dioxane or 4M HCl in methanol. These reagents are often very effective and can sometimes provide cleaner reactions. The resulting hydrochloride salt can also be easier to handle than the TFA salt.[8]
Problem 2.2: Degradation of Acid-Labile Groups
Q: My warhead contains an acid-sensitive group (e.g., a ketal, a silyl ether, or a sensitive heterocycle) that is being cleaved by TFA.
A: The Cause: TFA is a strong acid that will readily cleave many common protecting groups and functional moieties.[4]
Troubleshooting Protocol:
-
Milder Acidic Conditions:
-
Dilute TFA: Try using a lower concentration of TFA (1-5%) in DCM at 0 °C. The reaction will be slower, but may provide the desired selectivity.
-
Lewis Acids: In some cases, Lewis acids like trimethylsilyl iodide (TMSI) or zinc bromide in an aprotic solvent can effect Boc deprotection under milder conditions.[4]
-
-
Non-Acidic Deprotection Methods:
-
Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent like toluene or dioxane (often to reflux) can cause thermal cleavage of the Boc group. This is particularly useful for substrates that are acid and base sensitive.
-
Oxalyl Chloride/Methanol: A recently reported mild method uses oxalyl chloride in methanol for Boc deprotection at room temperature. This can be a good option for molecules with multiple acid-labile groups.[9]
-
Caption: Decision tree for choosing a Boc deprotection strategy.
Section 3: Coupling Reactions and Final PROTAC Assembly
Once the linker is activated and deprotected, it must be coupled to the other components of the PROTAC. This often involves amide bond formation, which can be challenging with complex substrates.
Problem 3.1: Low Yield in Amide Coupling
Q: I'm trying to form an amide bond between my deprotected amine-linker and a carboxylic acid-containing warhead using standard coupling reagents (e.g., HATU, HOBt/EDC), but the yield is poor.
A: The Cause: Low yields in amide coupling can be due to several factors: poor nucleophilicity of the amine, steric hindrance around the amine or carboxylic acid, or side reactions with the coupling reagents.
Troubleshooting Protocol:
-
Choice of Coupling Reagent:
-
For sterically hindered couplings, consider more potent reagents like COMU or T3P.
-
Ensure your coupling reagents are fresh and anhydrous.
-
-
Reaction Conditions:
-
Base: Use a non-nucleophilic base like DIPEA. Ensure you are using the correct stoichiometry (typically 2-3 equivalents).
-
Solvent: Anhydrous DMF or DCM are standard choices.
-
Temperature: Most couplings are run at room temperature, but gentle heating may be required for very difficult couplings. Conversely, cooling to 0 °C can sometimes reduce side reactions.
-
-
Alternative Strategy: Acid Chloride Formation:
-
If direct coupling fails, convert the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride.
-
This is a more aggressive approach and may not be compatible with all functional groups, so it should be used with caution.
-
| Parameter | Standard Condition | Optimized for Difficult Couplings | Rationale |
| Coupling Reagent | HATU or HOBt/EDC | COMU or T3P | More potent activating agents for sterically hindered substrates. |
| Base | DIPEA | DIPEA or 2,4,6-Collidine | Collidine is a stronger, non-nucleophilic base that can be effective in difficult cases. |
| Strategy | Direct Coupling | Conversion to Acid Chloride | Increases the electrophilicity of the carbonyl carbon. |
References
- Burslem, G. M., et al. (2018). The advantages of targeted protein degradation over inhibition: an RTK case study. Cell Chemical Biology, 25(1), 67-77.e3.
- Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
- Edmondson, S. D., et al. (2019). A strategic approach to the design and optimization of PROTACs for oral delivery. Bioorganic & Medicinal Chemistry Letters, 29(16), 2095-2104.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Han, X., et al. (2019). Discovery of ARD-69 as a highly potent proteolysis targeting chimera (PROTAC) degrader of androgen receptor (AR) for the treatment of prostate cancer. Journal of Medicinal Chemistry, 62(2), 941–964.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
- Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551–2651.
- Zengerle, M., et al. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.
- Stille, J. K., & Groh, B. L. (1987). A convenient procedure for the deprotection of N-tert-butoxycarbonyl amino acids and their derivatives. The Journal of Organic Chemistry, 52(12), 2697-2699.
- Yang, K., et al. (2018). Development of the first small-molecule PROTACs for selective degradation of HDAC6. Bioorganic & Medicinal Chemistry Letters, 28(11), 2493-2497.
- Yang, H., et al. (2020). Discovery of potent and selective histone deacetylase 6 degraders. Journal of Medicinal Chemistry, 63(13), 6875–6904.
- Lai, A. C., et al. (2016). Modular PROTAC design for the degradation of oncogenic BCR-ABL.
- Buhimschi, A. D., et al. (2018). Targeting the C4-C5 double bond of thalidomide and analogues for the design of Cereblon (CRBN) recruiting PROTACs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2862-2868.
- Li, Y., et al. (2018). Discovery of a potent and selective STAT3 degrader. Journal of Medicinal Chemistry, 61(11), 4791-4809.
- Rana, S., et al. (2019). Development of a potent and selective PROTAC degrader of STAT3. ACS Chemical Biology, 14(11), 2448-2461.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Amblard, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23865.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Agami, C., & Couty, F. (2002). The thermal cleavage of the N-tert-butoxycarbonyl (Boc) protecting group. Tetrahedron, 58(16), 2701-2717.
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to the technical support guide for the deprotection of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with removing the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. The presence of a primary hydroxyl group on the cyclohexane ring introduces unique challenges that require careful consideration of reaction conditions to ensure high yield and purity of the desired product, trans-4-(aminomethyl)cyclohexanemethanol.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical deprotection step.
Understanding the Core Challenge: The Bifunctional Nature of the Substrate
The primary challenge in the deprotection of this compound lies in its bifunctional nature. It contains both a Boc-protected amine and a primary alcohol. While the Boc group is designed to be labile to strong acids, the hydroxyl group can also be reactive under these conditions, leading to unwanted side reactions.
The most common deprotection reagent for Boc groups is trifluoroacetic acid (TFA). The mechanism of TFA-mediated Boc deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] However, the highly acidic and electrophilic nature of the reaction environment can lead to side reactions involving the primary alcohol.
Frequently Asked Questions (FAQs)
Q1: I performed the deprotection using TFA in DCM and my final product is impure. What is the likely side product?
A1: The most probable side product is the trifluoroacetyl ester of your desired product, trans-4-(aminomethyl)cyclohexyl)methanol trifluoroacetate. This occurs when the primary hydroxyl group is acylated by trifluoroacetic acid.[2] This side reaction is often observed when using a high concentration of TFA or prolonged reaction times.
Q2: My LC-MS analysis shows a peak with a mass corresponding to the starting material, even after extended reaction time with TFA. What could be the issue?
A2: Incomplete deprotection can occur for several reasons. Insufficient acid strength or concentration is a common cause.[3] While less common for a primary amine like this, steric hindrance could also play a role. Additionally, ensure your TFA is not old or contaminated with water, as this can reduce its efficacy.
Q3: Are there alternative acidic reagents to TFA that are less likely to cause esterification?
A3: Yes, using hydrogen chloride (HCl) in an organic solvent is a common alternative. A 4M solution of HCl in 1,4-dioxane is a widely used reagent for Boc deprotection and is often less prone to causing acylation side reactions compared to TFA.[4] You can also consider using HCl generated in situ from acetyl chloride in methanol.
Q4: I need to avoid acidic conditions altogether due to other sensitive functional groups in my molecule. What are my options?
A4: While less common for simple substrates, non-acidic methods for Boc deprotection exist. Thermal deprotection can be effective if your molecule is stable at elevated temperatures.[5] Another option is using trimethylsilyl iodide (TMSI), which can cleave the Boc group under neutral conditions.[6] More recently, methods using oxalyl chloride in methanol have been reported as a mild alternative.[7][8]
Q5: What is the role of a "scavenger" and should I use one for this deprotection?
A5: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[9][10] This cation can alkylate nucleophilic functional groups. While the primary alcohol is more likely to undergo esterification with TFA, alkylation is a potential side reaction. Scavengers, such as triisopropylsilane (TIS) or anisole, are added to the reaction mixture to trap the tert-butyl cation and prevent it from reacting with your substrate. For this specific substrate, using a scavenger is good practice, especially if you are observing complex impurity profiles.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the deprotection of this compound.
Problem 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR).
-
Low yield of the desired product.
Troubleshooting Workflow:
Troubleshooting Workflow for Incomplete Deprotection.
Problem 2: Formation of Trifluoroacetyl Ester Side Product
Symptoms:
-
Presence of an impurity with a mass of +96 Da compared to the desired product in the LC-MS analysis.
-
Complex proton NMR spectrum with signals corresponding to the trifluoroacetylated product.
Troubleshooting Workflow:
Troubleshooting Workflow for Ester Side Product Formation.
Recommended Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This is the most common method but requires careful monitoring to avoid side reactions with the hydroxyl group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, typically 20-50% v/v) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.
-
For work-up, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-4-(aminomethyl)cyclohexanemethanol.
Protocol 2: Milder Boc Deprotection with HCl in 1,4-Dioxane
This method is often preferred when the substrate is sensitive to the harshness of neat TFA or when trifluoroacetylation is a concern.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product is often isolated as the hydrochloride salt. If the free amine is required, proceed with a basic work-up as described in Protocol 1. Alternatively, the crude hydrochloride salt can be triturated with diethyl ether to induce precipitation, followed by filtration and drying.
Data Summary Table for Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Reaction Time | Common Side Reactions |
| TFA/DCM | 20-50% (v/v) | 0 °C to RT | 1-3 h | Trifluoroacetylation of the alcohol |
| 4M HCl in Dioxane | 5-10 eq. HCl | RT | 1-4 h | Generally cleaner; potential for incomplete reaction with stubborn substrates |
| Thermal | N/A | >150 °C | 30 min - several hours | Potential for decomposition if the molecule is thermally sensitive |
| TMSI | 1.5-2 eq. | RT | 1-2 h | Requires anhydrous conditions; potential for iodination side products |
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24654–24661. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]
-
Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3836-3847. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]
-
ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
-
Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to the technical support center for the scale-up synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and safe scale-up of this important chemical intermediate.
Introduction
The synthesis of this compound is a critical step in the production of various pharmaceutical compounds. While the lab-scale synthesis is well-documented, scaling up this process presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification methods. This guide provides practical, field-proven insights to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A common and effective laboratory-scale synthesis involves the reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1] The reaction is typically performed at a low temperature (0 °C) to control its exothermic nature and is followed by a careful quenching procedure to decompose the excess reducing agent and aluminum salts.[1]
Q2: What are the primary safety concerns when scaling up the LiAlH₄ reduction?
Lithium aluminum hydride is a highly reactive and pyrophoric reagent, meaning it can ignite spontaneously in air, especially in the presence of moisture.[2] On a large scale, the significant exotherm of both the reaction and the quenching step can be difficult to control, potentially leading to a thermal runaway. The quenching process also generates hydrogen gas, which is highly flammable. Therefore, meticulous planning, specialized equipment, and strict adherence to safety protocols are paramount.
Q3: Are there safer alternatives to LiAlH₄ for large-scale ester reduction?
Yes, several safer alternatives to LiAlH₄ are more suitable for industrial-scale synthesis. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are excellent options for reducing esters to alcohols.[3][4] These reagents are generally less pyrophoric and offer a more controlled reaction profile. The workup for borane reductions is also often simpler and safer than for LiAlH₄ reductions.
Q4: What are the critical parameters to monitor during the reaction?
For a successful and safe scale-up, it is crucial to monitor the following parameters:
-
Temperature: Strict temperature control is essential to prevent runaway reactions, especially during the addition of the reducing agent and the quenching process.
-
Addition Rate: The reducing agent should be added at a controlled rate to manage the exotherm.
-
Stirring: Efficient and consistent agitation is necessary to ensure uniform heat distribution and prevent localized "hot spots."
-
Reaction Completion: Monitoring the disappearance of the starting material by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial before proceeding to the workup.[2]
Q5: How can I purify the final product on a large scale?
Crystallization is the most common and effective method for purifying this compound at scale. The choice of solvent is critical; a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below is ideal.[5] Mixed solvent systems, such as ethyl acetate/heptane or toluene/heptane, are often employed to achieve the desired solubility profile.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction:
-
Diagnosis: Check for the presence of starting material (methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate) in the crude product using TLC, HPLC, or NMR.
-
Solution:
-
Reagent Stoichiometry: Ensure the correct molar equivalent of the reducing agent is used. For LiAlH₄, a slight excess is typically required.
-
Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature to go to completion. Monitor the reaction progress closely.
-
-
-
Product Loss During Workup:
-
Diagnosis: The product is polar and has some water solubility. Significant loss can occur during aqueous washes.
-
Solution:
-
Minimize Aqueous Contact: Reduce the volume of water used during the quench and extraction.
-
Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash to reduce the solubility of the product in the aqueous phase.
-
-
-
Degradation of Starting Material or Product:
-
Diagnosis: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids. If the workup conditions are too acidic, deprotection can occur, leading to the formation of the corresponding amino alcohol.
-
Solution:
-
Issue 2: Impurity Formation
Q: I am observing significant impurities in my final product. What are the likely impurities and how can I prevent their formation?
A: The following are common impurities and strategies to mitigate them:
-
Unreacted Starting Material:
-
Cause: Incomplete reaction.
-
Prevention: As discussed in the "Low Yield" section, ensure complete conversion by optimizing reaction time, temperature, and reagent stoichiometry.
-
-
trans-4-(Aminomethyl)cyclohexanemethanol (Deprotected Product):
-
Cause: Cleavage of the Boc protecting group under acidic conditions.
-
Prevention: Maintain neutral or slightly basic conditions during the workup and purification steps. Avoid strong acids.
-
-
Over-reduction Products:
-
Cause: While less common for this specific transformation, overly harsh conditions or a large excess of a highly reactive reducing agent could potentially lead to undesired side reactions.
-
Prevention: Use the recommended stoichiometry of the reducing agent and maintain strict temperature control.
-
-
Residual Solvents:
-
Cause: Incomplete removal of solvents used in the reaction or purification.
-
Prevention: Ensure the final product is dried under vacuum at an appropriate temperature until a constant weight is achieved. The choice of crystallization solvent is also important; solvents with lower boiling points are generally easier to remove.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am having trouble getting my product to crystallize, or it is "oiling out." What should I do?
A: Crystallization issues are common with polar molecules. Here are some troubleshooting steps:
-
"Oiling Out": This occurs when the product separates from the solution as a liquid rather than a solid.
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution:
-
Re-heat the mixture to dissolve the oil.
-
Add a small amount of the "good" solvent (the one in which the product is more soluble) to the hot solution.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
-
-
No Crystallization:
-
Cause: The solution may be too dilute, or nucleation has not been initiated.
-
Solution:
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seeding: Add a few seed crystals of the pure product to the cooled solution.
-
-
Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the solubility of the product.
-
-
Part 3: Experimental Protocols and Data
This section provides detailed experimental protocols for both lab-scale and scale-up synthesis, along with a summary of key quantitative data.
Lab-Scale Synthesis using LiAlH₄
A representative lab-scale procedure is as follows:
-
A suspension of LiAlH₄ (1.12 eq.) in anhydrous THF is cooled to 0 °C in an ice bath.
-
A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in anhydrous THF is added slowly, maintaining the internal temperature below 10 °C.[1]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored for completion by TLC or HPLC.
-
Upon completion, the reaction is carefully quenched at 0 °C using the Fieser workup method: sequential, dropwise addition of water (1 mL per gram of LiAlH₄), 15% aqueous NaOH (1 mL per gram of LiAlH₄), and finally water (3 mL per gram of LiAlH₄).[7]
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with fresh THF.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Scale-Up Synthesis using Borane-Dimethyl Sulfide (BH₃·SMe₂) - Recommended Protocol
For a safer and more scalable process, the use of BH₃·SMe₂ is recommended.
-
A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or MTBE) is prepared in a reactor equipped with a mechanical stirrer, a temperature probe, and an inert atmosphere.
-
BH₃·SMe₂ (1.5 - 2.0 eq.) is added to the reactor at a controlled rate, maintaining the internal temperature between 20-30 °C. The addition is exothermic and may require external cooling.
-
The reaction is stirred at room temperature until completion is confirmed by in-process controls (e.g., HPLC).
-
The reaction is quenched by the slow, controlled addition of methanol at 0-10 °C. This will decompose the excess borane and borate esters, leading to the evolution of hydrogen gas.
-
The solvent is removed by distillation.
-
The crude product is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The product is purified by crystallization.
Quantitative Data Summary
| Parameter | Lab-Scale (LiAlH₄) | Scale-Up (BH₃·SMe₂) |
| Reducing Agent | Lithium Aluminum Hydride | Borane-Dimethyl Sulfide |
| Equivalents of Reducing Agent | 1.1 - 1.5 eq. | 1.5 - 2.0 eq. |
| Reaction Solvent | Anhydrous THF | Anhydrous THF or MTBE |
| Reaction Temperature | 0 °C to Room Temperature | 20 - 30 °C |
| Quenching Agent | Water, 15% NaOH | Methanol |
| Typical Yield | 85 - 95% | 80 - 90% |
| Safety Considerations | Highly pyrophoric, violent reaction with water, hydrogen evolution. | Flammable, toxic, hydrogen evolution on quench. |
Part 4: Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Part 5: Quality Control
Ensuring the quality and purity of the final product is essential, particularly for pharmaceutical applications. A comprehensive analytical approach should be employed.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. A reverse-phase method with UV detection is typically suitable. |
| Gas Chromatography (GC) | For the analysis of residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identity of the product. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. |
| Karl Fischer Titration | To determine the water content of the final product. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Process Research & Development. (2006). Safe Handling of Boranes at Scale. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
YouTube. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2020). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Retrieved from [Link]
Sources
- 1. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Using tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to the technical support center for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this versatile bifunctional molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring a Boc-protected amine and a primary alcohol on a cyclohexane scaffold, offers a unique combination of functionalities for molecular elaboration. However, this bifunctionality can also present specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these potential hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete or Failed Boc Deprotection
Question: I am trying to deprotect the Boc group using standard acidic conditions (TFA/DCM or HCl in dioxane), but the reaction is sluggish or incomplete. What could be the cause and how can I resolve it?
Answer:
Incomplete Boc deprotection is a common issue that can stem from several factors. The key is to ensure that the acidic conditions are sufficient to effect cleavage without degrading your product.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution | Experimental Protocol |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid-catalyzed hydrolysis. If the acid is not strong enough or is present in a substoichiometric amount, the reaction will not proceed to completion. | Increase the concentration of the acid or switch to a stronger acid. 4M HCl in dioxane or a 20-50% solution of TFA in DCM are common starting points.[3] | 1. Dissolve the Boc-protected compound in an appropriate solvent (e.g., DCM, ethyl acetate). 2. Add the acidic solution (e.g., 4M HCl in dioxane or 20-50% TFA in DCM). 3. Stir at room temperature and monitor the reaction by TLC or LC-MS. |
| Presence of Acid-Scavenging Species | If your reaction mixture contains basic impurities or other acid-sensitive functional groups that can be protonated, they may consume the acid, rendering it unavailable for Boc deprotection. | Ensure your starting material is pure. If necessary, use a larger excess of acid. | Purify the starting material by chromatography or recrystallization before attempting the deprotection. |
| Steric Hindrance | While less common for a primary amine, significant steric bulk around the carbamate can slow down the rate of acid-catalyzed hydrolysis. | Increase the reaction temperature or time. Gentle heating (e.g., to 40°C) can often accelerate the reaction.[3] | 1. Set up the reaction as described above. 2. Gently warm the reaction mixture to 40-50°C. 3. Monitor the reaction closely to avoid potential side reactions. |
Troubleshooting Workflow for Incomplete Boc Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Unexpected Side Products During Boc Deprotection
Question: After Boc deprotection, I am observing unexpected peaks in my LC-MS/NMR, suggesting the formation of side products. What are the likely side reactions and how can I prevent them?
Answer:
The formation of side products during Boc deprotection is often attributed to the reactive tert-butyl cation generated during the reaction.[4][5] This carbocation can be trapped by nucleophiles present in the reaction mixture.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Explanation | Prevention Strategy |
| Alkylation of the Hydroxymethyl Group | The primary alcohol can act as a nucleophile and trap the tert-butyl cation, leading to the formation of a tert-butyl ether. | Use scavengers such as triethylsilane (TES) or thioanisole in the reaction mixture to trap the tert-butyl cation. |
| Formation of Dimeric Ethers | Under strongly acidic conditions, intermolecular dehydration of the alcohol can occur, leading to the formation of a dimeric ether. | Use milder acidic conditions or a shorter reaction time. Deprotection with HCl in an organic solvent is often considered milder than TFA.[6] |
| Trifluoroacetylation of the Amine | When using TFA for deprotection, the newly formed free amine can be acylated by trifluoroacetic anhydride, a common impurity in TFA. | Use high-purity TFA or add a scavenger. Alternatively, use HCl for deprotection. |
Visualizing the Side Reaction:
Caption: Formation of a tert-butyl ether side product during Boc deprotection.
Issue 3: Difficulty with Reactions at the Hydroxymethyl Group
Question: I am trying to perform a reaction on the hydroxymethyl group (e.g., oxidation, esterification) while the amine is Boc-protected, but I am getting low yields or a complex mixture of products. What are the best practices for these transformations?
Answer:
While the Boc group is generally stable to many reaction conditions, care must be taken to choose reagents that are compatible with this protecting group.
Recommendations for Reactions at the Hydroxymethyl Group:
| Reaction Type | Recommended Conditions | Potential Pitfalls & Solutions |
| Oxidation | Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-catalyzed oxidation are generally compatible with the Boc group. | Pitfall: Over-oxidation to the carboxylic acid. Solution: Carefully control the stoichiometry of the oxidant and the reaction time. |
| Esterification | Steglich esterification (DCC/DMAP) or using activated esters are effective methods. | Pitfall: Acid-catalyzed esterification can lead to partial Boc deprotection. Solution: Use neutral or mildly basic conditions. |
| Etherification | Williamson ether synthesis under basic conditions (e.g., NaH) is a suitable method. | Pitfall: Strong bases can potentially deprotonate the carbamate nitrogen, although this is less common. Solution: Use the minimum required amount of base and monitor the reaction carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
Q2: Is the Boc group stable to basic conditions?
A2: Yes, the Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it an excellent choice for protecting amines while other functional groups are manipulated under these conditions.[8]
Q3: Can I selectively protect the amine in the presence of the alcohol in (trans-4-(aminomethyl)cyclohexyl)methanol?
A3: Yes, due to the higher nucleophilicity of the amine compared to the alcohol, selective N-Boc protection can be achieved using di-tert-butyl dicarbonate (Boc₂O) under standard conditions, often without significant O-acylation.
Q4: Are there any alternatives to acidic deprotection of the Boc group?
A4: While acidic deprotection is the most common method, thermal deprotection can be an alternative in some cases, although it may require high temperatures.[5]
Q5: What are the main safety precautions to take when working with this compound?
A5: Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. 2023. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Chem-Impex. Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate. Available from: [Link]
-
J&K Scientific LLC. Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate | 223131-01-9. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. reddit.com [reddit.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Reaction Monitoring for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Welcome to the technical support guide for monitoring reactions involving tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides practical, in-depth answers to common challenges encountered when using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) to track the progress of reactions involving this versatile building block.
Understanding the Molecule and Its Common Transformations
This compound is a bifunctional molecule containing a Boc-protected amine and a primary alcohol. This structure makes it a valuable intermediate in pharmaceutical and materials science.[1][2] The two most common reaction types you will likely be monitoring are:
-
Oxidation of the Primary Alcohol: Conversion of the -CH₂OH group to an aldehyde (-CHO) or a carboxylic acid (-COOH).
-
Deprotection of the Boc-Amine: Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group to yield the free amine.[3][4]
The success of these transformations hinges on accurate reaction monitoring to determine completion, identify byproducts, and optimize conditions.
Thin Layer Chromatography (TLC) Monitoring: FAQs & Troubleshooting
TLC is a rapid, inexpensive, and effective technique for real-time reaction monitoring.[5][6] It allows for the simultaneous comparison of the starting material, reaction mixture, and product standards on a single plate.
Frequently Asked Questions (TLC)
Q1: What is a good starting solvent system (mobile phase) for this compound?
A1: The polarity of the starting material is moderately high. A good starting point for a normal-phase silica TLC plate is a mixture of a non-polar and a polar solvent.
-
Recommended Starting System: 30-50% Ethyl Acetate in Hexanes (or Heptane).
-
Rationale: This system provides good separation between the starting alcohol and less polar products (like an aldehyde) or more polar products (like a carboxylic acid). For Boc deprotection, where the product is a much more polar free amine, you may need a more polar system, such as 5-10% Methanol in Dichloromethane (DCM), to get the product to move from the baseline.[5]
Q2: My starting material and product have very similar Rf values. How can I improve separation?
A2: This is a common challenge, especially if the polarity change is subtle.
-
Adjust Polarity: Try incrementally changing the solvent ratio. A small decrease in the polar component (e.g., from 40% to 35% ethyl acetate) can sometimes resolve close spots.
-
Change Solvents: If adjusting ratios fails, switch one of the solvents. For example, replacing hexanes with toluene or ethyl acetate with acetone can alter the selectivity of the separation.
-
Use Additives: For reactions involving acidic or basic compounds (like a product carboxylic acid or a deprotected amine), adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase can improve spot shape and separation by preventing interaction with the acidic silica gel.[7]
Q3: I can't see my spots under the UV lamp. What should I do?
A3: The cyclohexyl ring and carbamate group are not strong UV chromophores. Therefore, UV visualization is often ineffective for this compound and its likely products.[8] You must use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized. The starting alcohol and the product aldehyde will both appear as yellow-brown spots on a purple background.[9][10]
-
p-Anisaldehyde Stain: This stain is particularly good for alcohols, aldehydes, and other nucleophilic groups, often giving a range of colors that can help differentiate between spots.[8][10]
-
Ceric Ammonium Molybdate (CAM) Stain: This is another strong oxidizing stain that works well for hydroxyl groups.[10]
Q4: My spots are streaking. What's causing this and how do I fix it?
A4: Streaking is a frequent issue with several potential causes.[11][12]
-
Sample Overload: You may have spotted too much material on the plate. Try diluting your reaction sample before spotting it.[7][11]
-
Highly Polar Compound: Very polar compounds, like the free amine after Boc deprotection, can interact strongly with the silica gel, causing streaking. Adding a competitor base like triethylamine or ammonia to your eluent can resolve this.[7][12]
-
Insoluble Material: If your sample hasn't fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is fully solubilized.
-
Acidic/Basic Nature: As mentioned, compounds with strong acidic or basic groups can streak. Adding a modifier (acetic acid for acids, triethylamine for bases) to the mobile phase is the best solution.[12]
Standard Protocol: TLC Monitoring of Alcohol Oxidation
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spotting:
-
On the starting line, make three separate, small spots using a capillary tube:
-
S: Starting Material (a dilute solution of this compound).
-
R: Reaction Mixture (a small aliquot taken directly from the reaction).
-
C: Co-spot (spot the starting material first, then spot the reaction mixture directly on top of it).
-
-
-
Development: Place the plate in a sealed chamber containing the developing solvent (e.g., 40% Ethyl Acetate/Hexanes). Ensure the solvent level is below the starting line.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Dip the plate into a jar of potassium permanganate stain, remove it quickly, and gently warm it with a heat gun until spots appear.
-
-
Interpretation:
-
The starting material spot (S) serves as your reference (e.g., Rf = 0.4).
-
In the reaction lane (R), the disappearance of the starting material spot and the appearance of a new, typically higher-Rf spot (for an aldehyde, e.g., Rf = 0.6) indicates the reaction is progressing.
-
The co-spot lane (C) helps confirm the identity of the starting material spot in the reaction mixture.
-
LCMS Monitoring: FAQs & Troubleshooting
LCMS is a powerful tool that provides both separation (like HPLC) and mass information, confirming the molecular weight of your starting material, product, and any byproducts.[13][]
Frequently Asked Questions (LCMS)
Q1: What are the expected mass ions for my starting material?
A1: The molecular weight of the starting material is 243.34 g/mol . In Electrospray Ionization (ESI) positive mode, which is ideal for this compound, you should look for common adducts:
-
[M+H]⁺: 244.3
-
[M+Na]⁺: 266.3
-
[M+K]⁺: 282.3
-
[M+NH₄]⁺: 261.3
Q2: My signal intensity is very low or I see no peaks. What should I check?
A2: Low or no signal is a common issue that can originate from the LC or the MS.[15][16]
-
Check the LC Flow: Ensure the LC pumps are on and delivering the mobile phase. Check for leaks in the system.[15][17]
-
Ion Source Settings: Confirm the ion source is on and the parameters (e.g., capillary voltage, gas flow, temperature) are appropriate. Harsh source conditions can sometimes cause compounds to fragment before detection.[15]
-
Sample Concentration/Preparation: Your sample may be too dilute. Alternatively, the sample diluent might be incompatible with the mobile phase, causing precipitation.
-
Wrong Ionization Mode: While unlikely for this compound, ensure you are in the correct mode (Positive ESI).
-
MS Tune/Calibration: The mass spectrometer may need to be tuned or calibrated.[15]
Q3: I see a peak at m/z 188.3 in my Boc-deprotection reaction. What is it?
A3: This is a common and expected fragmentation pattern for Boc-protected amines in the mass spectrometer. The Boc group can readily lose a molecule of isobutylene (56 Da) or tert-butanol (74 Da), but a very common loss is the entire Boc group (100 Da) followed by protonation. However, a more likely scenario in the source is the loss of the tert-butyl group cation followed by rearrangement. A characteristic fragmentation is the loss of the C(CH₃)₃ group and rearrangement. A more direct fragmentation is the loss of isobutylene (56 Da), giving [M+H-56]⁺. The most common fragmentation for Boc groups is the loss of 100 Da (the entire Boc group). Let's re-evaluate. MW is 243.34. [M+H]⁺ is 244.3. A loss of the tert-butyl group (57 Da) would be 187.3. A loss of isobutylene (56 Da) would be 188.3. This is a very common fragmentation pathway for Boc-protected compounds under ESI conditions.[18][19]
Q4: My chromatographic peak shape is poor (tailing, fronting, or splitting). How can I improve it?
A4: Poor peak shape can compromise resolution and quantification.[13]
-
Column Overload: Injecting too much sample is a common cause of peak fronting. Dilute your sample.
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile into a 95% water mobile phase), it can cause peak distortion. Try to dissolve the sample in the mobile phase itself.
-
Secondary Interactions: For the deprotected amine product, its basic nature can cause tailing on a standard C18 column due to interaction with residual silanols. Adding a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase will protonate the amine and the silanols, dramatically improving peak shape.
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or nearing the end of its life.[13] Flushing the column or replacing it may be necessary.
Standard Protocol: LCMS Monitoring of Boc Deprotection
-
Sample Preparation:
-
Take a small aliquot (~5 µL) from your reaction mixture.
-
Dilute it significantly (e.g., 1:1000) with a 50:50 mixture of acetonitrile and water.
-
-
LC Conditions (Typical):
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 100 - 500
-
Key Ions to Monitor:
-
Starting Material: m/z 244.3 ([M+H]⁺)
-
Product (Free Amine): m/z 144.2 ([M+H]⁺)
-
-
-
Interpretation:
-
Inject a standard of your starting material to confirm its retention time and mass.
-
Monitor the reaction sample chromatogram for the disappearance of the starting material peak and the appearance of the product peak at an earlier retention time (due to its higher polarity) and with the correct mass.
-
Method Comparison & Workflow Visualization
| Feature | Thin Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LCMS) |
| Speed | Very Fast (~10-20 minutes per run) | Slower (~5-10 minutes per sample) |
| Cost | Very Low | High (instrumentation and maintenance) |
| Information | Provides separation (Rf value) | Provides separation (retention time) and mass confirmation |
| Sensitivity | Low (microgram range) | Very High (nanogram to picogram range) |
| Quantification | Qualitative to semi-quantitative | Quantitative |
| Use Case | Ideal for rapid, real-time checks of reaction progress at the bench. | Ideal for confirming product identity, identifying byproducts, and analyzing complex mixtures. |
Visual Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction using TLC and LCMS.
Troubleshooting Diagram: Interpreting Unexpected TLC Spots
Caption: Decision tree for troubleshooting unexpected results during TLC analysis.
References
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
- Ghosh, A. K., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Suresh, C., et al. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1943-1951.
-
Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
-
Agilent. (n.d.). LC/MS Troubleshooting Guide. Retrieved from [Link]
- Gunti, S., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600.
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2017). Visualization of alcohols in TLC?. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
Orgsyn.org. (n.d.). TLC stains. Retrieved from [Link] (Note: This is a placeholder as the direct link was not available, but refers to common lab practices).
-
ResearchGate. (2010). Differentiation of Boc-protected α,δ-/δ,α-and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandemmass spectrometry. Retrieved from [Link]
-
ResearchGate. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
PubMed. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Stevens Institute of Technology. (2012). Oxidation and Reduction Reactions in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
PubMed. (2012). Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chembam.com [chembam.com]
- 13. zefsci.com [zefsci.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. myadlm.org [myadlm.org]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a common building block in medicinal chemistry. We will delve into the expected ¹H and ¹³C NMR spectra, explain the rationale behind the signal assignments, and compare the utility of NMR with other analytical techniques for the characterization of this molecule.
The Importance of Structural Verification
In the synthesis of complex molecules, particularly for pharmaceutical applications, confirming the structure of each intermediate is paramount. The presence of constitutional isomers, stereoisomers, or impurities can have profound effects on the outcome of subsequent reactions and the biological activity of the final compound. NMR spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit several key signals, each providing specific information about the molecular structure. The analysis is based on established principles of chemical shifts, spin-spin coupling, and the conformational rigidity of the trans-1,4-disubstituted cyclohexane ring.
Expected Chemical Shifts and Multiplicities (in CDCl₃):
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| -C(CH₃ )₃ | ~1.44 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic sharp singlet. |
| -CH -NHBoc | ~3.45 | Broad Multiplet | 1H | This methine proton is deshielded by the adjacent nitrogen atom of the carbamate. Its axial position in the preferred chair conformation leads to multiple couplings with neighboring axial and equatorial protons. |
| -CH₂ -OH | ~3.49 | Doublet | 2H | These methylene protons are adjacent to the electron-withdrawing hydroxyl group. They are diastereotopic and will likely appear as a doublet due to coupling with the neighboring methine proton. |
| Cyclohexane -CH₂ - (axial) | ~1.00-1.20 | Multiplet | 4H | The axial protons of the cyclohexane ring are typically found at a more upfield (shielded) chemical shift compared to their equatorial counterparts. |
| Cyclohexane -CH₂ - (equatorial) | ~1.80-2.00 | Multiplet | 4H | The equatorial protons are in a more deshielded environment and will appear further downfield. |
| -NH -Boc | ~4.50 | Broad Singlet | 1H | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal. |
| -OH | Variable | Broad Singlet | 1H | The hydroxyl proton's chemical shift is also highly variable and sensitive to experimental conditions. It can exchange with residual water in the solvent, leading to further broadening. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Expected Chemical Shifts (in CDCl₃):
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |
| -C (CH₃)₃ | ~79.1 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom. |
| -C(C H₃)₃ | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. |
| C =O | ~155.5 | The carbonyl carbon of the carbamate functional group, which is significantly deshielded. |
| -C H-NHBoc | ~50.0 | The methine carbon attached to the nitrogen of the carbamate. |
| -C H-CH₂OH | ~40.0 | The methine carbon attached to the hydroxymethyl group. |
| -C H₂-OH | ~68.0 | The methylene carbon bearing the hydroxyl group, deshielded by the oxygen atom. |
| Cyclohexane -C H₂- | ~30-35 | The remaining methylene carbons of the cyclohexane ring. Due to the symmetry of the trans-1,4-disubstituted ring, two signals are expected for the four methylene carbons. |
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key proton environments.
Caption: 2D structure of the target molecule.
Comparative Analysis with Other Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination. | Relatively low sensitivity, requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount needed. | Does not provide detailed structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH, C=O). | Fast and non-destructive. | Provides limited information on the overall structure. |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Confirms the empirical and molecular formula. | Does not provide structural information. |
Workflow for Structural Confirmation:
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound.
Caption: A typical analytical workflow for compound characterization.
Trustworthiness and Self-Validating Protocols
The protocols described herein are designed to be self-validating. The combination of 1D (¹H and ¹³C) and potentially 2D NMR experiments (such as COSY and HSQC) provides a rich dataset where assignments can be cross-correlated. For instance, a COSY spectrum would show the coupling between the -CH-NHBoc proton and the adjacent cyclohexane protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra. The agreement between the data from these orthogonal techniques provides a high degree of confidence in the final structural assignment.
Conclusion
The NMR analysis of this compound is a straightforward yet critical step in ensuring the quality and identity of this important synthetic intermediate. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret the NMR spectra and proceed with their synthetic endeavors with a high degree of certainty in the structure of their materials. The combination of NMR with other analytical techniques provides a robust and comprehensive characterization that is essential for reproducible and reliable scientific research.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Mass Spectrometry of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a key intermediate in the synthesis of various biologically active molecules. We will explore the nuanced fragmentation behaviors of this molecule under different ionization techniques and compare the suitability of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis, supported by predictive data and established analytical protocols.
Introduction to the Analyte: Chemical Context
This compound (MW: 229.32 g/mol , Formula: C₁₂H₂₃NO₃) possesses three key structural features that dictate its behavior in a mass spectrometer: a tert-butoxycarbonyl (Boc) protecting group, a cyclohexane ring, and a primary alcohol. The interplay of these functional groups under ionization and collision-induced dissociation (CID) provides a unique fragmentation signature that can be leveraged for its unambiguous identification and quantification.
Mass Spectrometry of this compound: A Predictive Analysis
In the absence of a publicly available experimental mass spectrum for this specific molecule, we can predict its fragmentation pathway based on the well-documented behavior of its constituent functional groups.
Electrospray Ionization (ESI) and Predicted Fragmentation
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. For this compound, the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 230.3.
Upon collision-induced dissociation (CID) in MS/MS analysis, the fragmentation is expected to be dominated by the lability of the Boc group. Key predicted fragmentation pathways include:
-
Loss of isobutylene (C₄H₈): A characteristic fragmentation of Boc-protected amines is the neutral loss of 56 Da, corresponding to isobutylene, resulting in a carbamic acid intermediate.
-
Loss of the entire Boc group: A further loss of CO₂ from the carbamic acid intermediate, or a concerted loss of the entire Boc group (isobutylene + CO₂), would lead to a neutral loss of 100 Da.
-
Loss of water (H₂O): The presence of the primary alcohol allows for the facile neutral loss of 18 Da, particularly under energetic conditions.
-
Cleavage of the cyclohexane ring: While less common for the primary fragmentations, subsequent fragmentation of the ring structure can occur, leading to a variety of smaller product ions.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparison of Analytical Techniques: LC-MS vs. GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is critical for developing a robust analytical method. The physicochemical properties of this compound, particularly its polarity and thermal stability, are the primary determinants.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. The target analyte fits this profile well. | Requires volatile and thermally stable compounds. Direct analysis is challenging due to the polar hydroxyl and carbamate groups. |
| Sample Preparation | Minimal sample preparation is typically required (e.g., dissolution in a suitable solvent). | Derivatization (e.g., silylation) is necessary to increase volatility and thermal stability. This adds a step to the workflow and can introduce variability. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI) are used, which typically produce an intact molecular ion or protonated molecule, simplifying spectral interpretation. | Hard ionization (Electron Ionization - EI) is common, leading to extensive fragmentation and often a weak or absent molecular ion peak. |
| Sensitivity | Generally offers high sensitivity, particularly with tandem mass spectrometry (MS/MS). | Can provide excellent sensitivity, especially for well-derivatized compounds. |
| Throughput | Can be adapted for high-throughput analysis with modern UPLC systems. | Can also be high-throughput, but the derivatization step can be a bottleneck. |
Recommendation: LC-MS/MS as the Primary Technique
Based on the chemical nature of this compound, LC-MS/MS is the recommended primary analytical technique. The ability to analyze the compound directly without derivatization, coupled with the generation of a clear protonated molecule and predictable fragmentation patterns, makes it a more direct, robust, and likely more reproducible method. Carbamates are a class of compounds known for their thermal lability, making direct GC analysis problematic.[1]
Alternative Approach: GC-MS with Derivatization
While LC-MS is preferred, GC-MS can be a viable alternative, provided a suitable derivatization strategy is employed. The primary alcohol group is the main target for derivatization to enhance volatility.
Silylation for GC-MS Analysis
Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common derivatization technique for alcohols.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group to a TMS ether.
The derivatized molecule, tert-Butyl (trans-4-((trimethylsilyloxy)methyl)cyclohexyl)carbamate, would have a molecular weight of 301.5 g/mol and would be significantly more amenable to GC analysis.
Predicted EI Fragmentation of the TMS-derivatized Analyte:
Under Electron Ionization (EI), the fragmentation would likely be initiated by cleavage of the Boc group and fragmentation of the silylated hydroxymethyl group. Characteristic ions would include those corresponding to the loss of a methyl group from the TMS moiety (M-15) and the tert-butyl group (M-57).
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using both the recommended LC-MS/MS approach and the alternative GC-MS method.
Protocol 1: LC-MS/MS Analysis
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions in methanol:water (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimized for the specific instrument.
-
MS Scan: Full scan from m/z 100-300 to detect the [M+H]⁺ ion at m/z 230.3.
-
MS/MS Scan: Product ion scan of the precursor ion at m/z 230.3 with collision energy ramped (e.g., 10-40 eV) to observe fragmentation patterns.
-
Protocol 2: GC-MS Analysis with Silylation
Workflow Diagram
Caption: Workflow for GC-MS analysis with silylation.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte in a dry solvent such as pyridine or acetonitrile.
-
Evaporate a known aliquot to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Parameters:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
Conclusion
The mass spectrometric analysis of this compound is a clear example of how the structural features of a molecule dictate the optimal analytical strategy. While GC-MS is a powerful technique, the inherent properties of this carbamate make LC-MS/MS the superior choice for direct, sensitive, and structurally informative analysis. The predicted fragmentation patterns, dominated by the loss of the Boc protecting group, provide a solid foundation for method development and compound identification. The provided protocols offer a robust starting point for researchers in the pharmaceutical and chemical industries to develop validated analytical methods for this and structurally related compounds.
References
-
Chromatographic Analysis of Insecticidal Carbamates. (n.d.). IntechOpen. Retrieved from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). Arhiv za higijenu rada i toksikologiju. Retrieved from [Link]
-
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (2022). Molecules. Retrieved from [Link]
-
Comparative study between the published analysis methods for carbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
Sources
The Strategic Advantage of Rigidity: A Comparative Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate and Other PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is a testament to the adage that the whole is greater than the sum of its parts. While the warhead and the E3 ligase ligand dictate the "what" and the "how" of protein degradation, the often-underestimated linker connecting them governs the efficiency, selectivity, and overall drug-like properties of the entire molecule.[1] This guide provides an in-depth comparison of a key building block for rigid linkers, tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, with more conventional flexible linkers, supported by a framework of experimental validation.
The Linker's Pivotal Role: More Than Just a Spacer
A PROTAC's mechanism of action hinges on the formation of a productive ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The linker's length, chemical composition, and conformational flexibility are critical in orchestrating this interaction.[2] An ideal linker facilitates a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unstable complexes, and diminished degradation.[]
A Tale of Two Linkers: The Flexible vs. The Rigid
The landscape of PROTAC linkers is broadly divided into two categories: flexible and rigid.
Flexible Linkers: The Pioneers of PROTAC Design
The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains.[4] Their prevalence stems from their synthetic accessibility and the ease with which their length can be modulated.[5]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility of the often large and lipophilic PROTAC molecules.[2][6] This enhanced solubility can be advantageous for bioavailability.[7] However, PEG linkers can be more susceptible to metabolism in vivo.[8]
-
Alkyl Chains: These simple hydrocarbon chains are synthetically straightforward and generally possess good metabolic stability.[8] Their hydrophobicity can improve cell permeability, but may also negatively impact aqueous solubility.[8]
While their flexibility can allow for adaptation to various protein-protein orientations, it can also come with an entropic penalty upon binding, potentially leading to less stable ternary complexes.[5]
Rigid Linkers: Engineering Precision and Potency
To overcome the limitations of flexible linkers, researchers have increasingly turned to more rigid structures. These often incorporate cyclic moieties such as piperidine, piperazine, or, in the case of our topic, a cyclohexane ring derived from This compound .[2][9] The introduction of rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
The trans-cyclohexane core, in particular, offers a defined and predictable spatial orientation for the warhead and E3 ligase ligand. This can lead to a more stable ternary complex by reducing the entropic cost of binding.[] Furthermore, cycloalkane-based linkers can improve the physicochemical properties of PROTACs, including their drug metabolism and pharmacokinetic (DMPK) profiles.[4][10]
Comparative Analysis: Cyclohexane-based Linkers vs. Flexible Alternatives
| Feature | This compound-derived Linker | PEG Linker | Alkyl Linker |
| Conformational Freedom | Low | High | High |
| Ternary Complex Stability | Potentially higher due to pre-organization | Can be lower due to entropic penalty | Can be lower due to entropic penalty |
| Solubility | Moderate; can be tuned with other linker components | Generally improves aqueous solubility | Generally hydrophobic, may decrease solubility |
| Cell Permeability | Can be favorable by balancing rigidity and polarity | Can be favorable, but long chains can increase polar surface area | Can be favorable due to hydrophobicity |
| Metabolic Stability | Generally high | Can be susceptible to metabolism | Generally high |
| Synthetic Accessibility | More complex synthesis | Readily accessible | Readily accessible |
-
Degradation Efficiency (DC50 and Dmax): The enhanced stability of the ternary complex formed with a rigid linker is expected to translate into improved degradation potency (lower DC50) and efficacy (higher Dmax).
-
Physicochemical Properties and DMPK: The incorporation of a cycloalkane moiety can lead to a more favorable DMPK profile by improving metabolic stability.[4] While PROTACs often fall outside Lipinski's "rule of five," careful design of rigid linkers can improve properties like oral bioavailability.[9][10]
Experimental Validation: A Step-by-Step Guide
To empirically determine the superiority of a given linker, rigorous experimental validation is paramount. Here, we outline the key protocols for synthesizing and evaluating PROTACs with different linkers.
Synthesis of a PROTAC Incorporating a Cyclohexane Linker
The synthesis of a PROTAC is a multi-step process involving the preparation of the warhead-linker and E3 ligase-linker fragments, followed by their conjugation. This compound serves as a key building block for introducing the rigid cyclohexane core into the linker.
Step 1: Functionalization of this compound
The hydroxyl group of the starting material is typically converted to a more reactive group, such as a tosylate or a mesylate, to facilitate coupling with the warhead or a linker extension. The Boc-protecting group on the amine can be removed under acidic conditions to allow for coupling to the E3 ligase ligand or another part of the linker.
Step 2: Conjugation to Warhead and E3 Ligase Ligand
Standard coupling reactions, such as amide bond formation or "click chemistry," are employed to conjugate the linker to the warhead and the E3 ligase ligand.[5]
Quantifying Protein Degradation: Western Blotting
Western blotting is a cornerstone technique for visualizing and quantifying the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTACs (e.g., with cyclohexane, PEG, and alkyl linkers) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]
High-Throughput Degradation Analysis: The HiBiT Assay
For a more quantitative and higher-throughput assessment of protein degradation, the HiBiT assay is an excellent alternative.[12] This bioluminescence-based assay allows for the sensitive detection of changes in protein levels in live cells.[13]
Protocol:
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate. Treat the cells with a serial dilution of the different PROTACs.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and a substrate. The reconstituted luciferase activity, which is proportional to the amount of HiBiT-tagged protein, is measured using a luminometer.
-
Data Analysis: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[12][13]
Conclusion: The Future of PROTAC Design is Rigid
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible linkers like PEG and alkyl chains have been instrumental in the early development of this modality, the field is increasingly recognizing the advantages of rigid linkers. Building blocks like this compound provide a means to introduce conformational constraint, which can lead to more stable ternary complexes, enhanced degradation potency, and improved pharmacokinetic properties. As our understanding of the complex interplay between linker composition and PROTAC function deepens, the rational design of rigid linkers will undoubtedly be a key driver of innovation in the development of next-generation protein degraders.
References
-
Domainex. Ternary Complex Formation Assays. [Link]
-
Profacgen. Ternary complex formation. [Link]
-
Taylor and Francis Online. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]
-
ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
National Center for Biotechnology Information. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
ACS Publications. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. [Link]
-
National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Center for Biotechnology Information. Characteristic roadmap of linker governs the rational design of PROTACs. [Link]
-
ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]
-
National Center for Biotechnology Information. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. [Link]
-
ResearchGate. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. [Link]
-
PubMed. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
-
National Center for Biotechnology Information. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
YouTube. WESTERN BLOT MASTERY: Complete Guide to SAMPLE PREPARATION. [Link]
-
National Center for Biotechnology Information. Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
-
BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]
-
ACS Publications. Correction to “DNA-Programmable Protein Degradation: Dynamic Control of Proteolysis-Targeting Chimera Activity via DNA Hybridization and Strand Displacement”. [Link]
-
Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 標的タンパク質分解 [promega.jp]
- 13. promega.com [promega.com]
A Comparative Guide to PROTAC Biological Activity: The Role of Linker Rigidity and Composition
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of three key parts: a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1][2][3] While significant attention is often given to the warhead and E3 ligand, it is increasingly clear that the linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][4][]
This guide explores the biological activity of PROTACs, with a specific focus on comparing linkers that impart rigidity, such as those containing cyclohexyl or other cyclic moieties, against more common flexible linkers, like those based on polyethylene glycol (PEG). While the specific moiety tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate) is not widely documented as a named linker in publicly available literature, its core structural features—a rigid cyclohexyl ring and a carbamate group—provide a valuable framework for discussing the structure-activity relationship (SAR) of rigid and semi-rigid linkers in PROTAC design.
We will use the degradation of Bruton's Tyrosine Kinase (BTK), a clinically relevant target in oncology and immunology, as a case study to compare the performance of PROTACs with different linker architectures.[6][]
The Crucial Role of the PROTAC Linker
The linker's primary role is to bridge the POI and E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][][9] This ternary complex formation is the requisite step for the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][10] The linker's length, composition, rigidity, and attachment points can dramatically influence the stability and conformation of this complex.[][11] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and often leads to more efficient degradation.[][12]
Linker Architectures: A Comparison
PROTAC linkers are generally classified based on their structural properties, primarily as flexible or rigid.[3]
-
Flexible Linkers: The most common flexible linkers are based on alkyl chains and PEG units.[1][3][13] Their flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous in finding a productive orientation for ternary complex formation.[14] PEG linkers, in particular, offer the added benefit of improving the solubility of often large and hydrophobic PROTAC molecules.[3][14]
-
Rigid & Semi-Rigid Linkers: These linkers incorporate structural elements that restrict conformational freedom, such as cycloalkane rings (e.g., cyclohexane, piperidine), aromatic rings, or alkynes.[3][] The rationale behind using rigid linkers is to pre-organize the warhead and E3 ligand, reducing the entropic penalty of forming the ternary complex.[15] This can lead to more stable complexes and improved degradation potency. Linkers containing cycloalkane structures like piperazine, piperidine, or cyclohexane can also enhance water solubility and metabolic stability.[3]
Case Study: BTK Degradation with Rigid vs. Flexible Linkers
To illustrate the impact of linker chemistry, we present a comparative analysis of two hypothetical BTK-targeting PROTACs. Both PROTACs utilize the same non-covalent BTK warhead and the same Cereblon (CRBN) E3 ligase ligand (pomalidomide). They differ only in their linker design.
-
PROTAC-Flex (PF): Employs a flexible PEG4 linker.
-
PROTAC-Rigid (PR): Employs a linker containing a trans-cyclohexyl-carbamate moiety, reflecting the structural characteristics of the user's topic.
Biological Activity Comparison
The performance of these two PROTACs would be evaluated across a series of key biological assays to determine their degradation efficiency, selectivity, and mechanism of action.
| Parameter | PROTAC-Flex (PF) | PROTAC-Rigid (PR) | Rationale for Difference |
| BTK Degradation (DC50) | ~50 nM | ~7 nM | The rigid linker in PR may pre-organize the molecule into a conformation optimal for ternary complex formation, reducing the entropic penalty and leading to higher potency.[15] |
| Maximal Degradation (Dmax) | >90% | >95% | A more stable ternary complex formed by PR can lead to more efficient and complete degradation of the target protein.[] |
| Ternary Complex Cooperativity (α) | 1.5 | 5.0 | The constrained conformation of PR may better facilitate favorable protein-protein interactions between BTK and CRBN, resulting in higher positive cooperativity.[2][12] |
| Selectivity | High | Very High | The specific geometry enforced by the rigid linker in PR might create a more selective interface, reducing off-target degradation. |
| Cellular Permeability | Moderate | Moderate-High | While large molecules, the properties of the cyclohexyl group in PR might contribute to favorable physicochemical properties for cell entry.[9] |
| Hook Effect | Pronounced | Less Pronounced | A highly stable ternary complex (as with PR) can sometimes mitigate the hook effect, where efficacy decreases at high concentrations due to the formation of binary complexes.[16] |
Experimental Protocols for PROTAC Evaluation
To generate the comparative data above, a series of robust, self-validating experimental workflows are required.
Core Experimental Workflow Diagram
Caption: A comprehensive workflow for PROTAC evaluation.
Protocol 1: Quantitative Western Blot for Protein Degradation
This protocol determines the potency (DC50) and efficacy (Dmax) of a PROTAC.[10]
-
Cell Plating: Seed TMD8 cells (a BTK-dependent lymphoma cell line) in 12-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-Flex (PF) and PROTAC-Rigid (PR) (e.g., from 0.1 nM to 10 µM). Treat cells for a predetermined time, typically 18-24 hours.[17] Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4x Laemmli sample buffer. Boil at 95°C for 5-10 minutes.[19]
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.[18]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate with primary antibodies (e.g., anti-BTK and anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis:
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.[19]
-
Quantify band intensity using software like ImageJ. Normalize BTK band intensity to the loading control. Plot the normalized values against PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 complex in a cell-free system.[4][20]
-
Reagents:
-
Purified, tagged proteins: His-tagged BTK and GST-tagged DDB1/CRBN complex.
-
Fluorescently-labeled antibodies: Anti-His-Tb (donor) and Anti-GST-d2 (acceptor).
-
Assay Buffer.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of His-BTK and GST-CRBN.
-
Add serial dilutions of the PROTAC (PF or PR).
-
Incubate for 60 minutes at room temperature to allow complex formation.
-
Add the antibody mix (Anti-His-Tb and Anti-GST-d2).
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the hook effect.[16][20] The peak of the curve reflects the relative stability and population of the ternary complex.
Protocol 3: Cell Viability Assay
This assay assesses whether the observed effects of the PROTAC are due to targeted degradation or general cytotoxicity.[21]
-
Cell Plating: Seed TMD8 cells in a 96-well white, clear-bottom plate at 10,000 cells/well.
-
Treatment: Treat cells with the same serial dilutions of PF and PR used in the Western blot experiment. Incubate for the same duration (e.g., 24 hours).
-
Assay: Use a luminescence-based ATP assay, such as CellTiter-Glo®.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot luminescence against PROTAC concentration. A significant drop in luminescence indicates cytotoxicity.
Mechanistic Validation and Final Conclusions
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
To confirm that degradation is occurring via the intended ubiquitin-proteasome pathway, rescue experiments are essential. Pre-treating cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924, which inactivates Cullin-RING E3 ligases) should prevent the degradation of BTK by both PF and PR.[22] Furthermore, synthesizing a control PROTAC where the E3 ligand is epimerized to an inactive form should abolish degradation activity, confirming the requirement for E3 ligase engagement.[22]
References
-
ACS Publications. (n.d.). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
YouTube. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). Retrieved from [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. Retrieved from [Link]
-
Exploratory Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]
-
PubMed. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Retrieved from [Link]
-
NIH. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. Retrieved from [Link]
-
NIH. (n.d.). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. Retrieved from [Link]
-
NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
-
eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved from [Link]
-
NIH. (n.d.). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. PMC. Retrieved from [Link]
-
Frontiers. (n.d.). Targeting Protein Kinases Degradation by PROTACs. Retrieved from [Link]
-
eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
ACS Publications. (2026). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Retrieved from [Link]
-
PubMed Central. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]
-
NIH. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
-
NIH. (n.d.). PROTAC-Induced Proteolytic Targeting. PMC. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Retrieved from [Link]
-
NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. lifesensors.com [lifesensors.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. ptglab.com [ptglab.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
"in vitro assays for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate)-based PROTACs"
An In-Depth Guide to the In Vitro Assay Cascade for Novel PROTACs
For researchers, scientists, and drug development professionals embarking on the development of novel Proteolysis Targeting Chimeras (PROTACs), such as those based on tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate linkers, a robust and logical in vitro characterization cascade is paramount. This guide provides an in-depth comparison of state-of-the-art in vitro assays, moving beyond simple protocol listing to explain the causality behind experimental choices. Our focus is on building a self-validating experimental framework to rigorously assess PROTAC efficacy, from fundamental biophysics to complex cellular degradation.
The PROTAC Mechanism: A Stepwise Journey to Degradation
PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2] This is achieved by forming a ternary complex, a molecular bridge between the POI and an E3 ubiquitin ligase.[][4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[1][][5] A successful PROTAC must navigate a series of critical steps, each of which can be interrogated with a specific set of in vitro assays.
Caption: The sequential mechanism of action for a PROTAC, from initial binding events to final target degradation.
Chapter 1: Foundational Biophysical Assays: Quantifying Molecular Interactions
Before assessing degradation, it is crucial to confirm that the PROTAC can physically interact with its intended partners. These biophysical assays provide the quantitative backbone for your structure-activity relationship (SAR) studies.
Binary Binding Affinity (PROTAC-POI & PROTAC-E3)
The first checkpoint is to measure the direct binding of your PROTAC to both the isolated target protein (POI) and the E3 ligase. Weak binding to either partner can be an immediate roadblock to forming the critical ternary complex.
Comparison of Key Biophysical Methods
| Assay | Principle | Key Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as molecules bind to a sensor surface.[6] | KD, kon, koff | Real-time kinetics, high sensitivity, label-free.[7][8][9] | Requires protein immobilization, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[9] | KD, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, label-free, solution-based.[7][8] | High protein consumption, lower throughput.[10] |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[9][11] | KD, IC50 | Homogeneous, solution-based, high throughput.[6][11] | Requires a fluorescent probe, potential for compound interference. |
Scientist's Insight: While ITC provides the most complete thermodynamic picture, SPR is often the workhorse for PROTAC development.[7][8] Its ability to measure both on- and off-rates (kinetics) provides deeper insight into the interaction dynamics that govern ternary complex stability.[6] Start with SPR to screen and rank compounds, and use ITC to deeply characterize lead candidates.
Ternary Complex Formation: The Cornerstone of Efficacy
The formation of a stable POI-PROTAC-E3 ternary complex is the pivotal event in the PROTAC mechanism.[][12] Assays that measure this complex are critical for predicting cellular activity.[13][14] A key concept here is cooperativity (α) , which describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity (α > 1) is a highly desirable trait for potent degraders.
Comparison of Proximity-Based Assays
| Assay | Principle | Key Output | Pros | Cons |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore on the POI and E3 ligase.[13][14] | Relative complex abundance, apparent KD | Homogeneous, high throughput, sensitive.[15] | Requires labeled proteins, potential for compound interference. |
| AlphaLISA® | Chemiluminescent signal generated when donor and acceptor beads are brought into proximity.[][16] | Relative complex abundance, apparent KD | Homogeneous, no-wash, high signal amplification.[16][17] | Bead-based, potential for steric hindrance issues. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled partner in live cells.[][12] | Live-cell complex formation, kinetic data | Physiologically relevant (live cells), kinetic monitoring.[2][12] | Requires genetic modification of cells. |
Scientist's Insight: TR-FRET and AlphaLISA are excellent for in vitro screening of compound libraries due to their throughput.[4][13] They typically produce a "bell-shaped" or "hook" curve, where at very high PROTAC concentrations, the signal decreases as binary complexes dominate over ternary ones.[6][17][18] For lead compounds, progressing to a live-cell NanoBRET assay is invaluable, as it confirms that the complex can form within the crowded cellular environment.[12]
Featured Protocol: TR-FRET for Ternary Complex Formation
This protocol provides a framework for assessing the formation of a BRD4-PROTAC-VHL ternary complex.
-
Reagents:
-
His-tagged BRD4 (POI)
-
GST-tagged VHL/ElonginB/ElonginC complex (E3)
-
Anti-His-Tb (Donor) and Anti-GST-d2 (Acceptor) antibodies
-
PROTAC compound series
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well assay plate, add the PROTAC dilutions.
-
Add a fixed concentration of His-BRD4 and GST-VHL complex to each well. (Optimal concentrations must be determined empirically).
-
Incubate for 60 minutes at room temperature to allow the complex to form.
-
Add the antibody mix (Anti-His-Tb and Anti-GST-d2).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate the characteristic bell-shaped curve.[19]
-
Chapter 2: The Biochemical Proof: Cell-Free Ubiquitination
Confirming ternary complex formation is essential, but it doesn't guarantee function. The complex must be competent to catalyze the transfer of ubiquitin to the target protein. A cell-free ubiquitination assay directly tests this crucial catalytic step.[5][11]
Caption: A typical workflow for a cell-free PROTAC-induced ubiquitination assay.
Scientist's Insight: A positive result in this assay is the appearance of a high molecular weight smear or ladder of bands above the unmodified POI band on a Western blot, which represents poly-ubiquitinated protein.[20] This is a critical validation step. If a PROTAC forms a strong ternary complex but fails to induce ubiquitination, it may indicate an unproductive binding orientation within the complex, guiding future chemical design.[21]
Chapter 3: The Functional Readout: Cellular Degradation Assays
Ultimately, the success of a PROTAC is measured by its ability to reduce the levels of the target protein inside a cell. Choosing the right degradation assay depends on the desired throughput, sensitivity, and the specific questions being asked (e.g., potency, kinetics).
Comparison of Cellular Degradation Assays
| Assay | Principle | Key Output | Pros | Cons |
| Western Blot | Antibody-based detection of protein levels in cell lysate via SDS-PAGE. | DC50, Dmax | Gold standard, direct detection of endogenous protein. | Low throughput, semi-quantitative, requires good antibodies.[22] |
| In-Cell ELISA / HTRF | Antibody-based detection of protein levels in fixed cells in a plate format.[23] | DC50, Dmax | Higher throughput than Western Blot, quantitative. | Requires specific antibody pairs, potential for artifacts. |
| HiBiT Lytic Assay | Luminescence from a reconstituted NanoLuc® enzyme, where an 11-amino-acid tag (HiBiT) is knocked into the endogenous POI locus via CRISPR.[24] | DC50, Dmax, Degradation Kinetics | Highly quantitative, large dynamic range, no antibodies needed.[2][24][25] | Requires CRISPR-based cell line engineering.[26] |
| Mass Spectrometry (Proteomics) | Global, unbiased quantification of thousands of proteins in a cell lysate. | DC50, Dmax, Selectivity | Unbiased, proteome-wide view, discovers off-targets.[1][27][28] | Expensive, complex data analysis, lower throughput. |
Scientist's Insight: For initial screening, a higher-throughput method like HTRF or an engineered HiBiT system is ideal.[23][24] The HiBiT system is particularly powerful as it allows for real-time, kinetic monitoring of degradation and subsequent recovery after compound washout, providing a much richer dataset than endpoint assays.[25][26][29] Always validate your hits with a traditional Western blot to confirm degradation of the untagged, endogenous protein.[22] Reserve global proteomics for lead compounds to get a comprehensive view of selectivity.[27][30]
Chapter 4: Ensuring Specificity: Target Engagement and Selectivity
A potent degrader is only useful if it is also selective. Off-target degradation can lead to cellular toxicity. It's important to confirm not only that the PROTAC degrades the intended target but also that it doesn't degrade other proteins.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells or lysates.[18][31] Ligand binding stabilizes a protein against thermal denaturation.[6][32] By combining CETSA with mass spectrometry, one can simultaneously assess which proteins are bound by the PROTAC and which are degraded, providing a powerful link between engagement and functional outcome.[33] This can reveal instances where a PROTAC binds an off-target but does not cause its degradation.[18]
-
Global Proteomics: As mentioned above, mass spectrometry-based proteomics is the ultimate tool for assessing selectivity.[1][27] By comparing the proteomes of cells treated with the PROTAC versus a vehicle control, one can identify all proteins that are significantly downregulated, providing a true signature of the PROTAC's cellular activity.[28][30]
Conclusion: A Tiered and Self-Validating Approach
The characterization of a novel PROTAC is a multi-step process that requires a suite of orthogonal assays. By systematically progressing through the tiers of analysis—from binary binding to ternary complex formation, in vitro ubiquitination, cellular degradation, and finally, selectivity profiling—researchers can build a comprehensive and robust data package. This logical, stepwise approach ensures that each step of the PROTAC's mechanism of action is validated, leading to the confident selection of potent and selective lead candidates for further development.
References
-
Zhang, X., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed, 12(1). Retrieved from [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]
-
Xing, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 936-945. Retrieved from [Link]
-
Lin, Y. H., & Hsu, K. F. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Journal of Food and Drug Analysis, 32(1), 1-15. Retrieved from [Link]
-
Cohen, T. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. Retrieved from [Link]
-
Daniels, D. L., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2087, 205-217. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA PROTAC Profiling | Enhancing Degrader Research. Retrieved from [Link]
-
Zhang, X., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE, (191). Retrieved from [Link]
-
Chan, H. S., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(8), 917-937. Retrieved from [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
-
Xing, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed, 4(2), 936-945. Retrieved from [Link]
-
Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]
-
Ciulli, A., & Crews, C. M. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2087, 189-203. Retrieved from [Link]
-
Xing, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 936-945. Retrieved from [Link]
-
Panome Bio. (2025). How Discovery Proteomics Informs PROTAC Mechanisms. Retrieved from [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Retrieved from [Link]
-
Alcaide-Gavilán, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central, 13(1), 123. Retrieved from [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 27(2), 199-212.e10. Retrieved from [Link]
-
Wagner, T., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. Retrieved from [Link]
-
Ishida, T., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2668, 1-23. Retrieved from [Link]
-
Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]
-
Słabicki, M., et al. (2020). A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts. bioRxiv. Retrieved from [Link]
-
Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Retrieved from [Link]
-
Chan, H. S., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central, 15(8), 917-937. Retrieved from [Link]
-
Casement, R. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Retrieved from [Link]
-
ICE Bioscience. (2024). Targeted Protein Degradation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening assays. (A) Schematic depicting the TR-FRET ternary complex.... Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
-
Kahana, C. (2005). Cell-Free Assay for Ubiquitin-Independent Proteasomal Protein Degradation. Methods in Molecular Biology, 301, 89-98. Retrieved from [Link]
Sources
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. pelagobio.com [pelagobio.com]
- 19. en.ice-biosci.com [en.ice-biosci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. selvita.com [selvita.com]
- 25. promega.com [promega.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. sapient.bio [sapient.bio]
- 28. panomebio.com [panomebio.com]
- 29. biorxiv.org [biorxiv.org]
- 30. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pelagobio.com [pelagobio.com]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
The Fulcrum of Function: A Comparative Guide to PEG and Cyclohexyl-Based Linkers in PROTAC Design
Introduction: The Linker as a Linchpin in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are an elegant assembly of three components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic (PK) properties.[3][4]
The choice of linker chemistry, particularly the balance between flexibility and rigidity, is a pivotal decision in PROTAC design. This guide provides an in-depth, objective comparison between two prevalent linker archetypes: the flexible polyethylene glycol (PEG) chains and the rigid scaffolds derived from building blocks like tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. We will explore the fundamental principles governing their impact on PROTAC performance, supported by representative experimental data and detailed methodologies for their evaluation.
The Rigidity-Flexibility Spectrum: A Tale of Two Linkers
The linker's primary role is to orient the POI and E3 ligase in a spatially favorable arrangement to facilitate the transfer of ubiquitin to the target protein.[1] The degree of conformational freedom endowed by the linker is a key variable in this process.
Flexible Linkers: The Case for Polyethylene Glycol (PEG)
PEG linkers are among the most common motifs in PROTAC design, with some analyses indicating their presence in over half of reported PROTACs.[5] Composed of repeating ethylene glycol units, they offer several distinct advantages, primarily rooted in their flexibility and hydrophilicity.
-
Conformational Adaptability: The high number of rotatable bonds in PEG chains allows the PROTAC to adopt a multitude of conformations. This increases the statistical probability of achieving a productive ternary complex geometry, which can be crucial in the early stages of discovery when the optimal spatial arrangement is unknown.[6]
-
Enhanced Solubility: The hydrophilic nature of the ether oxygens in the PEG backbone can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[7] This is a critical prerequisite for cellular assays and can positively influence pharmacokinetic properties.[1]
-
Synthetic Tractability: A wide variety of bifunctional PEG reagents are commercially available, allowing for the straightforward and systematic synthesis of PROTACs with varying linker lengths to probe structure-activity relationships (SAR).[8]
However, this flexibility is not without its drawbacks:
-
Entropic Penalty: The high conformational freedom of a flexible linker can lead to a significant entropic penalty upon binding and formation of the ternary complex, potentially reducing its stability.[6]
-
Metabolic Liability: The ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to poor metabolic stability and rapid clearance in vivo.[5][9]
-
Potential for Unproductive Conformations: While flexibility can be advantageous, it can also allow the PROTAC to adopt conformations that are not conducive to efficient ubiquitination, leading to a decrease in overall degradation efficiency.[10]
Rigid Linkers: The Role of Cyclohexyl Scaffolds
To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid structural motifs. Saturated cyclic systems, such as those derived from this compound, are a prime example. These building blocks introduce conformational constraints that can pre-organize the PROTAC into a more defined three-dimensional structure.[]
-
Conformational Pre-organization: By reducing the number of rotatable bonds, a rigid linker can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation. This can reduce the entropic penalty of binding and lead to more potent degradation.[10]
-
Improved Pharmacokinetics: The constrained conformation of rigid linkers can lead to improved metabolic stability by shielding potential metabolic soft spots.[10] This can result in a longer half-life and better overall pharmacokinetic profiles. The successful clinical candidates ARV-110 and ARV-471, for example, both incorporate rigid piperidine and piperazine moieties in their linkers.[3][12]
-
Enhanced Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[10]
The disadvantages of rigid linkers are often the inverse of the advantages of flexible ones:
-
Synthetic Complexity: The synthesis of PROTACs incorporating rigid, multi-cyclic linkers can be more challenging and resource-intensive compared to those with simple PEG chains.[10]
-
Risk of Misfit: If the pre-organized conformation is not ideal for the specific POI and E3 ligase pair, it can hinder the formation of a productive ternary complex, leading to a complete loss of activity. This "all-or-nothing" scenario makes the design of rigid linkers more demanding.[10]
Comparative Data Analysis: Performance Metrics
It is critical to note that the following data are from different PROTAC systems (different targets, ligands, and cell lines) and are presented for illustrative purposes, not as a direct comparison.
| Linker Type | PROTAC Example | Target (E3 Ligase) | DC₅₀ | Dₘₐₓ (%) | Key Physicochemical/PK Observations | Reference |
| Flexible (PEG) | MT802 | BTK (CRBN) | Low nM | >95% | Suffered from poor pharmacokinetic properties, unsuitable for in vivo development. | [1] |
| Flexible (PEG) | ERα Degrader | ERα (CRBN) | ~5 nM | >90% | A 16-atom PEG linker was significantly more potent than a 12-atom linker, highlighting length sensitivity. | [8] |
| Rigid (Piperidine/Piperazine) | ARV-110 | AR (CRBN) | < 1 nM | >98% | Clinically investigated PROTAC with favorable oral bioavailability and metabolic stability. | [13] |
| Rigid (Cycloalkane) | ERK5 Degrader | ERK5 (VHL) | ~10-100 nM | ~80-90% | Linker rigidity had a profound impact on cell permeability; folded conformations shielded polar surface area. | [10] |
Experimental Design for Linker Evaluation
The rational design of PROTACs requires a robust suite of experiments to validate performance and understand the impact of linker chemistry. Below are step-by-step protocols for key assays.
Diagram of the PROTAC Evaluation Workflow
Caption: A typical workflow for the synthesis and evaluation of PROTACs with different linkers.
Target Protein Degradation Assay (Western Blot)
This assay is the cornerstone of PROTAC evaluation, quantifying the concentration-dependent degradation of the target protein.
Objective: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Protocol:
-
Cell Culture: Plate the relevant cell line (e.g., VCaP for Androgen Receptor) in 24-well plates and allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., from 0.1 nM to 10 µM). Treat the cells with the different concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the PROTAC's mechanism of action by detecting the formation of the POI-PROTAC-E3 ligase complex.
Objective: To qualitatively or semi-quantitatively demonstrate that the PROTAC induces an interaction between the POI and the E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of the PROTAC (typically at or above the DC₅₀) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors. To preserve the complex, it is crucial to avoid harsh detergents.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C. A control IgG is used in parallel.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot, probing for the presence of the POI (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the POI was immunoprecipitated).
-
-
Analysis: An increase in the co-precipitated protein in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
Cellular Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.
Objective: To assess the ability of a PROTAC to passively diffuse across a lipid membrane.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC is added to the donor wells of the plate. The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated. Compounds with higher Pe values are predicted to have better passive permeability.
The Causality Behind Linker Choice: A Scientist's Perspective
The decision between a flexible PEG linker and a rigid cyclohexyl-based linker is a strategic choice driven by the stage of the drug discovery program and the specific challenges presented by the target.
Diagram of Linker Design Considerations
Caption: The interplay between linker choice and desired PROTAC properties.
In early-stage discovery, when the primary goal is to validate a target and establish a proof-of-concept for degradation, PEG linkers are often the logical starting point. Their synthetic accessibility allows for the rapid generation of a library of PROTACs with varying lengths. This "length-activity relationship" study is crucial for identifying an initial hit, as the flexibility of the PEG chain can compensate for a lack of precise structural knowledge about the ternary complex.
Conversely, during lead optimization, the focus shifts towards improving drug-like properties for in vivo efficacy. Here, the limitations of PEG linkers—namely their potential metabolic instability—become a significant hurdle.[9] This is the stage where rigid linkers , such as those incorporating cyclohexyl or piperidine/piperazine rings, become invaluable. By introducing conformational rigidity, medicinal chemists aim to enhance metabolic stability and improve the pharmacokinetic profile.[10] Furthermore, if structural biology data (e.g., a crystal structure of the ternary complex) becomes available, it can guide the rational design of a rigid linker that locks the PROTAC in its most potent, bioactive conformation.
Conclusion and Future Directions
The linker is a pivotal component in PROTAC design, acting as a fulcrum that balances potency, selectivity, and pharmacokinetic properties. Flexible PEG linkers and rigid cyclohexyl-based linkers represent two distinct and valuable strategies on the linker design spectrum. PEG linkers offer synthetic ease and conformational adaptability, making them ideal for initial screening and proof-of-concept studies. Rigid linkers, while more synthetically demanding, provide a pathway to enhanced potency, metabolic stability, and improved pharmacokinetic profiles, characteristics that are essential for clinical success.
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and its selection remains a largely empirical process guided by iterative cycles of design, synthesis, and testing.[3] Future advances in computational modeling and structural biology will undoubtedly play a crucial role in enabling a more prospective and rational design of PROTAC linkers, accelerating the development of this powerful new class of medicines.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Buckley, D. L., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(1), 638-657. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 348-354. [Link]
-
Jiang, L., et al. (2020). Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation. European Journal of Medicinal Chemistry, 192, 112191. [Link]
-
Lu, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-15. [Link]
-
Raina, K., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 10(11), 1547-1552. [Link]
-
Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1229-1242. [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciex.com [sciex.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Drug Discovery
This guide provides an in-depth technical analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional building block increasingly utilized in medicinal chemistry. We will move beyond a simple product overview to explore the strategic rationale for its use, compare its performance with relevant alternatives, and provide detailed experimental context. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic scaffolds.
Strategic Value Proposition: Deconstructing the Molecule
This compound is more than a mere intermediate; it is a strategic tool for manipulating molecular properties. Its value lies in the convergence of three key structural features: the Boc-protected amine, the reactive primary hydroxymethyl group, and the saturated trans-1,4-cyclohexyl core.
-
The Cyclohexyl Core: In drug design, there is a significant trend toward increasing the fraction of sp³-hybridized atoms (fsp³) in drug candidates.[1] Replacing flat, aromatic rings (like a phenyl group) with saturated scaffolds such as cyclohexane can lead to compounds with improved physicochemical properties and potentially a higher success rate in clinical trials.[1] The trans configuration of the 1,4-disubstituted cyclohexane provides a rigid, well-defined spatial arrangement of the two functional groups, which is crucial for predictable binding to biological targets.
-
The Bifunctional Handles: The molecule offers two orthogonal points for chemical modification. The primary alcohol can be readily converted into a variety of functional groups (e.g., aldehydes, carboxylic acids, ethers, esters) or used as a nucleophile. The amine, protected by the tert-butyloxycarbonyl (Boc) group, is stable to a wide range of reaction conditions but can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions, such as amide bond formation.[2]
-
The Boc Protecting Group: The carbamate functionality is a cornerstone of modern medicinal chemistry, often used as a stable and reliable peptide bond surrogate.[3][4] The Boc group, in particular, is valued for its stability towards most nucleophiles and bases, allowing for selective reactions at other sites of the molecule.[2] Its clean, acid-labile cleavage is a well-established and predictable transformation in complex syntheses.
Caption: Synthetic utility of the bifunctional carbamate scaffold.
Comparative Analysis: The Cyclohexyl Scaffold vs. Aromatic Analogs
A common strategic decision in lead optimization is the replacement of aromatic rings with saturated counterparts.[1] This "scaffold hopping" can resolve issues related to metabolic stability, solubility, and patentability. While seemingly simple, this substitution has profound implications.
It has been reported that cyclohexyl-phenyl stacking interactions can be even more stabilizing than phenyl-phenyl interactions in certain biological contexts, challenging the long-held perception that aromatic stacking is uniquely potent.[1] The choice between a cyclohexyl and a phenyl linker is therefore not merely a question of potency but a multi-parameter optimization problem.
Table 1: Comparison of Physicochemical Properties: Cyclohexyl vs. Phenyl Scaffolds
| Property | This compound | tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | Rationale & Implications |
| fsp³ Character | High | Low | Increased fsp³ character is correlated with higher clinical success rates and improved solubility.[1] |
| Lipophilicity (cLogP) | Generally Higher | Generally Lower | The higher lipophilicity of the cyclohexyl group may need to be balanced elsewhere in the molecule to maintain optimal ADME properties.[1] |
| Conformational Rigidity | Defined (Chair) | Planar | The rigid chair conformation of the cyclohexyl ring presents vectors in defined 3D space, which can be advantageous for specific receptor interactions. |
| Metabolic Stability | Generally stable, but susceptible to CYP450 oxidation on the ring. | Susceptible to aromatic hydroxylation by CYP450 enzymes. | The specific metabolic fate is highly dependent on the overall molecular context. |
| Binding Interactions | Van der Waals, Hydrophobic | π-stacking, π-cation, Edge-to-face | Offers different, non-planar interaction modes with protein targets, which can lead to novel binding profiles.[1] |
Case Study: Application in the Synthesis of a Kinase Inhibitor Scaffold
While specific, proprietary case studies are often unpublished, we can construct a representative workflow based on established synthetic methodologies. The title compound is an excellent starting material for building molecules targeting enzyme active sites, such as those found in kinases. For instance, the cyclohexylmethoxy moiety has been incorporated into potent CDK2 inhibitors.[5]
Let's consider a hypothetical synthesis where the hydroxymethyl group is used to build a key sidechain, and the amine is later used to attach a hinge-binding pharmacophore.
Sources
- 1. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of Chemical Probes and Biophysical Methods
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of methodologies for validating target engagement, with a specific focus on the evaluation of chemical probes. We will explore established techniques such as the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling, and discuss the conceptual framework for validating a novel probe, using tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a representative simple carbamate scaffold.
The Imperative of Target Engagement Validation
The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges. A critical early hurdle is confirming that the compound's observed phenotypic effect is a direct consequence of its interaction with the intended protein target.[1] Failure to rigorously validate target engagement can lead to misinterpretation of structure-activity relationships, wasted resources pursuing off-target effects, and late-stage clinical failures.[2] Therefore, robust and reliable methods to measure and quantify target engagement in physiologically relevant settings are indispensable.[3]
A Comparative Overview of Key Target Engagement Methodologies
The choice of a target engagement assay depends on several factors, including the nature of the target protein, the properties of the small molecule, and the specific biological question being addressed.[2] Here, we compare three prominent approaches: a biophysical method (CETSA), a covalent labeling method (Photoaffinity Labeling), and the use of clickable chemical probes.
| Methodology | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5] | Label-free, applicable to endogenous proteins in intact cells and tissues, does not require probe synthesis.[4][6] | Not all proteins exhibit a significant thermal shift, can be low-throughput in its traditional Western blot format.[7][8] | Low to Medium (Western Blot), High (with specialized detection).[8] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe covalently crosslinks to the target upon UV irradiation.[9][10] | Can identify unknown targets, provides direct evidence of binding, applicable in complex biological systems.[9][10] | Requires synthesis of a modified probe, potential for non-specific crosslinking, UV irradiation can be cytotoxic.[10][11] | Low to Medium |
| Clickable Chemical Probes | A probe with a bioorthogonal handle (e.g., alkyne) binds the target and is subsequently detected by "clicking" on a reporter tag.[12][13] | High sensitivity and specificity, versatile for various downstream applications (e.g., imaging, proteomics).[13][14] | Requires synthesis of a specific probe, potential for steric hindrance from the tag.[13] | Medium to High |
In Focus: The Cellular Thermal Shift Assay (CETSA)
CETSA has emerged as a powerful tool for confirming target engagement in a cellular context.[4][6] The underlying principle is that the binding of a small molecule to its target protein confers thermal stability.[4][5]
CETSA Experimental Workflow
Caption: Generalized workflow for a Cellular Thermal Shift Assay experiment.
Detailed CETSA Protocol (Isothermal Dose-Response Format)
-
Cell Culture and Treatment: Plate cells of interest and grow to desired confluency. Treat cells with a range of concentrations of the test compound or vehicle control for a specified time.
-
Heating Step: Heat the treated cells at a single, optimized temperature (determined from a full melt curve experiment) that induces partial denaturation of the target protein.[4]
-
Cell Lysis: After heating, lyse the cells using an appropriate buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[7]
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
Probing the Proteome: Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule.[9][10] This method involves a chemical probe equipped with a photoreactive moiety that, upon activation by UV light, forms a covalent bond with interacting proteins.[10][11]
Mechanism of Photoaffinity Labeling
Caption: The principle of photoaffinity labeling for target identification.
Case Study: Evaluating a Novel Carbamate-Based Probe
Let us consider this compound as a scaffold for a hypothetical chemical probe. Carbamates are known to interact with certain classes of enzymes, such as serine hydrolases, through a reversible covalent mechanism.[15][16][17] To validate such a molecule as a target engagement probe, a systematic approach is required.
A Roadmap for Novel Probe Validation
-
Biochemical Characterization: Initially, the binding affinity and kinetics of the probe with the purified target protein should be determined using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This provides a baseline for its on-target activity.
-
Cellular Target Engagement: Employ CETSA to confirm that the probe engages the target in intact cells. A significant thermal shift upon probe treatment would provide strong evidence of cellular target engagement.
-
Selectivity Profiling: It is crucial to assess the selectivity of the probe. This can be achieved through proteome-wide methods. For instance, a "clickable" version of the carbamate probe could be synthesized. This modified probe, containing an alkyne or azide handle, would allow for the enrichment of its binding partners from cell lysates, followed by identification using mass spectrometry.[12][13] This chemoproteomic approach provides a global view of on- and off-target interactions.[2]
-
Functional Correlation: The ultimate validation comes from correlating target engagement with a functional cellular response. This involves demonstrating that the concentration-dependence of target engagement mirrors the concentration-dependence of the probe's effect on a downstream signaling pathway or cellular phenotype.
Concluding Remarks
The validation of target engagement is a multi-faceted process that requires the thoughtful application of orthogonal methodologies. While biophysical techniques like CETSA offer a convenient, label-free approach to confirm target binding in a cellular environment, chemical probes, including photoaffinity labels and clickable probes, provide powerful tools for direct target identification and selectivity profiling. The rigorous validation of any new chemical probe, including those based on a carbamate scaffold, must follow a logical progression from biochemical characterization to cellular target engagement and functional correlation. By integrating these approaches, researchers can build a compelling case for the on-target activity of their molecules, thereby increasing the probability of success in the complex endeavor of drug discovery.
References
-
Xu, H., Gopalsamy, A., Hett, E. C., Salter, S., Aulabaugh, A., Kyne, R. E., Jr, Pierce, B., & Jones, L. H. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 14(26), 6179–6183. [Link]
- Xu, H., Gopalsamy, A., Hett, E. C., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. RSC Publishing.
-
Xu, H., Gopalsamy, A., Hett, E. C., Salter, S., Aulabaugh, A., Kyne, R. E., Jr, Pierce, B., & Jones, L. H. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. PubMed. [Link]
-
Parker, C. G., & Houlton, J. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
-
Cravatt, B. F., & Patricelli, M. P. (2013). Determining target engagement in living systems. PubMed Central. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cheung, S. T., et al. (n.d.). End-to-end Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS. [Link]
-
Kakei, Y., et al. (2023). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society. [Link]
-
Seo, H. S., & Corson, T. W. (2018). Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]
-
Estridge, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Chemical Probes Portal. (n.d.). Target engagement. The Chemical Probes Portal. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Wilson, J. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]
-
Zhang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
-
Gende, C., & O'Malley, T. (2023). Carbamate Toxicity. NCBI Bookshelf. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PubMed. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PMC. [Link]
Sources
- 1. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 2. selvita.com [selvita.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. news-medical.net [news-medical.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. stemcell.com [stemcell.com]
- 15. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the judicious selection of building blocks and linkers is paramount to the successful synthesis of complex molecular entities. Among these, tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate has emerged as a critical bifunctional linker, prized for its conformational rigidity and versatile reactivity. This guide provides an in-depth technical comparison of its performance against viable alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
Core Physicochemical and Performance Characteristics
This compound, with a molecular formula of C12H23NO3 and a molecular weight of 229.32, is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol on a trans-substituted cyclohexane ring. This unique structure imparts a combination of desirable properties for a linker molecule in multi-step organic synthesis.
The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for selective deprotection without affecting other sensitive functional groups.[2] The primary hydroxyl group, on the other hand, provides a reactive handle for a variety of chemical transformations, including esterification, etherification, and oxidation.
The trans-cyclohexyl scaffold provides a rigid and well-defined spatial orientation of the two functional groups, which can be crucial for optimizing ligand-protein interactions in drug design. This conformational constraint can lead to improved binding affinity and selectivity compared to more flexible aliphatic linkers.
Performance Benchmarking: A Comparative Analysis
The true measure of a building block's utility lies in its performance in real-world synthetic applications. Here, we compare this compound with its cis-isomer and other commonly used linkers in the context of solid-phase peptide synthesis (SPPS) and its application in the synthesis of targeted therapeutics like Janus Kinase (JAK) inhibitors and androgen receptor antagonists.
Comparison with the Cis Isomer: Stereochemistry Matters
The stereochemical orientation of the functional groups on the cyclohexane ring can significantly impact the physicochemical properties and reactivity of the molecule.
| Property | This compound | tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Rationale for Performance Difference |
| Melting Point | Higher | Lower | The trans isomer typically packs more efficiently into a crystal lattice, resulting in a higher melting point. |
| Solubility | Generally lower in non-polar solvents | Generally higher in non-polar solvents | The more symmetrical nature of the trans isomer can lead to lower solubility. |
| Reactivity | The equatorial orientation of the hydroxymethyl group in the most stable chair conformation can make it more sterically accessible for reactions. | The axial orientation of the hydroxymethyl group in the most stable chair conformation can lead to steric hindrance, potentially slowing down reaction rates. | Steric accessibility of the reactive functional groups is a key determinant of reaction kinetics. |
| Conformational Rigidity | Provides a more linear and extended conformation. | Provides a more bent or "V-shaped" conformation. | The choice between a linear or bent linker can be critical for achieving the optimal distance and orientation between two pharmacophores in a molecule designed to bridge two binding sites on a protein. |
Inference: For applications where a more linear and rigid linker is desired to span a specific distance, the trans isomer is generally the preferred choice. However, the cis isomer might be advantageous in scenarios requiring a specific turn or bend in the molecular architecture. The higher reactivity of the trans isomer's hydroxyl group can also be a significant advantage in many synthetic routes.
Performance in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, linkers are crucial for anchoring the growing peptide chain to the solid support. While not a classical SPPS linker itself, the principle of its bifunctionality is analogous to linkers used in this technique. The Boc-protected amine allows for its incorporation into a peptide chain, while the hydroxyl group can be used for attachment to a resin or for further functionalization.
A direct comparison with established SPPS linkers like the Wang or Merrifield resins reveals the unique potential of using building blocks like this compound to introduce non-peptidic spacers with defined stereochemistry into peptide-based drugs.
| Parameter | This compound as a Linker | Traditional SPPS Linkers (e.g., Wang, Merrifield) | Key Performance Differentiators |
| Flexibility | Rigid, defined conformation | Varies (more flexible aliphatic chains in some) | The rigidity of the cyclohexyl ring can pre-organize the peptide conformation, potentially enhancing biological activity. |
| Chemical Diversity | Introduces a non-peptidic, aliphatic scaffold | Primarily serves as an anchor | Allows for the introduction of drug-like properties such as improved metabolic stability and oral bioavailability. |
| Cleavage Conditions | Boc deprotection with acid (TFA); Hydroxyl linkage cleavage depends on the specific chemistry used for attachment. | Varies (e.g., TFA for Wang, HF for Merrifield) | The choice of linkage to the hydroxyl group allows for tunable cleavage conditions. |
Inference: The use of this compound as a linker in peptide modifications offers a significant advantage in introducing conformational constraint and chemical diversity that is not easily achievable with traditional linear linkers.
Application in Targeted Therapeutics: Case Studies
The utility of this compound is best illustrated through its application in the synthesis of clinically relevant molecules.
Synthesis of Janus Kinase (JAK) Inhibitors
Several JAK inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, utilize a functionalized cyclohexane core. The synthesis of these inhibitors often involves the use of building blocks like this compound.
Experimental Workflow: Synthesis of a JAK Inhibitor Precursor
Caption: Synthetic workflow for a JAK inhibitor precursor.
In this workflow, the hydroxyl group of the starting material is first oxidized to an aldehyde. This aldehyde then undergoes a reductive amination with a key heterocyclic amine component of the JAK inhibitor. Finally, the Boc group is removed to yield the final precursor, ready for further elaboration. The rigidity of the trans-cyclohexyl linker is often critical for positioning the heterocyclic core correctly within the JAK protein's binding pocket.
Synthesis of Androgen Receptor Antagonists
Non-steroidal androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer. Many of these molecules feature a rigid core to which different pharmacophores are attached. This compound serves as an excellent scaffold for the synthesis of such compounds.
Experimental Workflow: Synthesis of an AR Antagonist Precursor
Caption: Synthetic workflow for an AR antagonist precursor.
Here, the hydroxyl group is first activated, for instance, by conversion to a mesylate or tosylate, to make it a good leaving group. Subsequent nucleophilic substitution with a phenolic component of the AR antagonist, followed by Boc deprotection, yields the desired precursor.
Experimental Protocols
To facilitate the direct comparison of this compound with its alternatives, the following detailed experimental protocols are provided.
General Protocol for Boc Deprotection
Objective: To remove the Boc protecting group from the amine functionality.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) (10-50% in DCM) or 4M HCl in 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the Boc-protected substrate in DCM (or 1,4-dioxane).
-
Add the acidic deprotection reagent (TFA solution or HCl in dioxane) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.
Causality: The acidic conditions protonate the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group and the formation of the stable tert-butyl cation and carbon dioxide.
General Protocol for Oxidation of the Hydroxyl Group to an Aldehyde
Objective: To convert the primary alcohol to an aldehyde for subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.5 eq) or Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate
-
Sodium thiosulfate (for DMP workup)
-
Celite or silica gel
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using Dess-Martin Periodinane):
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Filter through a pad of Celite or silica gel and concentrate under reduced pressure to yield the aldehyde.
Causality: Dess-Martin periodinane is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery. Its rigid trans-cyclohexyl scaffold, coupled with the orthogonal reactivity of the Boc-protected amine and the primary alcohol, provides a powerful tool for the construction of complex molecules with well-defined three-dimensional structures.
While direct, quantitative head-to-head performance data against all possible alternatives for every application is not always readily available in the literature, the principles outlined in this guide, along with the provided experimental protocols, offer a solid framework for researchers to conduct their own benchmarking studies. The choice of linker will ultimately depend on the specific requirements of the target molecule, including the desired conformation, the synthetic route, and the overall drug design strategy. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of well-characterized and high-performing building blocks like this compound will only increase.
References
-
tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved January 12, 2026, from [Link][1]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link][2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate it into your workflow safely, effectively, and responsibly. This guide provides a detailed protocol for the proper disposal of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a common intermediate in pharmaceutical and chemical synthesis. Adherence to these procedures is critical not only for laboratory safety but also for maintaining environmental integrity and regulatory compliance.
The causality behind these protocols is grounded in the chemical's specific hazard profile and the regulatory framework governing chemical waste. Following this guide will ensure a self-validating system of safety and compliance for your institution.
Hazard Profile & Immediate Safety Measures
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified with several key hazards that dictate the necessary precautions.
Table 1: Hazard Identification and Classification | Hazard Category | GHS Code | Description | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| | Skin Irritation | H315 | Causes skin irritation.[1] | | | Eye Irritation | H319 | Causes serious eye irritation.[1] | | | Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | |Immediate First Aid Protocols
In the event of exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to separate eyelids to ensure adequate flushing.[1] Remove contact lenses if present and easy to do.[1] A physician should be called promptly.[1]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[1] Remove all contaminated clothing and shoes and contact a physician.[1]
-
Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, trained personnel may administer cardiopulmonary resuscitation (CPR).[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[1] Call a physician immediately.[1]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The requirement for specific equipment is directly linked to the chemical's hazard profile to prevent the routes of exposure identified above.
-
Eye and Face Protection: Wear safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3] This is to prevent eye irritation from accidental splashes or dust.[1]
-
Hand Protection: Wear impervious protective gloves, such as nitrile rubber.[4] Gloves should be inspected before use and replaced if any signs of degradation are present. This is the primary barrier against skin irritation.
-
Body Protection: An impervious lab coat or clothing is required to protect the skin.[1] Ensure clothing is clean daily and put on before work begins.[5]
-
Respiratory Protection: Handle this chemical only in a well-ventilated area or under a chemical fume hood to avoid respiratory tract irritation.[1][2] If dust or aerosols are generated, a suitable respirator may be required in accordance with OSHA 29 CFR 1910.134.[5][6]
Spill Containment and Cleanup Protocol
Accidents happen, but a prepared response minimizes risk. This protocol ensures that spills are managed safely and effectively.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the full personal protective equipment detailed in Section 2.
-
Prevent Spread: Try to prevent the spill from spreading further or entering drains or water courses.[1] The environmental impact of carbamates necessitates this precaution.
-
Absorb and Contain: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][4] For solutions, absorb the spill with a non-combustible, inert material such as sand, diatomite, or a universal binder.[1][2]
-
Collect Waste: Shovel the absorbed material into a suitable, closed, and clearly labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill surface area thoroughly. Some safety data sheets recommend scrubbing with alcohol.[1][7]
-
Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container for proper disposal.
Step-by-Step Disposal Procedure
The final disposal of this compound must be conducted in a manner that is compliant with federal, state, and local regulations. Chemical waste generators are legally responsible for ensuring the waste is classified and handled correctly from creation to final disposal.[4]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing chemical waste in the laboratory.
Caption: Decision workflow for the safe disposal of tert-Butyl carbamate waste.
Protocol Steps:
-
Waste Characterization: As the generator, you must classify the waste. Unused or waste this compound should be treated as a hazardous chemical waste.
-
Segregation and Collection:
-
Dedicate a specific, compatible, and sealable container for this waste stream. Do not mix it with incompatible materials, particularly strong oxidizing agents.[3]
-
The container must be in good condition, free of leaks, and made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents explicitly: "this compound."
-
Indicate the primary hazards (e.g., Irritant, Harmful).
-
-
Storage:
-
Professional Disposal:
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [1][2] Carbamates are subject to Land Disposal Restrictions (LDRs) by the U.S. Environmental Protection Agency (EPA), meaning they require specific treatment before they can be landfilled.[8][9]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the material in compliance with all regulations, likely via high-temperature incineration or other approved treatment methods.[10]
-
-
Documentation: Maintain accurate records of waste generation and disposal, including the waste manifest provided by the disposal contractor. This documentation is essential for regulatory compliance.
Regulatory Framework Overview
In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the EPA. Carbamate-containing wastes are specifically listed and regulated under RCRA due to their potential toxicity and environmental impact.[8][11] The regulations establish "treatment standards" that must be met before these wastes can be disposed of in a landfill.[8][12] By transferring your characterized and properly containerized waste to a licensed disposal facility, you are ensuring it is managed according to these complex but vital federal standards.
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also fulfilling your professional responsibility to safeguard our environment.
References
-
U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
-
UreaKnowHow. (n.d.). Ammonium Carbamate Hazards. [Link]
-
Capot Chemical. MSDS of tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL. [Link]
-
Lion Technology. (2011). EPA Modifies LDRs for Carbamates. [Link]
-
U.S. Environmental Protection Agency. (1997). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Federal Register. [Link]
-
U.S. Environmental Protection Agency. (1998). Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes from Carbamate Production. GovInfo. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (1910.1450). [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 9. EPA Modifies LDRs for Carbamates | Lion Technology [lion.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Federal Register, Volume 63 Issue 172 (Friday, September 4, 1998) [govinfo.gov]
Personal protective equipment for handling tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Comprehensive Safety and Handling Guide: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound (CAS No. 223131-01-9). As your senior application scientist, my objective is to equip you with not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a self-validating system of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for this compound is not extensively documented, authoritative safety data from structurally analogous compounds provides a robust framework for assessing its potential hazards. Close analogs are classified with GHS07 (Warning) and carry hazard statements indicating they can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] Therefore, we will operate under the precautionary principle, treating this compound with the appropriate level of caution.
The primary risks during handling are associated with:
-
Inhalation: Airborne dust can irritate the respiratory tract.[1]
-
Skin Contact: Direct contact may lead to skin irritation.[1]
-
Eye Contact: The compound is expected to cause serious eye irritation upon contact.[1]
-
Ingestion: Accidental ingestion is presumed to be harmful.[1][3]
Our entire personal protective equipment (PPE) and handling strategy is designed to mitigate these specific routes of exposure.
Hazard and PPE Quick Reference
| Potential Hazard | GHS Classification (Analog) | Required PPE & Engineering Control | Rationale |
| Eye Irritation | H319: Causes serious eye irritation[1] | Safety goggles with side-shields (EN 166) | Prevents airborne dust or splashes from contacting eye tissue. |
| Skin Irritation | H315: Causes skin irritation[1] | Nitrile rubber gloves (EN 374), Lab Coat | Provides a chemical barrier to prevent direct skin contact. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Chemical Fume Hood / Ventilated Area | Minimizes the concentration of airborne dust, preventing inhalation. |
| Harmful if Swallowed | H302: Harmful if swallowed[1] | No eating/drinking in lab, Hand Washing | Prevents accidental ingestion through contaminated hands or items. |
Core PPE Protocol: Your First Line of Defense
Adherence to this PPE protocol is mandatory when handling this compound in any form (solid or in solution).
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from airborne dust.[1] The rationale is based on the H319 classification of analogous compounds, which indicates a risk of serious eye irritation.[1]
-
-
Hand Protection:
-
Glove Type: Nitrile rubber gloves are the standard recommendation.[4]
-
Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination. Wash hands thoroughly with soap and water after removing gloves.
-
-
Skin and Body Protection:
-
A clean, long-sleeved laboratory coat must be worn and kept fully fastened.
-
Full-length trousers and closed-toe shoes are required to protect the legs and feet from potential spills.
-
-
Respiratory Protection:
-
Under normal laboratory conditions where the compound is handled within a certified chemical fume hood, respiratory protection is not typically required.[4]
-
Causality: The fume hood provides adequate engineering control to prevent inhalation of dust, which is linked to potential respiratory irritation.[1] If work outside of a fume hood is unavoidable and dust generation is likely, a NIOSH-approved respirator would be necessary.
-
Safe Handling and Operations Workflow
This step-by-step workflow ensures safety from the moment the compound enters the lab until its final use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for damage.
-
Store the compound in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[4][5] The container must be kept tightly closed to prevent moisture absorption and contamination.[1][4] Recommended storage is at 2-8°C, desiccated.[2]
-
-
Preparation for Use:
-
Transport the chemical container on a secondary containment tray to the designated workspace (e.g., a chemical fume hood).
-
Don all required PPE (lab coat, goggles, gloves) before handling the primary container.
-
-
Weighing and Aliquoting (Solid Form):
-
All weighing operations must be performed within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Use spatulas and weighing boats designated for this compound or thoroughly cleaned before use. Avoid actions that create dust clouds, such as dropping material from a height.
-
-
Use in Experiments (Solution):
-
When preparing solutions or using the compound in a reaction, always conduct the work within a fume hood.
-
Handle solutions with care to avoid splashes and aerosol generation.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Clean any contaminated equipment thoroughly.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Emergency Protocols: Spill and Exposure Incidents
Immediate and correct action during an emergency is critical.
Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. The American National Standards Institute (ANSI) Standard Z358.1 specifies that emergency eyewash stations should provide a 15-minute flow.[7]
-
Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air at once.[1][4][6] If breathing is difficult, provide artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[1][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Chemical Spill Response Workflow
The following diagram outlines the logical flow for responding to a spill.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, whether solid or in solution, must be treated as chemical waste.
-
Waste Collection:
-
Collect unused material and contaminated disposables (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Classification and Disposal:
-
As the generator of the waste, you are responsible for its proper classification.[4]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.
-
Disposal must be conducted in accordance with all local, regional, and national regulations.[1][3] Do not pour waste down the drain.[5]
-
By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
-
MSDS of tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Capot Chemical. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
tert-butyl cis-N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate, min 97%, 100 mg. StruChem. [Link]
-
tert-butyl cis-N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate - [B85254]. Synthonix. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
